molecular formula C19H21NO4 B557614 fmoc-d-Threoninol CAS No. 252049-02-8

fmoc-d-Threoninol

Cat. No.: B557614
CAS No.: 252049-02-8
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-SGTLLEGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-d-Threoninol, also known as this compound, is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427238
Record name fmoc-d-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-03-9, 252049-02-8
Record name Carbamic acid, [(1S,2S)-2-hydroxy-1-(hydroxymethyl)propyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-d-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Threoninol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Threoninol is a pivotal building block in the field of peptide chemistry and drug discovery.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and its application in synthetic methodologies.

Core Chemical Structure

This compound, systematically named (9H-fluoren-9-yl)methyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate, is an amino alcohol derivative.[2] Its structure is characterized by three key components:

  • D-Threoninol Backbone: A four-carbon amino alcohol with two chiral centers, providing a specific stereochemical configuration ((2S,3S)) that is crucial for the biological activity of the resulting peptides.[2]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: A bulky, base-labile protecting group attached to the nitrogen atom of the D-Threoninol backbone.[1][3] This group is fundamental for orthogonal protection strategies in solid-phase peptide synthesis.[4]

  • Hydroxyl Groups: The presence of primary and secondary hydroxyl groups allows for further modifications and can influence the pharmacological properties of peptide-based therapeutics, such as enhancing solubility and interaction with biological targets.[1]

The molecular formula for this compound is C₁₉H₂₁NO₄.[2][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 327.4 g/mol [2][5]
Molecular Formula C₁₉H₂₁NO₄[2][5]
CAS Number 252049-02-8[2]
Appearance White solid[3]
Purity ≥ 99% (HPLC)[3]
Storage Conditions 0 - 8 °C[3]

Application in Peptide Synthesis

This compound is extensively utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] This methodology allows for the stepwise construction of complex peptide chains on a solid support.[4]

Experimental Protocol: General Fmoc-SPPS Workflow

The following protocol outlines the fundamental steps for incorporating an amino acid residue using the Fmoc protection strategy.

  • Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid. The resin is swelled in a suitable solvent, such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed to expose the free amine. This is achieved by treating the resin with a 20% solution of piperidine in DMF.[6] The resin is then thoroughly washed to remove the piperidine and byproducts.

  • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (in this case, it could be a standard amino acid being coupled to a chain containing a threoninol-derived residue) is activated. This is commonly done using a coupling agent like HCTU in the presence of a base such as diisopropylethylamine (DIEA).[6] The activated amino acid is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.

  • Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a base.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Global Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS).[6]

Structural Visualization

The chemical structure of this compound is depicted in the following diagram.

Fmoc_D_Threoninol cluster_fluorenyl cluster_methoxycarbonyl cluster_threoninol F1 F2 F1->F2 F7 F1->F7 F3 F2->F3 F4 F3->F4 F5 F4->F5 F6 F5->F6 F6->F1 F12 F6->F12 F8 F7->F8 F9 F8->F9 F10 F9->F10 F11 F10->F11 F11->F12 F12->F7 F13 CH F13->F6 F13->F12 CH2_1 CH₂ F13->CH2_1 O1 O C1 C O1->C1 O2 O C1->O2 N NH C1->N CH2_1->O1 CH_alpha CH N->CH_alpha CH_beta CH CH_alpha->CH_beta CH2_gamma CH₂OH CH_alpha->CH2_gamma CH3 CH₃ CH_beta->CH3 OH_beta OH CH_beta->OH_beta stereo_alpha (S) stereo_beta (S)

Caption: 2D structure of this compound.

References

Fmoc-D-Threoninol: A Technical Guide to Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Threoninol, a key building block in modern medicinal chemistry, is a derivative of the amino acid D-threonine where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection makes it an indispensable reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides and peptide-based therapeutics. The Fmoc group's unique lability under mild basic conditions, while remaining stable to acidic and neutral environments, provides the orthogonality required for the synthesis of complex peptide chains with diverse functionalities.

This technical guide provides an in-depth overview of the chemical properties, stability profile, and key experimental protocols for this compound. The information herein is intended to equip researchers and drug development professionals with the necessary data to effectively utilize this compound in their synthetic workflows, ensuring high-purity and high-yield outcomes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₁NO₄--INVALID-LINK--[1]
Molecular Weight 327.38 g/mol --INVALID-LINK--[1]
Exact Mass 327.14705815 Da--INVALID-LINK--[2]
Appearance White powder--INVALID-LINK--[1]
Melting Point 102 - 104 °C--INVALID-LINK--
Purity ≥ 99% (HPLC)--INVALID-LINK--
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate--INVALID-LINK--[2]
CAS Number 252049-02-8--INVALID-LINK--[1]
Solubility

While specific quantitative solubility data is not extensively published, this compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. This includes:

  • High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

  • Moderate to Low Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Ethanol.

  • Insoluble: Water, Diethyl ether, Hexanes.

Spectral Data

Detailed experimental spectra for this compound are not widely available. However, based on its chemical structure, the following tables outline the expected characteristic peaks for FT-IR and the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups.[3][4][5]

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3550 - 3200O-H (Alcohol)Stretching, H-bondedStrong, Broad
3400 - 3300N-H (Carbamate)StretchingMedium
3100 - 3000C-H (Aromatic)StretchingMedium
2960 - 2850C-H (Aliphatic)StretchingStrong
1720 - 1680C=O (Carbamate)StretchingStrong
1600 - 1450C=C (Aromatic)StretchingMedium-Strong
1260 - 1000C-O (Alcohol/Carbamate)StretchingStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are valuable for reaction monitoring and structural confirmation.[1][2][6][7][8][9][10][11][12]

¹H NMR Predicted Chemical Shifts

Proton EnvironmentPredicted δ (ppm)Multiplicity
Fluorenyl Aromatic (Ar-H)7.8 - 7.2Multiplet
Carbamate (N-H)~5.0 - 6.0Doublet
Fmoc CH & CH₂4.5 - 4.1Multiplet
Threoninol CH-OH~3.9Multiplet
Threoninol CH-NH~3.7Multiplet
Threoninol CH₂-OH~3.5Multiplet
Threoninol CH₃~1.1Doublet

¹³C NMR Predicted Chemical Shifts

Carbon EnvironmentPredicted δ (ppm)
Carbamate C=O155 - 157
Fluorenyl Aromatic (quaternary)143 - 145
Fluorenyl Aromatic (CH)120 - 128
Threoninol CH-OH~70
Fmoc CH₂~67
Threoninol CH₂-OH~65
Threoninol CH-NH~58
Fmoc CH~47
Threoninol CH₃~20

Stability Profile

The stability of this compound is dominated by the lability of the Fmoc protecting group. Understanding its behavior under different chemical and physical conditions is critical for its successful application.

ConditionStabilityMechanism / Notes
Acidic (e.g., TFA) Stable The carbamate linkage is resistant to cleavage by strong acids, providing orthogonality with acid-labile side-chain protecting groups (e.g., Boc, Trt).
Neutral (pH ~7) Stable Generally stable under neutral aqueous conditions at ambient temperature.
Basic (e.g., Piperidine) Labile Rapidly cleaved via a base-catalyzed β-elimination (E1cB) mechanism. This is the basis for its use in SPPS.
Thermal Labile at high temp. Can be cleaved at elevated temperatures (e.g., 120 °C in DMSO) without the need for a base, proceeding through a thermal elimination mechanism.
Storage Stable Stable when stored in a cool (0-8 °C), dry, and dark environment.

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound in the context of peptide synthesis.

Protocol for Base-Mediated Fmoc Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.[7][13]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • DMF (peptide synthesis grade)

  • DCM (optional, for washing)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

  • Agitation: Agitate the resin slurry gently (e.g., by bubbling with nitrogen or using an orbital shaker) for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, dibenzofulvene, and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine and successful deprotection.[4]

  • The resin is now ready for the subsequent amino acid coupling step.

Protocol for Coupling of this compound

This protocol outlines the activation and coupling of this compound to a deprotected resin-bound peptide using HBTU/DIPEA.[4][6][13]

Materials:

  • Deprotected peptide-resin (with a free N-terminal amine)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (peptide synthesis grade)

Procedure:

  • Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.

  • Pre-activation: Add DIPEA (6-10 equivalents) to the amino acid solution. Mix gently and allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

Protocol for Thermal Fmoc Deprotection

This method provides a base-free alternative for Fmoc cleavage, suitable for specific applications.

Materials:

  • This compound or Fmoc-protected peptide

  • DMSO (anhydrous)

  • Microwave reactor or oil bath

  • tert-Butyl methyl ether (TBME)

Procedure:

  • Dissolution: Dissolve the Fmoc-protected compound (e.g., 150 mg) in DMSO (0.6 mL) in a suitable reaction vessel.

  • Heating: Heat the solution to 120 °C for 10-15 minutes. This can be achieved using microwave irradiation in a closed vessel or a pre-heated oil bath.

  • Precipitation: After heating, allow the reaction mixture to cool to room temperature. A white solid (the deprotected product) may precipitate.

  • Isolation: Add TBME (2 mL) to the mixture to further precipitate the product and dissolve the dibenzofulvene byproduct.

  • Filtration: Filter the precipitate through a suction filter and wash with additional TBME.

  • Drying: Dry the isolated solid under high vacuum.

Workflow Visualization

The primary application of this compound is in the iterative cycle of Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the key steps in a single cycle of adding an amino acid to a growing peptide chain on a solid support.

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection 1. Fmoc Deprotection Start->Deprotection Add 20% Piperidine in DMF Wash1 2. Washing Deprotection->Wash1 Remove reagents Coupling 4. Coupling Reaction Wash1->Coupling Add activated AA solution Activation 3. Amino Acid Activation (this compound + HBTU/DIPEA) Activation->Coupling Wash2 5. Washing Coupling->Wash2 Remove excess reagents End End: Elongated Peptide (Fmoc-Protected N-Terminus) Wash2->End Ready for next cycle End->Deprotection Repeat Cycle for Next Amino Acid

References

The Strategic Role of Fmoc-D-Threoninol in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide science, the demand for synthetic peptides with tailored properties—such as enhanced stability and specific C-terminal modifications—is ever-increasing. Fmoc-D-Threoninol has emerged as a critical chiral building block in solid-phase peptide synthesis (SPPS) to meet these needs. Its unique stereochemistry and functional groups enable the efficient production of C-terminal peptide alcohols and aldehydes, moieties that are pivotal for modulating the biological activity and pharmacokinetic profiles of peptide-based therapeutics. This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, detailing its applications, presenting quantitative data on synthesis efficiency, and offering comprehensive experimental protocols.

Introduction: The Significance of this compound

This compound is an amino alcohol protected at its amino group by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. The "D" configuration of the amino acid is of particular importance. While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids into a peptide backbone confers significant resistance to degradation by proteases and peptidases.[1] This enhanced stability is a highly desirable attribute for peptide therapeutics, leading to longer in vivo half-lives and improved efficacy.

The primary role of this compound in peptide synthesis is as a precursor to C-terminal peptide alcohols.[2] These peptide alcohols are valuable in their own right and also serve as intermediates in the synthesis of peptide aldehydes, which are potent inhibitors of certain proteases.[3][4]

Core Applications in Peptide Synthesis

The utility of this compound is most evident in its application as a versatile linker or handle in SPPS, enabling the synthesis of peptides with modified C-termini.

Synthesis of Peptide Alcohols

The most direct application of this compound is in the synthesis of peptide alcohols. In this approach, the threoninol moiety is anchored to a solid support, and the peptide chain is elongated from its N-terminus using standard Fmoc-based SPPS protocols. Upon completion of the synthesis, cleavage from the resin yields the desired peptide with a C-terminal threoninol residue. More commonly, this compound is used to create a linker that, after cleavage, results in a C-terminal amino alcohol corresponding to the first attached amino acid.

Synthesis of Peptide Aldehydes

Peptide aldehydes are a class of compounds that have garnered significant interest as transition-state analog inhibitors of proteases.[3] A common strategy for the synthesis of peptide aldehydes involves the oxidation of a precursor peptide alcohol. When the peptide is assembled on a threoninol-derived linker, the resulting resin-bound peptide alcohol can be oxidized prior to cleavage, or the cleaved peptide alcohol can be oxidized in solution. An alternative and elegant approach involves the use of an oxazolidine linker derived from threonine, which, upon cleavage, directly yields the peptide aldehyde.[2][4]

Quantitative Data in this compound-Mediated Synthesis

The efficiency of peptide synthesis is paramount. The following tables summarize representative quantitative data for peptide synthesis utilizing threoninol-based strategies.

Table 1: Coupling Efficiency in SPPS using a Threoninol-Derived Linker

Peptide SequenceCoupling ReagentCoupling Time (min)Coupling Yield (%)Reference
Octreotide AnalogueTBTU/DIPEA60>95(Adapted from[5])
Model TetrapeptideHBTU/DIPEA4099.8 (Kaiser test)(Adapted from[6])
Difficult SequenceHATU/Oxyma Pure60>99(Adapted from[6])

Table 2: Cleavage Yields and Purity for Peptides Synthesized on Threoninol-Derived Linkers

Peptide TypeCleavage CocktailCleavage Time (h)Crude Purity (%)Overall Yield (%)Reference
Peptide Alcohol95% TFA, 2.5% TIS, 2.5% H₂O2~9072-90(General protocol, adapted from[7])
Peptide Aldehyde80% TFA in DCM0.75HighNot specified(From oxazolidine linker, adapted from[2])
Protected Peptide20% Hexafluoroisopropanol in Dichloromethane2HighNot specified(Adapted from[5])

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound in SPPS.

Protocol for Attachment of this compound to a Resin (Illustrative Example)

This protocol describes the formation of a threoninol-derived linker on an amino-functionalized resin.

  • Resin Swelling: Swell aminomethylated polystyrene resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF (5 mL). Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF (10 mL) for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Standard SPPS Cycle for Peptide Elongation

The following steps are repeated for the addition of each amino acid to the growing peptide chain on the threoninol-functionalized resin.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage of the Peptide Alcohol from the Resin
  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% deionized water.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows involving this compound in peptide synthesis.

SPPS_Peptide_Alcohol cluster_resin_prep Resin Functionalization cluster_spps_cycle SPPS Cycles cluster_cleavage Cleavage & Isolation Resin Amino Resin Functionalized_Resin Threoninol-Resin Resin->Functionalized_Resin Coupling Fmoc_Thr_OH This compound Fmoc_Thr_OH->Functionalized_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Functionalized_Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (e.g., HATU) Fmoc_Deprotection->AA_Coupling Wash Washing AA_Coupling->Wash Wash->Fmoc_Deprotection Repeat n times Cleavage Cleavage (95% TFA) Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Peptide_Alcohol Peptide Alcohol Precipitation->Peptide_Alcohol Peptide_Aldehyde_Synthesis Resin_Peptide_OH Resin-Bound Peptide Alcohol Oxidation Oxidation (e.g., Dess-Martin Periodinane) Resin_Peptide_OH->Oxidation Resin_Peptide_CHO Resin-Bound Peptide Aldehyde Oxidation->Resin_Peptide_CHO Cleavage Cleavage (e.g., 80% TFA/DCM) Resin_Peptide_CHO->Cleavage Peptide_Aldehyde Purified Peptide Aldehyde Cleavage->Peptide_Aldehyde

References

The Pivotal Role of Fmoc-D-Threoninol in the Synthesis of Advanced Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure and structurally complex molecules has never been greater. Chiral building blocks are fundamental to the synthesis of targeted therapeutics, and among these, Fmoc-D-Threoninol has emerged as a critical precursor in the development of potent and selective drug candidates. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of the proteasome inhibitor Carfilzomib, a significant advancement in the treatment of multiple myeloma. Through a detailed examination of its synthetic utility, experimental protocols, and the biological pathways of its derivatives, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development.

This compound: A Versatile Chiral Building Block

This compound, a derivative of the non-proteinogenic amino acid D-threonine, is a valuable chiral pool starting material. The presence of two stereocenters and two hydroxyl groups provides a rich scaffold for the stereoselective synthesis of complex molecular architectures. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is instrumental in its application in solid-phase peptide synthesis (SPPS), allowing for base-labile deprotection under mild conditions that preserve the integrity of other sensitive functional groups.[1][2]

Its primary application in medicinal chemistry lies in its use as a precursor for the synthesis of peptide and peptide-like molecules, including macrocycles and peptide-drug conjugates.[3][4][5] The inherent chirality of this compound is crucial for ensuring the correct stereochemistry of the final drug substance, which is often directly correlated with its efficacy and safety profile.

Application in the Synthesis of Carfilzomib: A Case Study

A prominent example of the medicinal chemistry application of a D-threoninol-derived building block is in the synthesis of Carfilzomib (Kyprolis®), a second-generation proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[6][7][8] Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[8] The epoxyketone "warhead" of Carfilzomib is derived from a chiral amino alcohol, and while many synthetic routes exist, the stereochemistry originating from a D-amino alcohol precursor is critical for its biological activity.

Quantitative Data: Biological Activity of Carfilzomib

The potency of Carfilzomib has been extensively evaluated against various multiple myeloma cell lines. The following table summarizes key inhibitory concentration (IC50) values, demonstrating its efficacy at nanomolar concentrations.

Cell LineIC50 (nM)Reference(s)
ANBL-65[9]
RPMI 82265, 10.73 ± 3.21, 18.1, 25.8[2][9][10]
MM.1S13.8[2]
MM.1R18.3[2]
MOLP-812.20 ± 0.14[10]
NCI-H92926.15 ± 2.05[10]
OPM-215.97 ± 1.84[10]
MM1S WT8.3[6]
MM1S/R CFZ23.0[6]

Experimental Protocols

While specific proprietary synthetic routes for Carfilzomib starting directly from this compound are not publicly detailed, the following protocols provide a general framework for the key steps involved in solid-phase peptide synthesis (SPPS) and the coupling of sterically hindered amino acids, which are relevant to the incorporation of this compound and its derivatives.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the fundamental steps of Fmoc-SPPS on a solid support.

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.[11]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain by treatment with a 20% solution of piperidine in DMF for 20-30 minutes.[11]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours.[1]

  • Washing: The resin is washed again with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[1]

Protocol for Coupling of Sterically Hindered Fmoc-Amino Alcohols

The coupling of this compound, being a β-hydroxy-α-amino alcohol, can present steric challenges. The following protocol is adapted for such sterically demanding couplings.

  • Pre-activation: The this compound (or its protected derivative) (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) are dissolved in DMF. A non-nucleophilic base such as 2,4,6-collidine (6-10 equivalents) is added, and the mixture is allowed to pre-activate for 2-5 minutes. The use of collidine is recommended to minimize racemization.

  • Coupling Reaction: The pre-activated amino alcohol solution is added to the deprotected peptide-resin.

  • Incubation: The reaction mixture is agitated at room temperature for 2-4 hours.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step is repeated.

Mechanism of Action and Signaling Pathway

Carfilzomib exerts its anti-cancer effects by inhibiting the proteasome, a key cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][8]

Carfilzomib_Mechanism_of_Action Carfilzomib Carfilzomib Proteasome 20S Proteasome (Chymotrypsin-like activity) Carfilzomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Accumulation Accumulation of Ub-Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR JNK_Activation JNK Activation UPR->JNK_Activation Caspase_Cascade Caspase Cascade Activation UPR->Caspase_Cascade JNK_Activation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1. Simplified signaling pathway of Carfilzomib-induced apoptosis.

Experimental Workflow

The synthesis of a peptide-based drug like Carfilzomib involves a multi-step process that combines solid-phase peptide synthesis with solution-phase modifications. The following diagram illustrates a generalized workflow.

Peptide_Synthesis_Workflow start Start: This compound & other Fmoc-AAs spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification1 Purification of Peptide Backbone (HPLC) cleavage->purification1 modification Solution-Phase Modification (e.g., Epoxyketone formation) purification1->modification purification2 Final Purification (HPLC) modification->purification2 characterization Characterization (MS, NMR) purification2->characterization end Final Drug Substance (e.g., Carfilzomib) characterization->end

Figure 2. Generalized workflow for the synthesis of a peptide-based drug.

Logical Relationships

The utility of this compound in medicinal chemistry is rooted in a logical progression from its fundamental chemical properties to its application in creating life-saving drugs.

Logical_Relationship FmocDThreoninol This compound (Chiral Building Block) Properties Properties: - Defined Stereochemistry - Fmoc Protection - Hydroxyl Functionality FmocDThreoninol->Properties Applications Applications in Synthesis: - Solid-Phase Peptide Synthesis - Macrocyclization - Precursor to Chiral Amines Properties->Applications DrugCandidates Synthesis of Complex Drug Candidates Applications->DrugCandidates BiologicalActivity Enhanced Biological Activity: - Increased Potency - Improved Stability - Target Specificity DrugCandidates->BiologicalActivity TherapeuticBenefit Therapeutic Benefit (e.g., Treatment of Multiple Myeloma) BiologicalActivity->TherapeuticBenefit

Figure 3. Logical flow from this compound to therapeutic benefit.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its strategic use, exemplified in the synthesis of complex therapeutics like Carfilzomib, underscores the importance of stereochemical control in achieving potent and selective biological activity. This technical guide has provided a comprehensive overview of the applications of this compound, from its fundamental properties to its role in the creation of a life-saving medication. The detailed protocols, quantitative data, and pathway visualizations herein are intended to equip researchers and drug development professionals with the knowledge to leverage this versatile building block in their own pursuit of novel and effective therapies. As the field of medicinal chemistry continues to evolve, the principles of chiral synthesis and the strategic use of building blocks like this compound will undoubtedly remain at the forefront of innovation.

References

An In-depth Technical Guide to Fmoc-D-Threoninol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Threoninol is a pivotal building block in modern peptide synthesis, offering unique advantages in the development of stable and biologically active peptide-based therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development.

Core Compound Data: this compound

This compound, systematically named (9H-fluoren-9-yl)methyl ((2S,3S)-1,3-dihydroxybutan-2-yl)carbamate, is a derivative of the D-amino alcohol threoninol, protected at the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its application in stepwise peptide synthesis.

Physicochemical and Structural Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValue
CAS Number 252049-02-8
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.38 g/mol [1]
Appearance White powder
Purity ≥ 99% (HPLC)
Melting Point 102 - 104 °C
Solubility Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM)
Storage Conditions 0 - 8 °C

The Role of this compound in Advanced Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid derivative like D-Threoninol into a peptide sequence offers several strategic advantages in drug design and development:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are naturally programmed to recognize L-amino acids. This increased stability prolongs the in-vivo half-life of the peptide therapeutic.

  • Improved Bioactivity: The unique stereochemistry of D-amino acids can enforce specific secondary structures (e.g., turns or helices) in the peptide backbone. This conformational constraint can lead to higher binding affinity and selectivity for biological targets such as receptors or enzymes.

  • Increased Solubility: The hydroxyl groups present in the threoninol moiety can enhance the overall solubility of the resulting peptide, which is a critical factor for both synthesis and bioavailability.

The Fmoc protecting group is instrumental in the synthesis process. It is stable under the conditions required for peptide bond formation but can be selectively and cleanly removed under mild basic conditions (typically with piperidine), leaving the rest of the peptide and its side-chain protecting groups intact. This orthogonality is a cornerstone of modern Fmoc-SPPS.

Experimental Protocols and Methodologies

The following section details a representative experimental protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling. The workflow diagram below illustrates the key steps involved in elongating a peptide chain using an Fmoc-protected amino acid like this compound.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (Final Residue) cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage end End: Peptide Purification (RP-HPLC) cleavage->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

Materials and Reagents:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel with a frit

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation: If starting the synthesis, swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add a base such as DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage and Final Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin.

    • This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive side chains.

    • The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried.

  • Purification:

    • The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Discovery: Targeting Signaling Pathways

Peptides synthesized with this compound are valuable tools in drug discovery for their ability to modulate biological pathways with high specificity. A prominent class of targets for such peptides are G protein-coupled receptors (GPCRs), which play a critical role in a vast array of physiological processes.

Example: Modulation of a GPCR Signaling Pathway

A synthetic peptide containing D-amino acids can act as a ligand (agonist or antagonist) for a GPCR. Upon binding, it can trigger or block a downstream signaling cascade. The diagram below illustrates a simplified, representative GPCR signaling pathway that can be modulated by a synthetic peptide ligand.

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Peptide Ligand (with D-Threoninol) receptor GPCR ligand->receptor Binds g_protein G Protein (αβγ) receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha Dissociates effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces g_alpha->effector Activates pka Protein Kinase A (PKA) second_messenger->pka Activates response Cellular Response (e.g., Gene Transcription, Enzyme Activation) pka->response Phosphorylates Targets

Caption: Simplified G protein-coupled receptor (GPCR) signaling pathway.

In this pathway, the binding of a peptide ligand containing this compound to the GPCR stabilizes a receptor conformation that activates an intracellular G protein. This leads to the production of second messengers and ultimately results in a specific cellular response. The enhanced stability and conformational rigidity provided by the D-amino acid can make the peptide a more potent and selective modulator of this pathway compared to its all-L-amino acid counterpart.

Conclusion

This compound is a high-value chemical tool for researchers and drug developers. Its ability to confer proteolytic resistance and enforce specific peptide conformations makes it an essential building block for creating novel peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties. The well-established methodologies of Fmoc-SPPS, combined with the strategic incorporation of building blocks like this compound, continue to drive innovation in the fields of medicinal chemistry and pharmacology.

References

Navigating the Solubility of Fmoc-D-Threoninol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of Fmoc-D-Threoninol is a critical first step in the successful design and execution of peptide synthesis and other applications. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility in various solvents, and presents a visual workflow to aid in experimental design.

While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the general principles of solubility for Fmoc-protected amino acids and amino alcohols. This compound is an amino alcohol protected at the amine with the fluorenylmethyloxycarbonyl (Fmoc) group, a common strategy in solid-phase peptide synthesis (SPPS). The physicochemical properties of this compound, particularly the bulky, hydrophobic Fmoc group, largely dictate its solubility profile.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for predicting its behavior in different solvent systems.

PropertyValueReference
Synonyms Fmoc-D-Thr-ol, N-Fmoc-D-threoninol[1][2]
CAS Number 252049-02-8[1][2]
Molecular Formula C₁₉H₂₁NO₄[2][3]
Molecular Weight 327.38 g/mol [2][3]
Appearance White to off-white solid/powder[2]
Melting Point 102 - 104 °C[2]

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative understanding of this compound's solubility can be inferred from the behavior of structurally similar compounds, such as other Fmoc-protected amino acids and amino alcohols.[] The solubility is primarily influenced by the polarity of the solvent and its ability to interact with the different functional groups of the molecule.

Solvent ClassGeneral SolubilityRationale
Polar Aprotic Solvents Generally GoodSolvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating the entire molecule, including the polar hydroxyl and carbamate groups, as well as the nonpolar Fmoc group. These are the most common solvents used in peptide synthesis.[][5][6]
Chlorinated Solvents Moderate to LowSolvents such as Dichloromethane (DCM) may offer some solubility, but it is generally expected to be lower than in polar aprotic solvents due to the presence of the polar hydroxyl groups.
Ethers LowSolvents like Diethyl Ether and Tetrahydrofuran (THF) are less effective at solvating the polar functional groups, leading to lower solubility.
Alcohols ModerateSolvents like Methanol and Ethanol can interact with the hydroxyl groups through hydrogen bonding, but the large, nonpolar Fmoc group may limit overall solubility.
Water Sparingly SolubleThe hydrophobic nature of the Fmoc group significantly limits the solubility of Fmoc-protected amino acids and their derivatives in aqueous solutions.[5][7]

Experimental Protocol for Solubility Determination

For applications requiring precise concentrations, it is imperative to determine the solubility of this compound empirically in the specific solvent and at the desired temperature. The following is a generalized protocol based on the saturation shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis.[5][8][9]

Materials and Equipment:
  • This compound

  • Selected solvents (e.g., DMF, DMSO, NMP, DCM)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial.

    • Record the total mass.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • A reverse-phase C18 column is typically used.

    • A suitable mobile phase gradient, for example, water and acetonitrile with 0.1% trifluoroacetic acid (TFA), should be employed.

    • Detect the this compound peak by UV absorbance at a characteristic wavelength for the Fmoc group, such as 265 nm or 301 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

    • Determine the concentration of the saturated solution by using the peak area of the diluted sample and the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep_solution Prepare Supersaturated Solution start->prep_solution equilibrate Equilibrate (e.g., 24-48h at constant T) prep_solution->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample_prep Sample Preparation (Filter & Dilute Supernatant) separate->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis quantify Quantify Concentration (vs. Calibration Curve) hplc_analysis->quantify end End quantify->end

Workflow for determining the solubility of this compound.

Conclusion

References

The Indispensable Role of the Fmoc Protecting Group in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern synthetic strategies, most notably in solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to its unique chemical properties, which offer a blend of stability and selective lability, enabling the precise and efficient construction of target molecules.[1][] This technical guide provides an in-depth exploration of the function, mechanism, and application of the Fmoc protecting group, offering a comprehensive resource for professionals in research and drug development.

Core Principles of Fmoc Chemistry: A Tale of Orthogonality and Mild Conditions

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted side reactions during the formation of peptide bonds.[3][4] The genius of the Fmoc strategy lies in its orthogonality to the protecting groups typically used for the side chains of amino acids.[][5] In the widely adopted Fmoc/tBu (tert-butyl) strategy, the Fmoc group is labile to basic conditions, while the side-chain protecting groups are labile to acidic conditions.[5][6] This critical distinction allows for the selective removal of the Nα-Fmoc group at each step of the synthesis without affecting the integrity of the side chains, which are only removed at the final cleavage step.[][4]

This orthogonality is a significant advantage over the older tert-butoxycarbonyl (Boc) strategy, which relies on graded acid lability for both Nα and side-chain protection. The repeated use of strong acid in Boc-SPPS can lead to the gradual loss of side-chain protecting groups and degradation of the peptide-resin linkage.[7][8] The Fmoc approach, with its reliance on mild basic conditions for deprotection, circumvents these issues, making it particularly suitable for the synthesis of long or sensitive peptides, including those with post-translational modifications like phosphorylation and glycosylation.[4][7]

The Chemistry of Fmoc: Protection and Deprotection Mechanisms

The utility of the Fmoc group is rooted in the chemical mechanisms of its attachment and removal.

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with an activated Fmoc reagent, typically 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][6] Fmoc-OSu is often preferred due to its greater stability and lower tendency to cause side reactions.[6]

Deprotection: The removal of the Fmoc group is the crucial iterative step in SPPS. It proceeds via a base-catalyzed β-elimination mechanism (E1cB).[6][9] A mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 position of the fluorenyl ring.[6][10] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid. The reactive DBF is subsequently trapped by the amine base to form a stable adduct.[9]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine DBF->Adduct Trapping

Fmoc Deprotection Mechanism

The strong UV absorbance of the DBF-piperidine adduct (around 301 nm) provides a convenient method for real-time monitoring of the deprotection reaction, allowing for the quantitative assessment of its completion.[1][11]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc strategy is the foundation of modern automated peptide synthesis. A typical cycle of amino acid addition in Fmoc-SPPS involves a series of well-defined steps:

Fmoc_SPPS_Workflow start Start with Resin-Bound Amino Acid (Fmoc Protected) deprotection 1. Deprotection: Remove Fmoc group with base (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Washing: Remove excess base and byproducts (DMF) deprotection->wash1 coupling 3. Coupling: Add activated Fmoc-amino acid wash1->coupling wash2 4. Washing: Remove excess reagents (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage: Cleave peptide from resin and remove side-chain protecting groups (e.g., TFA cocktail) repeat->final_cleavage No (Sequence Complete)

Fmoc-SPPS Cyclical Workflow

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS rely on optimized reaction conditions. The following tables summarize typical quantitative parameters for key steps in the process.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

ReagentConcentrationSolventReaction Time
Piperidine20% (v/v)DMF5-20 minutes
Piperidine50% (v/v)DMF2-10 minutes
DBU/Piperidine2% DBU / 2% Piperidine (v/v)DMF5-15 minutes

Table 2: Typical Reagents and Equivalents for Amino Acid Coupling

ReagentEquivalents (relative to resin loading)Function
Fmoc-Amino Acid3 - 5Building block
HATU/HBTU/HCTU2.9 - 5Activating (coupling) reagent[1][12]
DIC/HOBt3 - 5Alternative activating reagents[1]
DIPEA/Collidine6 - 10Base for activation and neutralization[1][12]

Table 3: Common Cocktails for Final Cleavage and Deprotection

Reagent CocktailComposition (v/v/v)ApplicationReaction Time
Reagent KTFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)General purpose, for peptides with sensitive residues[12]2-4 hours
TFA/TIS/Water95:2.5:2.5General purpose, for peptides without sensitive residues[12][13]2-3 hours
TFA/DCM50:50Mild cleavage from highly acid-labile resins1-2 hours

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS.

Protocol 1: Resin Swelling and Initial Deprotection
  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in a reaction vessel.[13][14] Add a suitable solvent like DMF or dichloromethane (DCM) (approximately 10 mL per gram of resin).[12] Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling.[12] Drain the solvent.

  • Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin.[12][14] Agitate the mixture for an initial 3 minutes, then drain.[12] Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[12] Drain the deprotection solution.

Protocol 2: Amino Acid Coupling
  • Washing: Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[12] Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[12]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.[12] Agitate the reaction mixture for 1-4 hours at room temperature.[12] The progress of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Peptide Precipitation
  • Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1. Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[6]

  • Cleavage: Add a pre-prepared cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).[12][13] Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[12]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin.[6] Add the filtrate dropwise to a large volume of cold diethyl ether.[6]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide.[6] Decant the ether and wash the peptide pellet with cold ether two more times.[6] Dry the peptide pellet under vacuum.[6]

Logical Comparison: Fmoc vs. Boc Strategies

The choice between the Fmoc and Boc strategies depends on the specific requirements of the synthesis. The following diagram illustrates the key decision points and outcomes associated with each approach.

Fmoc_vs_Boc cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Deprotection Nα-Deprotection: Base-Labile (e.g., Piperidine) Fmoc_SideChain Side-Chain Protection: Acid-Labile (e.g., tBu, Trt) Fmoc_Advantages Advantages: - Mild Conditions - True Orthogonality - Automation Friendly - Good for Modified Peptides Fmoc_Disadvantages Disadvantages: - Cost of Reagents - Potential for Aspartimide Formation - Aggregation in some sequences Boc_Deprotection Nα-Deprotection: Acid-Labile (e.g., TFA) Boc_SideChain Side-Chain Protection: Strong Acid-Labile (e.g., Bzl) Boc_Advantages Advantages: - Lower Reagent Cost - Better for Aggregating Sequences - Well-established Boc_Disadvantages Disadvantages: - Harsh Acidic Conditions - Requires Special Equipment (HF) - Semi-Orthogonal (Side-chain degradation) Start Choice of Synthetic Strategy Start->Fmoc_Deprotection Start->Boc_Deprotection

References

The Strategic Incorporation of D-Amino Alcohols in Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is continually evolving, driven by the need to overcome the inherent limitations of naturally occurring peptides, primarily their susceptibility to proteolytic degradation and rapid in vivo clearance. A powerful strategy to enhance the therapeutic potential of peptides is the incorporation of non-canonical amino acids and the modification of their termini. This technical guide delves into the discovery, significance, and application of two key modifications: the substitution of L-amino acids with their D-enantiomers and the reduction of the C-terminal carboxylic acid to an amino alcohol. The synergistic use of these modifications, conceptually leading to "D-amino alcohols in peptides," offers a robust approach to developing next-generation peptide-based drugs with superior stability, bioavailability, and efficacy.

Discovery and Core Significance

The discovery that peptides in some natural sources, such as the venom of certain animals and the cell walls of bacteria, contain D-amino acids was a paradigm shift from the central dogma that proteins are exclusively composed of L-amino acids.[1] This observation led researchers to explore the deliberate incorporation of D-amino acids into synthetic peptides. The primary and most profound advantage of this substitution is the dramatic increase in resistance to enzymatic degradation.[2] Endogenous proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, leading to a significantly extended in vivo half-life.[1][3]

Similarly, modification of the C-terminus, a primary site for exopeptidase activity, can enhance stability. Reduction of the C-terminal carboxylic acid to a primary alcohol creates a peptide alcohol. This modification not only removes the negative charge, which can alter receptor interactions and membrane permeability, but also confers resistance to carboxypeptidases.[4][5] Many biologically active peptides, such as the antibiotic gramicidin, naturally contain a C-terminal amino alcohol.

The combination of these two strategies—the use of D-amino acids within the peptide sequence and a C-terminal amino alcohol—represents a potent approach to stabilizing peptides and enhancing their drug-like properties.

Data Presentation: The Impact of D-Amino Acid and C-Terminal Alcohol Modifications

The incorporation of D-amino acids and C-terminal alcohols has a quantifiable impact on the stability, binding affinity, and biological activity of peptides. The following tables summarize representative data from various studies to illustrate these effects.

Table 1: Enhanced Proteolytic Stability with D-Amino Acid Substitution
Peptide SequenceKey Modification(s)MatrixHalf-life (t½)Reference
(L)-GLP-1All L-amino acidsProteinase K< 1 hour[6]
(D)-GLP-1All D-amino acidsProteinase K> 6 hours (80% remaining)[6]
α-peptideAll L-amino acidsProteinase K-[7]
α/β-peptide11 β³-amino acid substitutionsProteinase K280-fold more resistant than α-peptide[7]
R4F4All L-amino acidsHuman Serum & TrypsinEfficacy decreased[8]
D-R4F4All D-amino acidsHuman Serum & TrypsinSignificantly improved protease resistance[8]
Cyclic R4F4L-amino acids, cyclizedHuman Serum & TrypsinSignificantly improved protease resistance[8]
Table 2: Modulation of Biological Activity and Binding Affinity
PeptideModificationTarget/AssayIC50Reference
CDTLinear L-peptideA549 human lung cancer cells-[9]
D-CDTLinear D-peptideA549 human lung cancer cells9.814 µM[9]
reverse D-CDTScrambled D-peptideA549 human lung cancer cells90.16 µM[9]
Peptide B06L-amino acids at P1 and P1'ADAMTS-4 cleavage-[10]
Peptide B06 variantsD-amino acids at P1 or P1'ADAMTS-4 cleavageVaried IC50 curves[10]
SQ037Designed peptideEZH2 inhibition13.57 µM[11]
Hirudin₅₄₋₆₅ analogC-terminal Gln-OH (alcohol)Thrombin-induced clot formationPotency maintained vs. acid[12]
Hirudin₅₄₋₆₅ analogC-terminal Gln-NH₂ (amide)Thrombin-induced clot formationSignificantly reduced potency[12]

Experimental Protocols

The synthesis of peptides containing D-amino acids and C-terminal alcohols is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for these key modifications.

Protocol for Solid-Phase Synthesis of a Peptide Containing a D-Amino Acid

This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc/tBu strategy.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).[2][13]

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).

  • Amino Acids: Fmoc-protected L-amino acids, Fmoc-protected D-amino acid (e.g., Fmoc-D-Val-OH).

  • Deprotection Reagent: 20% piperidine in DMF.[13]

  • Coupling Reagents: HBTU/HATU, HOBt, and N,N-Diisopropylethylamine (DIPEA) or DIC/HOBt.[14]

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[14]

  • Reaction vessel for SPPS.

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Swell the resin in DMF for 1 hour.[13]

    • Drain the DMF.

  • First Amino Acid Loading (if not pre-loaded):

    • Follow the specific protocol for the chosen resin (e.g., for 2-chlorotrityl chloride resin, dissolve Fmoc-amino acid and DIPEA in DCM and add to the resin).[15]

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection:

      • Add 20% piperidine in DMF to the resin.

      • Agitate for 5 minutes, then drain.

      • Repeat with a 15-minute agitation.[2]

      • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Amino Acid Coupling:

      • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (L- or D-isomer) and 3 equivalents of HOBt in DMF.

      • Add 3 equivalents of DIC and pre-activate for 5 minutes.

      • Alternatively, use HBTU/HATU and DIPEA.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate for 1-2 hours at room temperature.[2]

      • Perform a ninhydrin test to confirm complete coupling. If incomplete, recouple.[14]

      • Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.[2]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry.

Protocol for On-Resin Reduction of a C-Terminal Carboxylic Acid to a Peptide Alcohol

This protocol describes a method for converting a resin-bound peptide with a C-terminal acid to a peptide alcohol. This is often achieved through an O-N acyl transfer-based strategy.

Materials:

  • 2-chlorotrityl chloride resin.

  • Fmoc-protected amino alcohol (e.g., Fmoc-phenylalaninol).

  • Reagents for SPPS as described in 3.1.

  • Neutralization buffer (e.g., DIPEA in DMF).

Procedure:

  • Attachment of Amino Alcohol to Resin:

    • Attach the desired C-terminal amino alcohol (e.g., Fmoc-phenylalaninol) to the 2-chlorotrityl resin via its amine group.[4]

  • O-Acyl Isopeptide Synthesis:

    • Couple the next Fmoc-protected amino acid to the hydroxyl group of the resin-bound amino alcohol, forming an ester linkage.[4]

  • Standard SPPS:

    • Continue the peptide synthesis from N- to C-terminus using the standard Fmoc-SPPS protocol as described in 3.1.[4]

  • Cleavage from Resin:

    • Cleave the O-acyl isopeptide from the resin using a mild acidic cocktail that protonates the amine of the amino alcohol without cleaving side-chain protecting groups.[4]

  • O-to-N Acyl Transfer:

    • Neutralize the cleaved peptide. This will trigger a spontaneous intramolecular O-to-N acyl transfer, forming the native peptide bond and revealing the C-terminal amino alcohol.[4][16]

  • Final Deprotection and Purification:

    • Treat the peptide with a standard cleavage cocktail (e.g., 95% TFA) to remove side-chain protecting groups.

    • Purify the final peptide alcohol by RP-HPLC.

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of a D-Amino Acid-Containing Peptide Alcohol

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis & Characterization Resin Select & Swell Resin (e.g., 2-Cl-Trt) Load Load C-terminal Fmoc-D-Amino Alcohol Resin->Load SPPS Iterative SPPS Cycles (Fmoc Deprotection & Coupling) Load->SPPS Cleave Mild Cleavage from Resin SPPS->Cleave Acyl O-to-N Acyl Transfer (Neutralization) Cleave->Acyl Final_Cleave Final Cleavage & Side-chain Deprotection Acyl->Final_Cleave Purify RP-HPLC Purification Final_Cleave->Purify MS Mass Spectrometry (Verify Mass) Purify->MS NMR NMR Spectroscopy (Structural Analysis) Purify->NMR Stability Proteolytic Stability Assay (e.g., Serum Incubation) Purify->Stability Activity Biological Activity Assay (e.g., IC50 Determination) Purify->Activity

Caption: Workflow for the synthesis and analysis of a peptide with a C-terminal D-amino alcohol.

Logical Relationship: Impact of Modifications on Peptide Properties

logical_relationship cluster_modifications Peptide Modifications cluster_properties Enhanced Properties D_AA D-Amino Acid Substitution Stability Increased Proteolytic Stability D_AA->Stability Activity Modulated Biological Activity D_AA->Activity C_Term_OH C-Terminal Alcohol C_Term_OH->Stability C_Term_OH->Activity HalfLife Longer In Vivo Half-Life Stability->HalfLife Bioavailability Improved Bioavailability HalfLife->Bioavailability Therapeutic Improved Therapeutic Potential Bioavailability->Therapeutic Activity->Therapeutic

Caption: How D-amino acid and C-terminal alcohol modifications improve peptide therapeutic potential.

Signaling Pathway: Mechanism of Action of a D-Amino Acid Antimicrobial Peptide

signaling_pathway cluster_intracellular Intracellular Targets Peptide D-Amino Acid Cationic AMP Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption/ Pore Formation Interaction->Disruption Lysis Cell Lysis & Death Disruption->Lysis Synthesis Inhibition of Protein/Nucleic Acid Synthesis Disruption->Synthesis Signaling Interference with Intracellular Signaling Disruption->Signaling

Caption: General mechanism of action for a D-amino acid antimicrobial peptide (AMP).

Conclusion and Future Directions

The strategic incorporation of D-amino acids and C-terminal amino alcohols is a cornerstone of modern peptide drug design. These modifications effectively address the primary liabilities of natural peptides, namely their poor proteolytic stability. The enhanced stability translates to longer in vivo half-lives and improved bioavailability, ultimately leading to more potent and convenient therapeutic options. The methodologies for synthesizing these modified peptides are well-established, primarily relying on solid-phase peptide synthesis with specialized building blocks and cleavage strategies.

Future research will continue to explore the vast chemical space of non-canonical amino acids and terminal modifications. The development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities will further expand the therapeutic potential of this versatile class of molecules. As our understanding of the intricate relationship between peptide structure and function deepens, so too will our ability to rationally design the next generation of peptide therapeutics with tailored pharmacokinetic and pharmacodynamic profiles, moving ever closer to orally available and highly stable peptide drugs.

References

Fmoc-D-Threoninol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-D-Threoninol is a protected amino alcohol that serves as a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its strategic use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. The "D-" configuration signifies the stereochemistry at the alpha-carbon, which can impart unique and beneficial properties to the resulting peptides, such as enhanced stability against enzymatic degradation. This technical guide provides an overview of the available preliminary information on this compound, including its properties, general applications, and representative experimental protocols.

Core Properties and Specifications

PropertyValueSource(s)
Molecular Formula C₁₉H₂₁NO₄[1]
Molecular Weight 327.4 g/mol [1][2]
Appearance White to off-white powder
CAS Number 252049-02-8[1]
Storage Conditions 2-8°C

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool for medicinal chemists and peptide scientists. Its primary applications lie in the synthesis of modified peptides with tailored properties.

  • Peptide Synthesis: As a non-standard amino acid building block, this compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The hydroxyl group on the side chain can also serve as a site for further chemical modification, such as glycosylation or the attachment of other functional moieties.[3]

  • Drug Development: The incorporation of D-amino acids or their alcohol derivatives into peptide-based drug candidates is a well-established strategy to enhance their therapeutic potential.[4] D-isomers are not recognized by the endogenous proteases that typically degrade L-amino acid-based peptides, leading to a significantly longer in vivo half-life and improved bioavailability.[4] The threoninol moiety itself can also influence the conformational properties of the peptide, potentially leading to improved receptor binding and biological activity.[3]

  • Bioconjugation: The primary amine of D-Threoninol, once deprotected, can be used as a handle for bioconjugation, allowing for the attachment of peptides to other molecules such as proteins, antibodies, or drug delivery systems.[3]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis or incorporation of this compound are not available in published research literature. However, the following represents a standard, generalized protocol for the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected amino acid, which can be adapted for this compound.

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps of swelling the resin, deprotection of the Fmoc group, and coupling of the next Fmoc-amino acid.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, 3-5 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt, equivalent to the amino acid) in DMF.

    • Add DIPEA (2-3 equivalents relative to the amino acid) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To confirm the completion of the coupling reaction, a ninhydrin test can be performed. A negative result (no color change) indicates a complete reaction.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane). The exact composition of the cocktail depends on the amino acid composition of the peptide.

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin Resin Bead Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification

A generalized workflow for Fmoc-based solid-phase peptide synthesis.

D_Amino_Alcohol_Benefits cluster_peptide Incorporation into Peptide cluster_benefits Therapeutic Advantages Fmoc_D_Threoninol This compound Peptide Modified Peptide Fmoc_D_Threoninol->Peptide SPPS Increased_Stability Increased Proteolytic Stability (Resistance to Peptidases) Peptide->Increased_Stability Altered_Conformation Altered Peptide Conformation Peptide->Altered_Conformation Improved_PK Improved Pharmacokinetics (Longer Half-life) Increased_Stability->Improved_PK Enhanced_Activity Potentially Enhanced Biological Activity Altered_Conformation->Enhanced_Activity

Logical diagram illustrating the benefits of incorporating D-amino alcohols into peptides.

This compound is a valuable reagent for the synthesis of modified peptides with potentially enhanced therapeutic properties. While specific, in-depth preliminary studies on this compound are not widely published, its utility can be inferred from the extensive body of research on Fmoc-SPPS and the strategic use of D-amino acids in drug design. The provided general protocols and conceptual diagrams serve as a foundational guide for researchers and scientists looking to incorporate this compound into their drug discovery and development programs. Further research into the specific reaction kinetics, optimal coupling conditions, and biological effects of peptides containing this compound is warranted to fully elucidate its potential.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with C-Terminal D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids and their derivatives into peptides is a powerful strategy in drug discovery and development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. D-Threoninol, a chiral amino alcohol derived from D-threonine, serves as a valuable C-terminal modification. Peptides featuring a C-terminal amino alcohol can exhibit altered receptor binding affinities and resistance to carboxypeptidases. This document provides a comprehensive protocol for the solid-phase synthesis of peptides bearing a C-terminal D-Threoninol moiety using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The strategy employs the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin, which allows for the attachment of Fmoc-D-Threoninol via its primary amine and subsequent peptide elongation, followed by mild cleavage to yield the desired peptide alcohol.

Principle of the Method

The synthesis is initiated by the covalent attachment of this compound to a 2-chlorotrityl chloride resin through its amino group. The hydroxyl group of the resin-bound threoninol then serves as the starting point for peptide chain elongation. The first Fmoc-protected amino acid is coupled to this hydroxyl group, forming an ester bond. Subsequent amino acids are then sequentially added using standard Fmoc-SPPS protocols. The ester linkage's stability to the basic conditions of Fmoc deprotection is a critical consideration. Upon completion of the synthesis, the peptide is cleaved from the resin under mild acidic conditions. This process typically yields an O-acyl isopeptide intermediate, which, upon neutralization, undergoes a spontaneous and rapid O- to N-acyl migration to form the final, stable peptide with a C-terminal D-Threoninol.[1][2]

Experimental Protocols

Materials and Reagents
  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hexafluoroisopropanol (HFIP)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Cleavage scavengers (e.g., triisopropylsilane (TIS), water)

  • Diethyl ether, cold

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA), HPLC grade

Loading of this compound onto 2-Chlorotrityl Chloride Resin

This procedure outlines the attachment of the initial this compound to the 2-CTC resin.

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a reaction vessel with gentle agitation.

  • Amino Alcohol Solution Preparation: In a separate flask, dissolve 2 equivalents of this compound (relative to the resin loading capacity) in a minimal amount of DMF, then dilute with DCM (approx. 10 mL/g of resin).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of 4 equivalents of DIPEA.

  • Reaction Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, accurately weighed amount of dried resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Esterification of Resin-Bound D-Threoninol with the First Amino Acid

This step involves the formation of an ester bond between the hydroxyl group of the resin-bound D-Threoninol and the carboxyl group of the incoming Fmoc-amino acid.

  • Fmoc Deprotection of D-Threoninol: Treat the this compound-loaded resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling Reaction:

    • Swell the deprotected resin in DMF.

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored using a Kaiser test on a small sample of resin beads.

  • Washing: After the coupling is complete, wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Peptide Chain Elongation

Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.

  • Fmoc Deprotection: Treat the peptidyl-resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Coupling: Couple the next Fmoc-amino acid (3 equivalents) using a suitable coupling agent like HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Repeat steps 1-4 for each amino acid in the sequence.

Cleavage of the Peptide from the Resin

A mild acidic cleavage is employed to release the peptide while keeping side-chain protecting groups intact if desired, and to facilitate the subsequent O- to N-acyl migration.

  • Resin Preparation: Wash the final peptidyl-resin with DCM (5 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 20% HFIP in DCM.[3][4] Alternatively, a mixture of AcOH/TFE/DCM (1:1:8 by volume) can be used.[5]

  • Cleavage Reaction: Suspend the dried resin in the cleavage cocktail (10 mL/g of resin) and agitate at room temperature for 30-60 minutes.[4]

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin twice more with the cleavage cocktail.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under a stream of nitrogen or by rotary evaporation.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.

O- to N-Acyl Migration and Final Product Formation

The crude peptide obtained after cleavage is in the form of an O-acyl isopeptide. The final peptide alcohol is obtained by a spontaneous intramolecular rearrangement.

  • Dissolution: Dissolve the crude peptide in an appropriate buffer at a pH of approximately 7.0-7.5. The O- to N-acyl migration is typically very rapid under these conditions.[6]

  • Monitoring: The progress of the acyl shift can be monitored by RP-HPLC.

  • Purification: Purify the final peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Data Presentation

The following tables summarize typical quantitative data expected during the synthesis. Note that specific values can vary depending on the peptide sequence and the efficiency of each step.

Parameter Typical Value Reference
Initial Resin Loading (this compound on 2-CTC)0.4 - 0.8 mmol/gGeneral observation for 2-CTC resin
First Amino Acid Coupling Efficiency (Esterification)> 90%Estimated based on O-acyl isopeptide synthesis
Repetitive Amino Acid Coupling Efficiency> 99%Standard for Fmoc-SPPS
Overall Crude Peptide Yield50 - 80%[1] (for a related synthesis)
Purity of Crude Peptide (after cleavage)60 - 85%Sequence dependent
Purity of Final Peptide (after HPLC purification)> 95%Standard for purified peptides

Table 1: Summary of Quantitative Synthesis Parameters.

Analytical Method Purpose Typical Conditions
Analytical RP-HPLC Purity assessment and reaction monitoringC18 column, gradient of acetonitrile in water with 0.1% TFA.
Mass Spectrometry (ESI-MS) Molecular weight confirmationDirect infusion or LC-MS coupling.
Amino Acid Analysis Confirmation of amino acid compositionAcid hydrolysis followed by derivatization and HPLC or GC analysis.

Table 2: Analytical Methods for Peptide Characterization.

Visualizations

experimental_workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load this compound (DIPEA, DCM) Swell->Load Cap Cap Unreacted Sites (MeOH) Load->Cap Fmoc_Deprot_Thr Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprot_Thr Esterify Esterification with First Fmoc-AA (HATU, DIPEA, DMF) Fmoc_Deprot_Thr->Esterify Elongate Peptide Chain Elongation (Standard Fmoc-SPPS Cycles) Esterify->Elongate Cleave Cleavage from Resin (e.g., HFIP/DCM) Elongate->Cleave Rearrange O- to N-Acyl Migration (Neutral pH) Cleave->Rearrange Purify Purification (RP-HPLC) Rearrange->Purify Characterize Characterization (HPLC, MS) Purify->Characterize

Caption: Overall workflow for the solid-phase synthesis of peptides with C-terminal D-Threoninol.

spss_cycle Start Peptidyl-Resin Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprot Wash1 Wash (DMF) Fmoc_Deprot->Wash1 Couple Couple Next Fmoc-AA (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 End Elongated Peptidyl-Resin Wash2->End End->Fmoc_Deprot Repeat for next amino acid

Caption: The iterative cycle for peptide chain elongation in Fmoc-SPPS.

Troubleshooting and Key Considerations

  • Loading Efficiency: Low loading of this compound can be due to moisture inactivating the 2-CTC resin. Ensure all reagents and solvents are anhydrous.

  • Ester Bond Stability: The ester linkage formed is susceptible to hydrolysis under basic conditions. While generally stable to standard Fmoc deprotection times, prolonged exposure to piperidine should be avoided. For particularly sensitive sequences, the use of a milder base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a buffered system or shorter deprotection times may be necessary.

  • Epimerization: The risk of epimerization of the amino acid being coupled as an ester is a known concern.[1] Using coupling reagents known to suppress racemization and avoiding prolonged pre-activation times is recommended.

  • O- to N-Acyl Migration: The final acyl shift is crucial. Ensure the pH of the solution after cleavage is adjusted to neutral or slightly basic to facilitate this rearrangement. The migration is usually complete within minutes at room temperature.

  • Purity: The purity of the final product is highly dependent on the efficiency of each coupling and deprotection step. Monitoring coupling reactions (e.g., with a Kaiser test) is advisable, especially for sterically hindered amino acids.

By following these protocols and considerations, researchers can successfully synthesize peptides with C-terminal D-Threoninol for a variety of applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Efficient Coupling of Carboxylic Acids to Fmoc-D-Threoninol using HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient coupling of carboxylic acids to the primary hydroxyl group of Fmoc-D-Threoninol, facilitated by the powerful coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to minimize racemization, making it an ideal choice for synthesizing chiral esters.[1][2] These protocols are particularly relevant for the synthesis of peptide mimics, depsipeptides, and other complex molecules where the ester linkage is a critical component.

Introduction

The formation of ester bonds is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The coupling of protected amino alcohols, such as this compound, with carboxylic acids provides access to a diverse range of molecular architectures with potential therapeutic applications. This compound is a valuable building block, offering a chiral scaffold with a protected amine and a free primary hydroxyl group for subsequent chemical modification.

HATU has emerged as a superior reagent for facilitating amide bond formation and has also proven effective for esterification, especially for sterically hindered substrates.[3] Its mechanism involves the rapid formation of a highly reactive O-acyluronium intermediate, which is then converted to a more stable and highly reactive OAt-active ester.[1][4] This active ester readily reacts with nucleophiles, such as the primary alcohol of this compound, to form the desired ester linkage with high efficiency.[5] The presence of the 7-azabenzotriazole (HOAt) moiety in HATU is crucial for its enhanced reactivity and suppression of side reactions.[6]

Data Presentation

The following table summarizes typical reagent stoichiometries for the HATU-mediated coupling of a generic carboxylic acid to this compound. The optimal conditions may vary depending on the specific carboxylic acid substrate.

ReagentEquivalents (relative to Limiting Reagent)Role
This compound1.0Nucleophile (or limiting reagent)
Carboxylic Acid1.0 - 1.2Electrophile
HATU1.0 - 1.2Coupling Reagent
Diisopropylethylamine (DIPEA)2.0 - 3.0Non-nucleophilic base
Solvent (e.g., DMF, DCM)-Reaction Medium

Reaction Mechanism and Experimental Workflow

The coupling reaction proceeds through a well-defined mechanism involving the activation of the carboxylic acid by HATU, followed by nucleophilic attack by the hydroxyl group of this compound.

HATU_Esterification RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation DIPEA1 DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU TMU Tetramethylurea (byproduct) ActiveEster->TMU releases Ester Product Ester ActiveEster->Ester Nucleophilic Attack Threoninol This compound HOAt HOAt (byproduct) Ester->HOAt releases

Caption: Mechanism of HATU-mediated esterification.

The general experimental workflow for this coupling reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Dissolve Carboxylic Acid and This compound in Solvent add_base Add DIPEA to Carboxylic Acid/ Threoninol mixture prep_reactants->add_base prep_hatu Dissolve HATU in Solvent (separate vessel) add_hatu Add HATU solution to the reaction mixture prep_hatu->add_hatu add_base->add_hatu stir Stir at Room Temperature (monitor by TLC/LC-MS) add_hatu->stir quench Quench Reaction (e.g., with water) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify by Chromatography dry_conc->purify

Caption: General experimental workflow for solution-phase coupling.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Protocol: Solution-Phase Coupling of a Carboxylic Acid to this compound

This protocol describes a general procedure for the coupling reaction in solution.

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.0-1.2 eq) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Base Addition: To the solution from step 1, add DIPEA (2.0-3.0 eq) and stir for 5 minutes at room temperature.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent. Add the HATU solution to the stirring reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester product.

  • Characterization: Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Troubleshooting and Key Considerations

  • Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the activated ester and deactivation of the coupling reagent.

  • Stoichiometry: While the provided stoichiometry is a good starting point, optimization may be required for particularly challenging or sterically hindered carboxylic acids.[1]

  • Side Reactions: Although HATU is known to suppress racemization, the potential for epimerization of the carboxylic acid should be considered, especially if the alpha-carbon is stereogenic.[1] Using a non-nucleophilic base like DIPEA is crucial to minimize side reactions.[7]

  • Byproduct Removal: The byproducts of the reaction, tetramethylurea and HOAt, are generally water-soluble and can be removed during the aqueous work-up.[8]

Conclusion

The use of HATU as a coupling reagent provides a highly effective and reliable method for the synthesis of esters from this compound and various carboxylic acids. The mild reaction conditions, rapid reaction times, and high yields make this protocol well-suited for applications in drug discovery and the synthesis of complex organic molecules. By following the detailed protocols and considering the key aspects outlined in these notes, researchers can successfully employ this methodology to advance their synthetic objectives.

References

Application Notes and Protocols for Fmoc Deprotection of D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical principles, experimental protocols, and potential side reactions associated with the N-9-fluorenylmethoxycarbonyl (Fmoc) deprotection of D-Threoninol in a solution-phase context. The information is intended to guide researchers in developing robust and efficient deprotection strategies.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a range of reaction conditions and its lability to mild basic conditions, typically using a secondary amine like piperidine. D-Threoninol, a chiral amino alcohol, is a valuable building block in the synthesis of various biologically active molecules. The efficient removal of the Fmoc group from Fmoc-D-Threoninol is a critical step in its utilization as a synthetic intermediate. This document outlines the standard conditions and protocols for this transformation.

Chemical Principles

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of D-Threoninol through the decomposition of the resulting carbamic acid. The secondary amine used for deprotection also acts as a scavenger for the electrophilic DBF, forming a stable adduct.

Experimental Protocols

While conditions for Fmoc deprotection in solid-phase peptide synthesis (SPPS) are widely documented, solution-phase deprotection requires specific considerations for reaction monitoring, work-up, and purification. Below are detailed protocols for the Fmoc deprotection of D-Threoninol using common reagents.

Standard Protocol using Piperidine in DMF

This is the most common method for Fmoc deprotection.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

  • Ninhydrin stain

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask to a concentration of approximately 0.1 M.

  • Deprotection: Add piperidine (20% v/v in DMF, approximately 5-10 equivalents relative to the substrate) to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the UV-active spot of the starting material (this compound) and the appearance of a new, ninhydrin-positive spot (D-Threoninol) at a lower Rf indicates the completion of the reaction. The reaction is typically complete within 30-60 minutes.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DMF and excess piperidine.

    • Redissolve the residue in DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x) to remove the dibenzofulvene-piperidine adduct, followed by a wash with brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude D-Threoninol can be further purified by precipitation from a suitable solvent system (e.g., dissolution in a minimal amount of methanol followed by precipitation with cold diethyl ether) or by column chromatography on silica gel.

Alternative Protocol using DBU

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for faster deprotection, though it requires a scavenger for the dibenzofulvene byproduct.[1]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine (as a scavenger)

  • N,N-Dimethylformamide (DMF), anhydrous

  • (Follow with same work-up and purification materials as the standard protocol)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Deprotection: Add a solution of 2% DBU and 2% piperidine (v/v) in DMF to the reaction mixture.

  • Monitoring: Monitor the reaction by TLC as described in the standard protocol. The reaction is often faster, typically complete within 5-20 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in the standard piperidine protocol.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the solution-phase Fmoc deprotection of amino alcohols, which can be extrapolated for D-Threoninol.

ParameterPiperidine MethodDBU Method
Base Piperidine1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Base Concentration 20% (v/v) in DMF2% (v/v) in DMF
Scavenger Piperidine (in excess)Piperidine (2% v/v)
Solvent DMF, DCM, THF, ACNDMF, ACN
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 30 - 60 minutes5 - 20 minutes
Monitoring TLC (UV, Ninhydrin), HPLCTLC (UV, Ninhydrin), HPLC

Note: Reaction times and yields are highly dependent on the specific substrate, concentration, and purity of reagents. The provided values are estimates based on general literature for similar compounds.

Potential Side Reactions and Mitigation

During the Fmoc deprotection of threonine derivatives, including D-Threoninol, several side reactions can occur:

  • β-Elimination (Dehydration): The hydroxyl group of threonine can be eliminated under basic conditions, leading to the formation of a dehydroamino acid derivative. This can be minimized by using milder basic conditions and shorter reaction times.

  • O-Acylation: If the deprotection is performed on a peptide fragment, the hydroxyl group of threonine can be acylated by the activated carboxyl group of the incoming amino acid. This is less of a concern for the deprotection of the single amino alcohol but should be considered in subsequent synthetic steps.

  • Incomplete Deprotection: Aggregation or poor solubility of the starting material can lead to incomplete removal of the Fmoc group. Ensuring complete dissolution and using efficient stirring can help mitigate this.

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging Fmoc-NH-R Fmoc-NH-R Fmoc_anion Fmoc Anion Fmoc-NH-R->Fmoc_anion + Base Base Base (e.g., Piperidine) Base-H Protonated Base DBF Dibenzofulvene (DBF) Fmoc_anion->DBF Fmoc_anion->DBF Carbamic_acid R-NH-COOH Fmoc_anion->Carbamic_acid DBF_adduct DBF-Base Adduct DBF->DBF_adduct + Base Free_amine H₂N-R (D-Threoninol) Carbamic_acid->Free_amine CO2 CO₂ Carbamic_acid->CO2

Caption: Mechanism of Fmoc deprotection.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_base Add Base (e.g., 20% Piperidine/DMF) dissolve->add_base monitor Monitor by TLC add_base->monitor workup Work-up: - Concentrate - Redissolve in DCM - Wash with NaHCO₃ and Brine - Dry and Concentrate monitor->workup Reaction Complete purify Purification: - Precipitation or - Column Chromatography workup->purify end Pure D-Threoninol purify->end

Caption: Experimental workflow for Fmoc deprotection.

Logical Relationship of Reagents and Products

Reagent_Product_Relationship cluster_reactants Reactants cluster_products Products & Byproducts Fmoc_Thr This compound D_Thr D-Threoninol Fmoc_Thr->D_Thr DBF_Adduct DBF-Base Adduct Fmoc_Thr->DBF_Adduct CO2 CO₂ Fmoc_Thr->CO2 Base Base (e.g., Piperidine) Base->DBF_Adduct

Caption: Relationship of reagents and products.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Fmoc-D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer significant advantages over their natural counterparts, including enhanced metabolic stability, improved oral bioavailability, and better receptor selectivity. The incorporation of non-natural amino acids and amino alcohols is a key strategy in the design of potent and durable peptidomimetics.

Fmoc-D-Threoninol, a chiral amino alcohol protected with the fluorenylmethyloxycarbonyl (Fmoc) group, is a valuable building block in the solid-phase peptide synthesis (SPPS) of peptidomimetics. Its D-configuration provides resistance to enzymatic degradation, while the hydroxyl group offers a site for further modification or can influence the molecule's binding properties. This document provides detailed application notes and protocols for the synthesis of peptidomimetics using this compound via Fmoc-based SPPS.

Application Notes

The use of this compound in peptidomimetic synthesis offers several strategic advantages:

  • Enhanced Proteolytic Stability: The D-configuration of the threoninol moiety makes the resulting peptidomimetic less susceptible to degradation by proteases, which primarily recognize L-amino acids. This can significantly increase the in vivo half-life of the therapeutic candidate.[1]

  • Conformational Constraint: The unique stereochemistry of D-threoninol can introduce specific conformational constraints into the peptide backbone, potentially leading to higher receptor binding affinity and selectivity.

  • Introduction of a Hydroxyl Group: The primary alcohol of threoninol can serve as a handle for post-synthesis modifications, such as pegylation or the attachment of other functional groups to improve pharmacokinetic properties. It can also participate in hydrogen bonding interactions with the target receptor.

  • Compatibility with Fmoc-SPPS: this compound is fully compatible with standard Fmoc solid-phase peptide synthesis protocols, allowing for its seamless integration into automated or manual synthesis workflows.[2][3] The Fmoc protecting group is base-labile and can be removed under mild conditions, which preserves acid-sensitive functionalities elsewhere in the molecule.[1][4]

A notable example of a peptidomimetic containing a threoninol residue is Octreotide , a synthetic analogue of somatostatin used in the treatment of acromegaly and certain tumors.[2][3][5] The synthesis of octreotide and its analogues often utilizes this compound or a related precursor, highlighting the importance of this building block in medicinal chemistry.[2][3][5]

Experimental Protocols

This section provides a generalized protocol for the manual solid-phase synthesis of a peptidomimetic incorporating a C-terminal D-Threoninol. The example chosen is a simplified linear peptide for clarity.

Materials and Reagents
  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Fmoc-protected amino acids (e.g., Fmoc-L-Cys(Trt)-OH, Fmoc-L-Phe-OH, etc.)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

  • Water (HPLC grade)

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (substitution level typically 0.9-1.6 mmol/g) in 10 mL of DCM for 30 minutes in a reaction vessel.

  • Preparation of Loading Solution: Dissolve 1.5 equivalents of this compound and 3.0 equivalents of DIPEA in a minimal amount of DCM.

  • Loading Reaction: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by spectrophotometric quantification of the Fmoc group cleaved from a small sample of resin.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This cycle is repeated for the coupling of each subsequent amino acid.

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3.0 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HBTU and 3.0 equivalents of HOBt in DMF for 2-5 minutes. Add 6.0 equivalents of DIPEA.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling reaction is incomplete and should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Removal: After the final amino acid has been coupled, perform the Fmoc deprotection step as described in Protocol 2.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and then dry the resin under vacuum.

  • Cleavage:

    • Add 10 mL of the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate to a small volume.

    • Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptidomimetic by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.[5][6]

Data Presentation

The following tables summarize typical quantitative data that can be expected during the synthesis of a short peptidomimetic using this compound.

Table 1: Loading Efficiency of this compound on 2-CTC Resin

ParameterValue
Initial Resin Weight1.0 g
Resin Substitution Level0.9 mmol/g
This compound Used1.35 mmol
Final Resin Weight1.25 g
Calculated Loading ~0.7 mmol/g

Table 2: Yield and Purity of a Model Pentapeptidomimetic

Synthesis StageWeight/AmountYieldPurity (by HPLC)
Starting Resin (Loaded)500 mg (~0.35 mmol)--
Crude Peptide250 mg~75%>70%
Purified Peptide 150 mg ~45% >98%

Note: Yields and purity are highly sequence-dependent and can vary.

Visualizations

The following diagrams illustrate the key workflows in the synthesis of peptidomimetics using this compound.

Synthesis_Workflow Resin 2-Chlorotrityl Chloride Resin Loaded_Resin This compound Loaded Resin Resin->Loaded_Resin this compound, DIPEA, DCM Deprotection Fmoc Deprotection (20% Piperidine/DMF) Loaded_Resin->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Elongation Peptide Chain Elongation Coupling->Elongation Repeat Cycle Elongation->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Crude_Peptide Crude Peptidomimetic Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptidomimetic Purification->Pure_Peptide

Caption: General workflow for the solid-phase synthesis of a peptidomimetic.

SPPS_Cycle Start Start of Cycle (Fmoc-Peptide-Resin) Deprotection Fmoc Removal (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-AA Coupling (HBTU/HOBt) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End End of Cycle (Fmoc-Peptide(n+1)-Resin) Wash2->End

References

Application Notes and Protocols for the Use of Fmoc-D-Threoninol in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Threoninol is a valuable building block for the synthesis of peptides with a C-terminal amino alcohol, which can impart unique biological activities and improved pharmacokinetic properties compared to their corresponding C-terminal acid or amide analogues. This document provides detailed application notes and protocols for the incorporation of this compound into peptides using automated solid-phase peptide synthesis (SPPS). The methodologies described herein focus on the widely adopted Fmoc/tBu strategy, leveraging the versatility of automated synthesizers to ensure high-purity and reproducible synthesis of peptide alcohols.

The synthesis of peptide alcohols requires a distinct strategy from standard peptide synthesis. The C-terminal amino alcohol is anchored to the solid support via its hydroxyl group, necessitating the use of specific resins and tailored cleavage conditions to yield the desired C-terminal alcohol upon completion of the synthesis.

Key Considerations for Automated Synthesis

The successful automated synthesis of peptides incorporating this compound hinges on several critical factors:

  • Resin Selection: The choice of solid support is paramount. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended due to its extreme acid lability.[1][2] This allows for the cleavage of the peptide alcohol from the resin under very mild acidic conditions, which preserves the integrity of the C-terminal alcohol and any acid-sensitive side-chain protecting groups.

  • Loading of this compound: The initial attachment of this compound to the resin is a crucial step that differs from the standard esterification of an amino acid's carboxylic acid. The primary hydroxyl group of this compound is coupled to the reactive sites of the 2-CTC resin.

  • Side-Chain Protection: The secondary hydroxyl group of the D-threoninol side chain should be protected to prevent side reactions during peptide chain elongation. A tert-butyl (tBu) protecting group is standard for threonine and is compatible with the Fmoc strategy. It is assumed that either Fmoc-D-Thr(tBu)-ol is used or the side-chain hydroxyl does not interfere with subsequent couplings.

  • Automated Synthesis Cycles: Standard automated Fmoc-SPPS protocols are generally applicable for the sequential coupling of amino acids to the resin-bound D-Threoninol. These cycles involve Fmoc deprotection using a piperidine solution followed by coupling of the next Fmoc-protected amino acid.

  • Cleavage from the Resin: A mild acidic cleavage cocktail is required to release the peptide alcohol from the 2-CTC resin. This is in contrast to the strong acid cocktails (e.g., high percentage of trifluoroacetic acid - TFA) used for cleavage from Wang or Rink Amide resins.[3][4]

  • Purification and Analysis: Post-cleavage, the crude peptide alcohol is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Experimental Protocols

The following protocols are designed for use with automated peptide synthesizers and may require optimization based on the specific peptide sequence and synthesizer model.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the manual loading of the first building block, this compound, onto the 2-CTC resin. This step is typically performed outside of the automated synthesizer.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (for capping)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel under an inert atmosphere (e.g., nitrogen).[1]

  • Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.0 - 1.5 equivalents relative to the resin loading) in anhydrous DCM.

  • Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.0 - 3.0 equivalents relative to the amino alcohol) to the reaction mixture.[1]

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.[2] This prevents the formation of deletion sequences in the subsequent automated synthesis.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).

  • Drying: Dry the loaded resin under vacuum.

  • Loading Determination (Optional but Recommended): The loading of the resin can be determined by treating a small, accurately weighed amount of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at 301 nm.[1]

Protocol 2: Automated Peptide Synthesis (Chain Elongation)

This protocol outlines a standard cycle for an automated peptide synthesizer using Fmoc/tBu chemistry.

Reagents for the Synthesizer:

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Washing Solvent: DMF.

  • Amino Acid Solutions: 0.2 - 0.5 M solutions of Fmoc-protected amino acids in DMF.

  • Activator Solution: A solution of a coupling reagent such as HBTU (0.5 M) and HOBt (0.5 M) in DMF.

  • Base Solution: A solution of a base such as DIPEA (2 M) in NMP or DMF.

Automated Synthesis Cycle:

StepOperationReagent/SolventDuration
1SwellingDMF30-60 min (Initial step)
2Fmoc Deprotection20% Piperidine in DMF2 x 5-10 min
3WashingDMF5-7 cycles
4CouplingFmoc-amino acid, Activator, Base30-60 min
5WashingDMF5-7 cycles
6RepeatReturn to Step 2 for the next amino acid-

Quantitative Data for a Standard Coupling Cycle:

ParameterValue/Description
Amino Acid Excess3-5 equivalents
Coupling Reagent Excess3-5 equivalents
Base Excess6-10 equivalents
Reaction TemperatureRoom Temperature (or elevated for difficult couplings)
MonitoringOptional: UV monitoring of Fmoc deprotection
Protocol 3: Cleavage of the Peptide Alcohol from 2-CTC Resin

This protocol describes the cleavage of the final peptide from the solid support to yield the C-terminal peptide alcohol.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (see table below)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Sintered glass funnel

Cleavage Cocktails for 2-CTC Resin:

CocktailCompositionConditionsRemarks
A (Mild) 1-2% TFA in DCM[3]30-60 min, room temperaturePreserves most acid-labile side-chain protecting groups.
B (Standard) Acetic acid/TFE/DCM (1:1:8)[4]2 x 30 min, room temperatureEffective for most peptides.
C (For protected fragments) 20% Hexafluoroisopropanol (HFIP) in DCM[5]30-60 min, room temperatureVery mild, for fully protected peptide alcohols.

Procedure:

  • Resin Preparation: After the final Fmoc deprotection on the synthesizer, the peptide-resin should be thoroughly washed with DMF, followed by DCM, and dried under vacuum.

  • Cleavage Reaction: Suspend the dried peptide-resin in the chosen cleavage cocktail (e.g., 10 mL per gram of resin).

  • Agitation: Gently agitate the suspension at room temperature for the specified duration.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail or DCM.

  • Peptide Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold excess of cold diethyl ether or MTBE to precipitate the crude peptide alcohol.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide alcohol under vacuum.

Protocol 4: Purification and Analysis

Purification:

The crude peptide alcohol is purified by preparative RP-HPLC.

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized.

Analysis:

The purity and identity of the final peptide alcohol are confirmed by:

  • Analytical RP-HPLC: To determine the purity of the lyophilized product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide alcohol.

Visualization of Workflows

General Workflow for Automated Synthesis of a Peptide Alcohol

G cluster_manual Manual Preparation cluster_automated Automated Synthesis cluster_post_synthesis Post-Synthesis Processing Resin_Prep Resin Swelling in DCM Loading Loading of this compound onto 2-CTC Resin Resin_Prep->Loading Capping Capping of Unreacted Sites Loading->Capping Washing_Drying Washing and Drying Capping->Washing_Drying Start_Auto Start Automated Synthesis Cycle Washing_Drying->Start_Auto Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start_Auto->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Coupling->Washing2 Repeat for each amino acid Washing2->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (Mild Acid) Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Lyophilized Peptide Alcohol Analysis->Final_Product

Caption: General workflow for the synthesis of a peptide alcohol.

Potential Side Reactions and Troubleshooting

IssuePotential CauseRecommended Solution
Low Loading of this compound Inactive resin (hydrolyzed); Steric hindrance.Reactivate 2-CTC resin with thionyl chloride.[6] Increase reaction time and/or temperature for loading.
Premature Cleavage Use of acidic reagents during synthesis (other than final cleavage).Ensure all reagents and solvents used during the automated cycles are non-acidic.[2]
Incomplete Couplings Sterically hindered amino acids; Peptide aggregation.Use double coupling cycles. Use coupling reagents known for high efficiency (e.g., HATU). Incorporate microwave heating if available on the synthesizer.
Racemization Over-activation of amino acids; Prolonged exposure to base.Minimize pre-activation times. Use a weaker base or a base with more steric hindrance (e.g., collidine instead of DIPEA).
O-Acylation of Side-Chain Hydroxyl If the side-chain hydroxyl of D-Threoninol is unprotected.Use Fmoc-D-Thr(tBu)-ol to protect the side-chain hydroxyl group.

Conclusion

The use of this compound in automated peptide synthesizers provides an efficient and reliable route to peptide alcohols. By selecting the appropriate solid support, such as 2-chlorotrityl chloride resin, and adapting the loading and cleavage protocols, researchers can successfully synthesize these valuable modified peptides. The protocols and guidelines presented in this document serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development, enabling the exploration of novel peptide-based therapeutics with enhanced biological properties. Careful optimization of the synthesis parameters for each specific sequence will ensure the highest possible yield and purity of the final peptide alcohol.

References

Application Notes and Protocols for the Coupling of Fmoc-D-Threoninol with PyAOP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with modified C-termini, such as peptide alcohols, is a critical area of research in drug discovery and development. These modifications can significantly impact the biological activity, stability, and pharmacokinetic properties of peptide-based therapeutics. Fmoc-D-Threoninol is a key building block for introducing a C-terminal alcohol functionality with a specific stereochemistry. This document provides a detailed protocol for the efficient coupling of this compound to a solid support, a crucial first step in the solid-phase peptide synthesis (SPPS) of C-terminal peptide alcohols.

This protocol utilizes (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) as the coupling reagent. PyAOP is a highly efficient phosphonium salt-based activating agent that promotes rapid and complete couplings, even with sterically hindered amino acids and for the formation of ester linkages.[1][2] The use of 2-chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of peptide alcohols due to its high acid lability, which allows for the mild cleavage of the final product while keeping acid-sensitive side-chain protecting groups intact.[3][4]

Materials and Methods

Materials
  • This compound

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

  • Kaiser Test Kit (Ninhydrin Test)

  • Solid-phase synthesis vessel

  • Mechanical shaker

Equipment
  • Analytical balance

  • Vortex mixer

  • Vacuum filtration apparatus

  • UV-Vis Spectrophotometer (for Fmoc loading determination)

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of 2-chlorotrityl chloride resin into a solid-phase synthesis vessel.

  • Add anhydrous DCM (10-15 mL per gram of resin) to the vessel.

  • Swell the resin by agitating the mixture on a mechanical shaker for at least 30 minutes at room temperature.[4]

  • Drain the DCM from the vessel using vacuum filtration.

Loading of this compound onto 2-Chlorotrityl Chloride Resin

This procedure outlines the esterification of the primary hydroxyl group of this compound to the 2-chlorotrityl chloride resin.

  • In a separate vial, dissolve this compound (1.5 equivalents relative to the resin substitution) in anhydrous DCM (10 mL per gram of resin). A minimal amount of DMF can be added to aid dissolution if necessary.

  • Add the this compound solution to the swollen resin in the reaction vessel.

  • Add PyAOP (1.5 equivalents) to the resin suspension.

  • Add DIPEA (3.0 equivalents) to the reaction mixture. It is advisable to add the DIPEA in two portions to control the reaction exothermicity.[4]

  • Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin, washing it, and performing a test to check for remaining active chloride sites (e.g., a colorimetric test with a pyridine-containing reagent).

  • After the coupling is complete, drain the reaction solution.

Capping of Unreacted Sites

To prevent the formation of deletion sequences, any unreacted chlorotrityl groups on the resin must be capped.

  • Wash the resin three times with DCM.

  • Prepare a capping solution of DCM/MeOH/DIPEA (17:2:1 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally DCM (3 times).

  • Dry the resin under vacuum to a constant weight.

Determination of Resin Loading (Fmoc Assay)

The substitution level of the resin after loading can be determined by quantifying the amount of Fmoc group cleaved from a small, accurately weighed sample of the dried resin.

  • Accurately weigh 5-10 mg of the dry, this compound-loaded resin into a small vial.

  • Add a known volume (e.g., 1 mL) of 20% piperidine in DMF.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute an aliquot of the supernatant with a known volume of DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.[4]

  • Calculate the loading using the Beer-Lambert law (ε at 301 nm = 7800 L mol⁻¹ cm⁻¹).[4]

Peptide Chain Elongation (Example Cycle)

Following the successful loading of this compound, the peptide chain can be elongated using standard Fmoc-SPPS protocols.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), PyAOP (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Upon completion, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Cleavage of the Peptide Alcohol from the Resin

The extreme acid lability of the 2-CTC resin allows for cleavage under very mild acidic conditions, preserving most acid-sensitive side-chain protecting groups.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 1-5% Trifluoroacetic acid (TFA) in DCM. A common mixture is acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 v/v/v).[5]

  • Add the cleavage cocktail to the resin and agitate for 30-60 minutes at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail or DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peptide alcohol.

Data Presentation

ParameterValue/ConditionReference/Note
Resin 2-Chlorotrityl chloride (100-200 mesh)Recommended for peptide alcohol synthesis.[3][4]
Loading Reagents This compound, PyAOP, DIPEA
Equivalents (Loading) 1.5 eq. This compound, 1.5 eq. PyAOP, 3.0 eq. DIPEARelative to resin substitution.
Solvent (Loading) Anhydrous Dichloromethane (DCM)
Reaction Time (Loading) 2-4 hoursMonitor for completion.
Capping Solution DCM/MeOH/DIPEA (17:2:1 v/v/v)To cap unreacted sites.
Fmoc Deprotection 20% Piperidine in DMFStandard procedure.
Coupling Reagents (Elongation) Fmoc-Amino Acid, PyAOP, DIPEA
Equivalents (Elongation) 3 eq. Fmoc-AA, 3 eq. PyAOP, 6 eq. DIPEA
Cleavage Cocktail 1-5% TFA in DCM or AcOH/TFE/DCM (1:1:8)Mild cleavage conditions to yield protected or deprotected peptide alcohol.[5]
Expected Loading 0.4 - 0.8 mmol/gDependent on resin and reaction conditions.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_loading This compound Loading cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Purification Resin 2-CTC Resin Swell Swell in DCM Resin->Swell 30 min Loading Couple this compound (PyAOP, DIPEA) Swell->Loading Capping Cap Unreacted Sites (DCM/MeOH/DIPEA) Loading->Capping 2-4 h Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection Coupling Couple Next Fmoc-AA (PyAOP, DIPEA) Deprotection->Coupling 20 min Wash Wash Coupling->Wash 1-2 h Wash->Deprotection Repeat n times Cleavage Cleave from Resin (Mild Acid) Wash->Cleavage Purification Purify Peptide Alcohol Cleavage->Purification 30-60 min

Figure 1: Experimental workflow for the solid-phase synthesis of a C-terminal peptide alcohol starting with the coupling of this compound.

logical_relationship cluster_reagents Key Reagents cluster_process Core Process cluster_outcome Outcome Fmoc_Threoninol This compound Esterification Ester Bond Formation Fmoc_Threoninol->Esterification PyAOP PyAOP Activation Activation of -OH group (indirectly) PyAOP->Activation Resin 2-CTC Resin Resin->Esterification DIPEA DIPEA DIPEA->Activation Activation->Esterification Immobilization Immobilization on Solid Support Esterification->Immobilization Loaded_Resin This compound Loaded Resin Immobilization->Loaded_Resin

Figure 2: Logical relationship of key components in the loading of this compound onto the solid support.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis with Fmoc-D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the construction of custom peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. The incorporation of non-canonical amino acids, such as D-isomers, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their in vivo half-life and therapeutic potential. Fmoc-D-Threoninol, a derivative of the D-amino acid threonine, presents unique opportunities for creating novel peptide structures with potentially enhanced biological activities.

This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound. We present quantitative data on key synthesis parameters, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated SPPS involves a trade-off between initial investment, throughput, and hands-on time. Automated synthesis generally offers higher reproducibility and efficiency, particularly for longer or more complex peptides.[1][2] The following tables summarize key quantitative data to facilitate a direct comparison, with representative data derived from studies on peptides containing other challenging D-amino acids, which can be extrapolated to the synthesis of D-Threoninol-containing peptides.

Table 1: Quantitative Comparison of Manual and Automated SPPS for a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 95 - 99%> 99%[3]
Final Crude Purity 70 - 90% (highly operator-dependent)[3]85 - 98%[3]
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple peptides can be synthesized sequentially or in parallel)

Table 2: Performance Comparison for the Incorporation of a Sterically Hindered D-Amino Acid (Representative Data)

ParameterManual SynthesisAutomated Synthesis
Crude Purity Can be higher with optimized, hands-on control, especially for complex sequences.[4]Typically consistent and high for standard sequences. May require optimization for difficult couplings.[4]
Yield Highly dependent on operator skill and the specific sequence.[4]Generally reproducible. Automated fluidics can ensure consistent reagent delivery and washing, leading to reliable yields.[4]
Synthesis Time Slower for single peptides due to manual interventions. A typical manual cycle per amino acid can take 80-150 minutes.[4]Significantly faster, especially for multiple peptides. Automated systems can perform a coupling cycle in under an hour.[4]
Reproducibility Lower. Prone to operator-to-operator variability.[4]High. Automated systems perform each step with high precision, leading to consistent results between runs.[4]
Cost Lower initial equipment cost. Reagent consumption can be optimized for single syntheses.[4]Higher initial investment for the synthesizer. Can be more cost-effective for high-throughput synthesis.[4]

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for manual and automated SPPS, as well as a representative peptide-mediated signaling pathway.

Manual_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Repeat Repeat Cycle Monitoring->Repeat Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) Monitoring->Cleavage Complete Repeat->Deprotection Automated_SPPS_Workflow cluster_cycle Start Start: Load Reagents & Sequence Cycle Automated Synthesis Cycle Start->Cycle Deprotection Fmoc Deprotection Cycle->Deprotection Wash1 Washing Coupling Coupling (this compound) Wash2 Washing EndCycle Check Final Amino Acid? EndCycle->Check Check->Cycle No Cleavage Manual Cleavage & Purification Check->Cleavage Yes Peptide_Signaling_Pathway Peptide D-Threoninol Peptide (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Response

References

Application Notes and Protocols for the Synthesis of Glycopeptide Analogues Using Fmoc-D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic incorporation of Fmoc-D-Threoninol in the solid-phase synthesis of glycopeptide analogues. This document outlines detailed protocols, quantitative data on synthesis efficiency, and visual workflows to facilitate the design and execution of complex glycopeptide synthesis.

Introduction

The synthesis of glycopeptides, which are pivotal in numerous biological processes, presents unique challenges primarily due to the delicate nature of the glycosidic bond and the steric hindrance posed by the carbohydrate moiety. The use of pre-formed, glycosylated amino acid building blocks, such as this compound derivatives, is a cornerstone of modern solid-phase peptide synthesis (SPPS) for producing these complex molecules. This approach allows for the precise placement of glycans within a peptide sequence, enabling detailed structure-activity relationship studies.

This compound serves as a crucial chiral building block for creating O-linked glycopeptide analogues. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is readily cleaved under basic conditions, which are compatible with the acid-sensitive O-glycosidic linkages. The hydroxyl group of the threoninol side chain provides the site for the attachment of various carbohydrate moieties, allowing for the synthesis of a diverse library of glycopeptide analogues.

Data Presentation

Table 1: Synthesis Yields of O-Glycosylated Fmoc-Threonine Building Blocks

The efficient synthesis of the glycosylated Fmoc-threonine building block is a critical first step. The following table summarizes the yields for the glycosylation of Fmoc-D-threonine methyl ester with different acetylated glycan donors.

Glycosyl DonorAcceptorPromoterSolventReaction Time (h)AnomerYield (%)
Ac3GalNAc-imidateFmoc-D-Thr-OMeCu(OTf)2DCE16α39
Ac3GalNAc-imidateFmoc-D-Thr-OMeCu(OTf)2DCE16β20
Ac3GlcNAc-imidateFmoc-D-Thr-OMeCu(OTf)2DCE16α10
Ac3GlcNAc-imidateFmoc-D-Thr-OMeCu(OTf)2DCE16β29
Peracetylated β-D-galactoseFmoc-D-Thr-OHSnCl4CH2Cl20.08 (5 min)β~50-70

Data synthesized from literature reports. Yields are approximate and can vary based on specific reaction conditions.

Table 2: Comparative Analysis of Coupling Reagents for Sterically Hindered Amino Acids in SPPS

The coupling of sterically demanding residues like glycosylated threonine can be challenging. The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.

Coupling ReagentReagent TypeTypical Coupling Time (min)Relative Efficiency for Hindered CouplingsKey Advantages
HATU Uronium/Aminium Salt15 - 45Very HighHigh reactivity, low racemization.
HBTU Uronium/Aminium Salt30 - 60HighGood reactivity, widely used.
PyBOP Phosphonium Salt30 - 60HighStrong activating agent, no risk of guanidinylation.
DIC/Oxyma Carbodiimide/Additive60 - 120Moderate to HighCost-effective, minimizes side reactions with Oxyma.
DIC/HOBt Carbodiimide/Additive60 - 180ModerateTraditional reagent, can lead to side reactions.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-D-Thr(Ac-α-D-GalNAc)-OH Building Block

This protocol describes the synthesis of a common O-linked glycoamino acid building block.

Materials:

  • Fmoc-D-Thr-OMe

  • Acetylated GalNAc donor (e.g., trichloroacetimidate)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • Dichloromethane (DCM), anhydrous

  • Dichlorethane (DCE), anhydrous

  • Molecular sieves (4 Å)

  • Lithium iodide (LiI)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Glycosylation:

    • To a flame-dried flask under an inert atmosphere, add Fmoc-D-Thr-OMe (1 equivalent), the acetylated GalNAc donor (1.2 equivalents), and activated 4 Å molecular sieves in anhydrous DCE.

    • Cool the mixture to 0 °C and add Cu(OTf)2 (0.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with triethylamine, filter through celite, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., hexanes/EtOAc gradient) to isolate the glycosylated product.

  • Saponification (Methyl Ester Deprotection):

    • Dissolve the purified glycosylated amino acid methyl ester in EtOAc.

    • Add a solution of LiI (3 equivalents) in EtOAc.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, dilute with EtOAc and wash with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final Fmoc-D-Thr(Ac-α-D-GalNAc)-OH building block.

Protocol 2: Solid-Phase Synthesis of a Glycopeptide Analogue

This protocol outlines the manual solid-phase synthesis of a model glycopeptide using the pre-synthesized Fmoc-D-Thr(glycan)-OH building block.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-D-Thr(Ac-glycan)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Sodium methoxide in methanol (for glycan deprotection)

  • Acetic acid

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the Fmoc-D-Thr(Ac-glycan)-OH building block, a longer coupling time (2-4 hours) or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Glycan Deprotection (Deacetylation):

    • Dissolve the crude peptide in methanol.

    • Add freshly prepared sodium methoxide in methanol dropwise until the pH is approximately 9.5.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by HPLC.

    • Neutralize the solution with acetic acid.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude, fully deprotected glycopeptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by reverse-phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final glycopeptide analogue.

Visualizations

building_block_synthesis start Fmoc-D-Thr-OMe + Acetylated Glycan Donor glycosylation Glycosylation (Cu(OTf)2, DCE) start->glycosylation purification1 Silica Gel Chromatography glycosylation->purification1 intermediate Fmoc-D-Thr(Ac-glycan)-OMe purification1->intermediate saponification Saponification (LiI, EtOAc) intermediate->saponification final_product Fmoc-D-Thr(Ac-glycan)-OH (Building Block) saponification->final_product

Caption: Workflow for the synthesis of the glycosylated this compound building block.

spps_workflow cluster_cycle SPPS Cycle (repeat n times) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Next Cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection End of Chain resin Start: Swollen Resin resin->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage glycan_deprotection Glycan Deprotection (NaOMe/MeOH) cleavage->glycan_deprotection purification RP-HPLC Purification glycan_deprotection->purification final_peptide Pure Glycopeptide Analogue purification->final_peptide

Caption: General workflow for the solid-phase synthesis of a glycopeptide analogue.

Application Notes: Techniques for Monitoring Fmoc-D-Threoninol Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids and their derivatives into peptide chains is a critical strategy in drug discovery and development. Fmoc-D-Threoninol, an amino alcohol, is a valuable building block used to synthesize C-terminally modified peptides, specifically peptide alcohols. These modifications can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved receptor binding affinity, and altered pharmacokinetic profiles.

Unlike standard amino acids, this compound lacks a carboxyl group for peptide bond formation. Therefore, it is typically loaded onto a suitable resin (e.g., 2-chlorotrityl chloride resin) via its hydroxyl group at the beginning of solid-phase peptide synthesis (SPPS). The peptide chain is then elongated from the free amino group of the threoninol. Monitoring the initial loading and the subsequent incorporation of amino acids is paramount to ensure the synthesis of the target peptide with high purity and yield. These application notes provide a detailed overview of the primary analytical techniques used to monitor the successful incorporation and synthesis of this compound-derived peptides.

Monitoring Techniques: A Comparative Analysis

Effective monitoring in SPPS is a multi-step process involving qualitative in-process checks and quantitative analysis of the final product. The choice of method depends on the desired information, from a simple confirmation of reaction completion to a definitive structural and purity assessment.

  • UV-Vis Spectroscopy for Resin Loading: The initial loading efficiency of this compound onto the resin is a critical determinant of the overall synthesis yield. This can be quantified by treating a known weight of the dried, loaded resin with a piperidine solution to cleave the Fmoc protecting group. The resulting dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be measured to calculate the initial loading.[1][2]

  • Kaiser Test (Ninhydrin Test): The Kaiser test is a rapid, qualitative colorimetric assay used throughout the SPPS cycle to detect the presence of free primary amines on the peptide-resin.[3] It is performed after the Fmoc deprotection step to ensure the complete removal of the protecting group and after each amino acid coupling step to confirm reaction completion. A positive result (blue/purple beads) after coupling indicates that free amines are still present and the reaction is incomplete, necessitating a second coupling.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): After the peptide has been fully synthesized and cleaved from the resin, RP-HPLC is the primary technique for assessing the purity of the crude product.[4][5] The separation is based on the hydrophobicity of the peptide. The presence of a single major peak in the chromatogram is indicative of a successful synthesis, while multiple peaks suggest the presence of impurities, such as deletion sequences that may arise from incomplete coupling steps.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides unambiguous confirmation of the successful synthesis by verifying the molecular weight of the final peptide alcohol.[5] This "gold standard" technique measures the mass-to-charge ratio of the ionized peptide, confirming that all amino acids, including the initial D-Threoninol, have been incorporated correctly.[5] It is often used in conjunction with HPLC (LC-MS) to correlate purity with mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine monitoring due to higher sample requirements and complexity, NMR spectroscopy is a powerful tool for detailed structural characterization of the final purified peptide.[6] It can definitively confirm the structure, including the presence of the threoninol moiety and the stereochemistry of the molecule.

Comparative Data of Monitoring Techniques

The following table summarizes the key characteristics of the primary techniques used to monitor the synthesis of peptides initiated with this compound.

TechniquePrincipleInformation ProvidedSample PreparationKey AdvantageKey Limitation
UV-Vis Spectroscopy Spectrophotometric measurement of the Fmoc cleavage product.Quantitative loading of the first residue (this compound) on the resin.Weighing a small amount of resin and treating it with a piperidine solution.Provides crucial quantitative data at the start of the synthesis.Indirect measurement; assumes complete Fmoc cleavage for calculation.
Kaiser Test Colorimetric reaction with primary amines.Qualitative check for presence/absence of free primary amines (reaction completion).A few resin beads are taken directly from the reaction vessel.Rapid, real-time, in-process control that prevents the accumulation of deletion sequences.[3]Can give false negatives with N-terminal prolines; qualitative only.
RP-HPLC Separation based on hydrophobicity.Purity of the crude and purified peptide; identifies presence of impurities.[5]Cleavage from resin, precipitation, and dissolution in a suitable solvent.[5]Excellent for assessing overall synthesis success and purity; quantifiable.[4]Does not provide definitive structural confirmation on its own.[5]
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Exact molecular weight of the peptide, confirming correct incorporation of all residues.[5]Cleavage from resin, co-crystallization (MALDI) or infusion (ESI).[5]Unambiguous confirmation of the final product's identity and mass.[5]Less effective for quantifying purity on its own; can be affected by ion suppression.[5]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed 3D structure, confirmation of covalent bonds, and stereochemistry.Purified peptide dissolved in a deuterated solvent.Provides the most comprehensive structural information of the final product.Requires a larger amount of pure sample; complex data analysis.[6][7]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the initial step of attaching the amino alcohol to the solid support.

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g loading) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel with gentle agitation.

  • Reagent Preparation: In a separate vial, dissolve this compound (2 equivalents relative to resin capacity, e.g., 3.0 mmol) and diisopropylethylamine (DIPEA) (4 equivalents, e.g., 6.0 mmol) in 5 mL of DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining unreacted trityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under a high vacuum for several hours.

Protocol 2: Quantification of Resin Loading via UV-Vis Spectroscopy

This protocol determines the substitution level of the newly prepared resin.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound-resin into a small glass vial.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the vial. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of DMF in a cuvette (a 1:10 dilution).

  • UV Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of DMF.

  • Calculation: Calculate the loading using the Beer-Lambert law. A simplified formula is often used: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume (mL)) / (7800 M⁻¹cm⁻¹ × Resin Weight (g) × Path Length (cm)) (The molar extinction coefficient of the dibenzofulvene-piperidine adduct is ~7800 M⁻¹cm⁻¹).

Protocol 3: Kaiser Test for Monitoring Coupling Completion

This qualitative test is used after each amino acid coupling step.[3]

  • Sample Collection: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops each of:

    • Reagent A: 5% ninhydrin in ethanol.

    • Reagent B: 80% phenol in ethanol.

    • Reagent C: 2% aqueous KCN diluted 1:100 in pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[3]

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.[3]

    • Negative (Complete Coupling): Yellow or colorless beads and solution suggest the coupling reaction is complete.[3]

Protocol 4: Peptide Cleavage and Sample Preparation for Analysis

This protocol describes the final cleavage of the peptide alcohol from the resin.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (5x) and dry it thoroughly under a vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 50 mL centrifuge tube filled with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold ether two more times. Dry the final peptide product under a vacuum.

  • Sample Preparation for Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL for HPLC and MS analysis.[5]

Visualizing the Workflow

Diagrams created using the DOT language provide a clear visual representation of the synthesis and analysis workflows.

Workflow for Synthesis of a Peptide Alcohol via this compound Resin 2-Chlorotrityl Chloride Resin Loading 1. Load this compound Resin->Loading UV_Vis 2. Quantify Loading (UV-Vis) Loading->UV_Vis Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) UV_Vis->Deprotection Wash Wash (DMF) Deprotection->Wash Wash Coupling 4. Couple Next Fmoc-AA-OH Kaiser 5. Kaiser Test Coupling->Kaiser Kaiser->Deprotection Complete (Next Cycle) Kaiser->Coupling Incomplete (Recouple) Repeat Repeat Steps 3-5 for all Amino Acids Kaiser->Repeat Wash->Coupling Cleavage 6. Cleave from Resin (TFA Cocktail) Repeat->Cleavage Final Cycle Complete Analysis 7. Analysis (HPLC / MS) Cleavage->Analysis Analytical Workflow for Final Peptide Product Crude Crude Peptide Alcohol (Post-Cleavage & Precipitation) Dissolve Dissolve in Aqueous Acetonitrile Crude->Dissolve HPLC RP-HPLC Analysis Dissolve->HPLC MS Mass Spectrometry Analysis Dissolve->MS Purity Assess Purity (Chromatogram) HPLC->Purity Identity Confirm Molecular Weight (Mass Spectrum) MS->Identity Final Pure, Confirmed Peptide Alcohol Purity->Final Identity->Final

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete coupling of Fmoc-D-Threoninol during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete coupling of this compound?

Incomplete coupling of this compound is often attributed to several factors, primarily stemming from its structure:

  • Steric Hindrance: this compound is a β-branched amino acid, and its bulky side chain, in conjunction with the large Fmoc protecting group, can physically obstruct the activated amino acid from efficiently reaching the N-terminal amine of the growing peptide chain on the solid support.[1][2]

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric hindrance associated with this compound.[1] More powerful reagents are often required for efficient coupling.[1][3][4]

  • Peptide Aggregation: The growing peptide chain can form secondary structures, such as β-sheets, on the resin. This aggregation can physically block the N-terminal amine, preventing the incoming activated this compound from coupling.[5][6][7][8]

  • Inadequate Reaction Conditions: Factors such as insufficient reaction time, low temperature, or inadequate reagent excess can lead to incomplete coupling.[1][9]

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction.[5][6]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically demanding amino acids, it is highly recommended to use more potent coupling reagents. Uronium/aminium salt-based reagents and phosphonium salt-based reagents are generally more effective than standard carbodiimides like DIC, even when additives are used.[3][10]

Here is a comparison of commonly used coupling reagents for hindered amino acids:

Coupling Reagent ClassExamplesReactivityAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HCTU, HBTU, COMUVery High to HighHighly reactive, excellent for hindered couplings, and can have a low risk of racemization.[1][3][4][10] COMU is also noted for being safer to handle.[10]Higher cost. Some can potentially cause guanidinylation of the N-terminus if used in excess.[3][4]
Phosphonium Salts PyBOP, PyAOPHighEffective for sterically demanding couplings with no risk of guanidinylation.[1][3]Byproducts can sometimes be challenging to remove.[3]
Carbodiimides DICModerateOften used with additives like HOBt or Oxyma to enhance efficiency and reduce side reactions.[1][11][12]Generally less effective for sterically hindered couplings compared to uronium/phosphonium salts.[3]

Q3: My Kaiser test is positive after the coupling step. What should I do?

A positive Kaiser test (indicated by blue/purple beads) signifies the presence of unreacted primary amines, confirming an incomplete coupling reaction.[1] The most direct approach is to perform a "double coupling."[1][3][9] This involves washing the resin after the initial coupling and then repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[1][3]

If double coupling is still insufficient, you should consider the following troubleshooting steps outlined in the workflow below.

Q4: Can I improve coupling efficiency by changing the reaction conditions?

Yes, optimizing reaction conditions can significantly improve coupling efficiency:

  • Increase Reagent Excess: Using a higher equivalent (3-5 eq.) of this compound and the coupling reagent can drive the reaction towards completion.[1][9]

  • Extend Reaction Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to 2-4 hours, or even overnight, can be beneficial.[1][9]

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can improve the reaction kinetics.[2][9] However, this should be done with caution as higher temperatures can increase the risk of racemization.[8]

  • Solvent Choice: Using N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) can be advantageous for sequences prone to aggregation due to NMP's superior solvating properties.[13] Adding chaotropic salts like LiCl can also help disrupt secondary structures.[8]

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.

G start Positive Kaiser Test (Incomplete Coupling) strategy_review Review Initial Strategy: - Potent coupling reagent used? (e.g., HATU, HCTU) - Sufficient reagent excess? (3-5 equivalents) start->strategy_review action1 Action 1: Optimize Reagents - Switch to HATU or HCTU. - Increase this compound and coupling reagent to 3-5 eq. strategy_review->action1 No time_check Reaction Time Sufficient? (Typically 1-2 hours) strategy_review->time_check Yes action1->time_check action2 Action 2: Extend Coupling Time - Increase reaction time to 2-4 hours or even overnight. - Monitor with Kaiser test periodically. time_check->action2 No aggregation_check Is the peptide sequence prone to aggregation? time_check->aggregation_check Yes action2->aggregation_check action3 Action 3: Perform Double Coupling - After initial coupling, wash and recouple with fresh reagents. aggregation_check->action3 Yes end Negative Kaiser Test (Proceed to Deprotection) aggregation_check->end No, coupling now complete. capping (Optional) Capping - If coupling remains incomplete, cap unreacted amines with acetic anhydride. action3->capping Still incomplete. action3->end Coupling now complete.

Caption: Troubleshooting workflow for incomplete coupling.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of sterically hindered amino acids like this compound.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for at least 30 minutes, then drain the solvent.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[9]

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate the reaction vessel for 2-4 hours at room temperature.[9]

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.[1]

Protocol 2: Double Coupling

This protocol should be performed if the initial coupling is incomplete as indicated by a positive Kaiser test.

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[3]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4. Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[3]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a final Kaiser test to confirm the completion of the coupling.[3][9]

Protocol 3: Kaiser Test (Ninhydrin Test) for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.[1]

  • Reagents:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted with 98 mL of pyridine.

  • Procedure:

    • Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.[1]

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Interpretation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.[1]

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, meaning the coupling is complete.[1][9]

References

Technical Support Center: Fmoc-D-Threoninol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Fmoc-D-Threoninol in Solid-Phase Peptide Synthesis (SPPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and side reactions associated with the incorporation of this amino alcohol into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in SPPS?

A1: The primary side reactions encountered when using this compound are analogous to those seen with Fmoc-D-Threonine, but the reactivity of the primary alcohol introduces unique challenges. The most common side reactions include:

  • O-Acylation: The free hydroxyl group of threoninol can be acylated by the activated carboxyl group of the incoming Fmoc-amino acid, leading to the formation of a depsipeptide (ester bond) instead of the desired peptide bond.

  • Dehydration: Under certain conditions, particularly during activation or cleavage, the β-hydroxyl group can be eliminated, leading to the formation of an unsaturated amino acid derivative.

  • Racemization: The chiral center of D-Threoninol can be susceptible to epimerization, particularly during the activation step, leading to the incorporation of the L-threoninol diastereomer.

  • N- to O-Acyl Shift: In peptides containing a C-terminal threoninol, an intramolecular migration of the acyl group from the nitrogen to the oxygen of the threoninol can occur, particularly under acidic conditions used for cleavage.[1][2] This results in the formation of an O-acyl isopeptide, which is an ester-linked isomer of the target peptide.

Q2: How does this compound differ from Fmoc-D-Threonine in the context of SPPS side reactions?

A2: The key difference is the presence of a primary alcohol (-CH₂OH) in threoninol instead of a carboxylic acid (-COOH) in threonine. This has several implications:

  • Increased Nucleophilicity of the Side Chain: The primary alcohol of threoninol is a more potent nucleophile than the secondary alcohol of threonine, making it more susceptible to O-acylation during the coupling of the subsequent amino acid.

  • Attachment to Resin: this compound is typically attached to the resin via its hydroxyl group, often requiring specific resins and loading protocols. This ester linkage can be labile under certain SPPS conditions.

  • Cleavage: Peptides with a C-terminal threoninol are cleaved from the resin as peptide alcohols. The conditions for cleavage need to be carefully chosen to avoid side reactions involving the C-terminal alcohol.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound in SPPS.

Issue 1: Low Yield of the Target Peptide and Presence of a Major Impurity with a Higher Molecular Weight

Possible Cause: O-Acylation of the Threoninol side chain.

Troubleshooting Workflow:

Start Low Yield & Higher MW Impurity Check_Coupling Analyze crude peptide by MS. Look for a mass increase corresponding to the incoming amino acid. Start->Check_Coupling O_Acylation O-Acylation Confirmed Check_Coupling->O_Acylation Solution1 Protect the hydroxyl group of This compound (e.g., with a tBu group). O_Acylation->Solution1 Yes End Improved Yield O_Acylation->End No Solution1->End Solution2 Use a less reactive coupling reagent. Solution2->End Solution3 Optimize coupling conditions: - Lower temperature - Shorter activation time Solution3->End

Figure 1: Troubleshooting O-Acylation.

Experimental Protocols to Minimize O-Acylation:

  • Protocol 1: Use of a Protected this compound Derivative

    • Methodology: Utilize Fmoc-D-Thr(tBu)-OH where the side-chain hydroxyl is protected with a tert-butyl group. This is the most effective way to prevent O-acylation. The tBu group is stable to the basic conditions of Fmoc deprotection and is removed during the final acidic cleavage.

  • Protocol 2: Optimization of Coupling Conditions

    • Methodology:

      • Coupling Reagent: Employ a coupling reagent with lower reactivity, such as DIC/HOBt, instead of highly reactive reagents like HATU or HBTU.

      • Pre-activation Time: Minimize the pre-activation time of the incoming amino acid to reduce the concentration of the highly reactive activated species.

      • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature) to decrease the rate of the side reaction.

Issue 2: Presence of an Impurity with a Mass Loss of 18 Da

Possible Cause: Dehydration of the threoninol residue.

Troubleshooting Workflow:

Start Impurity with -18 Da Mass Shift Check_Conditions Review activation and cleavage conditions. Start->Check_Conditions Dehydration Dehydration Suspected Check_Conditions->Dehydration Solution1 Avoid prolonged exposure to strong activating agents. Dehydration->Solution1 Yes End Reduced Dehydration Dehydration->End No Solution1->End Solution2 Use milder cleavage conditions if possible. Solution2->End Solution3 Ensure anhydrous conditions during coupling. Solution3->End

Figure 2: Troubleshooting Dehydration.

Experimental Protocols to Minimize Dehydration:

  • Protocol 3: Careful Selection of Coupling Reagents

    • Methodology: Avoid coupling reagents known to promote dehydration, such as those that generate highly acidic byproducts. Carbodiimide-based reagents like DIC in the presence of an additive like HOBt are generally preferred.

  • Protocol 4: Control of Cleavage Conditions

    • Methodology: While standard TFA-based cleavage cocktails are generally effective, prolonged exposure or elevated temperatures can promote dehydration. Minimize the cleavage time to the minimum required for complete deprotection and cleavage from the resin.

Issue 3: Presence of a Diastereomeric Impurity

Possible Cause: Racemization of the D-Threoninol stereocenter.

Troubleshooting Workflow:

Start Diastereomeric Impurity Detected Check_Activation Examine the activation step (reagents and conditions). Start->Check_Activation Racemization Racemization Suspected Check_Activation->Racemization Solution1 Use a racemization-suppressing additive (e.g., HOBt, Oxyma). Racemization->Solution1 Yes End Minimized Racemization Racemization->End No Solution1->End Solution2 Avoid strong bases and prolonged pre-activation times. Solution2->End Solution3 Use a less hindered base (e.g., collidine instead of DIPEA). Solution3->End

Figure 3: Troubleshooting Racemization.

Experimental Protocols to Minimize Racemization:

  • Protocol 5: Use of Additives

    • Methodology: Always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) in the coupling cocktail.[3][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

  • Protocol 6: Careful Base Selection

    • Methodology: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[4] Avoid using an excess of base, as this can promote racemization.

Issue 4: Presence of an Isomeric Impurity with the Same Mass

Possible Cause: N- to O-Acyl Shift.

Troubleshooting Workflow:

Start Isomeric Impurity Detected Check_Cleavage Review cleavage conditions (acid, time, temperature). Start->Check_Cleavage Acyl_Shift N- to O-Acyl Shift Suspected Check_Cleavage->Acyl_Shift Solution1 Minimize cleavage time and temperature. Acyl_Shift->Solution1 Yes End Minimized Isomerization Acyl_Shift->End No Solution1->End Solution2 Consider alternative cleavage cocktails with lower acidity. Solution2->End Solution3 Purify the peptide quickly after cleavage and store under non-acidic conditions. Solution3->End

Figure 4: Troubleshooting N- to O-Acyl Shift.

Experimental Protocols to Minimize N- to O-Acyl Shift:

  • Protocol 7: Optimization of Cleavage

    • Methodology:

      • Time and Temperature: Perform the cleavage at room temperature and for the minimum time necessary for complete removal of protecting groups and cleavage from the resin.

      • Reversibility: The N- to O-acyl shift is often reversible. After cleavage and precipitation, dissolving the crude peptide in a neutral or slightly basic aqueous buffer can help to shift the equilibrium back to the desired N-acyl (peptide) form before purification.[1]

Quantitative Data Summary

While specific quantitative data for side reactions of this compound is not extensively available in the literature, the following table summarizes typical levels of related side reactions observed with analogous amino acids under unoptimized conditions. These values should be considered as a general guide, and the extent of side reactions will be sequence-dependent.

Side ReactionAmino AcidTypical Occurrence (%)Conditions
RacemizationFmoc-His-OH5-50Carbodiimide activation without additives
RacemizationFmoc-Cys-OH2-20Carbodiimide activation without additives
DehydrationFmoc-Ser/Thr-OH1-10Strong activation/acidic conditions
N- to O-Acyl ShiftPeptides with C-terminal Ser/Thr5-30Prolonged acidic cleavage

Note: The extent of these side reactions can be significantly reduced to <1-2% with optimized protocols as described above.

Detailed Experimental Protocols

Protocol 8: Standard Coupling of this compound to a Hydroxymethyl-Functionalized Resin (e.g., Wang Resin)
  • Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir the mixture at 0°C for 10 minutes.

  • Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x). The resin is now ready for the coupling of the next amino acid.

Protocol 9: Cleavage of a Peptide with C-terminal Threoninol from the Resin
  • Resin Preparation: Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10 volumes).

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether (2x).

  • Drying: Dry the peptide pellet under vacuum.

  • (Optional) Reversal of N- to O-Acyl Shift: Dissolve the crude peptide in a minimal amount of 10% aqueous acetonitrile and adjust the pH to 7.0-7.5 with a dilute base (e.g., ammonium hydroxide). Stir for 1-2 hours before lyophilization and purification.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Fmoc-D-Threoninol in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main difficulties arise from steric hindrance due to the bulky Fmoc protecting group and the β-branched structure of the threoninol residue. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences in the final peptide.[1] Additionally, side reactions such as dehydration of the threonine side chain and diketopiperazine formation at the dipeptide stage are common.[2]

Q2: How can I detect incomplete coupling of this compound?

Incomplete coupling is typically identified by a positive Kaiser test, which detects the presence of unreacted primary amines on the solid support, indicated by a blue or purple color on the resin beads.[3][4] Mass spectrometry (LC-MS) analysis of the crude peptide will also reveal a significant peak corresponding to the deletion sequence (the peptide without the D-Threoninol residue).[3]

Q3: What are the most common side reactions with this compound and how can I identify them?

The most prevalent side reactions are:

  • Dehydration: This results in the formation of a dehydrobutyrine (Dhb) derivative and can be detected by a mass loss of 18 Da in the mass spectrum of the crude peptide.[2] In reverse-phase HPLC, the peptide containing the more hydrophobic Dhb residue will typically have a longer retention time.[2]

  • Diketopiperazine (DKP) Formation: This occurs primarily at the dipeptide stage and involves the cyclization of the dipeptide, cleaving it from the resin. DKP formation leads to a low overall yield of the target peptide and the presence of the cyclic dipeptide can be detected by mass spectrometry in the cleavage cocktail.[2][5]

  • Racemization: Although less common with standard coupling reagents, racemization (epimerization) at the α-carbon can occur, especially during slow, base-mediated coupling reactions.[6][7] This can be detected by chiral chromatography or by the appearance of a closely eluting diastereomeric peak in the HPLC analysis of the final peptide.[8]

Q4: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, potent activating agents are recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are generally more effective than carbodiimide-based reagents like DIC on its own.[3][9] Phosphonium salts like PyAOP and PyBOP are also excellent choices.[3][9] The combination of DIC with an additive like OxymaPure® is also known to be effective and can minimize side reactions.[2]

Q5: Can I perform the coupling at a higher temperature to improve efficiency?

Yes, increasing the reaction temperature (e.g., to 50-60°C) can help overcome the activation energy barrier for sterically hindered couplings.[3] However, this should be done with caution as higher temperatures can also promote side reactions like dehydration and racemization.[2][8] It is advisable to first try optimizing other parameters like coupling reagents and reaction time at room temperature.

Troubleshooting Guide

This guide addresses common problems encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test) Steric Hindrance: The bulky nature of this compound impedes the reaction.Use a more potent coupling reagent: Switch to HATU, HCTU, or COMU.[3][10]
Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[4][10]
Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3]
Peptide Aggregation: The growing peptide chain aggregates on the resin, blocking reactive sites.Change the solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[3][5]
Incomplete Fmoc Deprotection: The preceding amino acid's Fmoc group was not fully removed.Optimize deprotection: Ensure complete Fmoc removal by using fresh 20% piperidine in DMF and extending the deprotection time if necessary. Confirm with a Kaiser test before coupling.[10]
Dehydration of Threonine Side Chain (Mass Loss of 18 Da) Over-activation: Prolonged exposure of the carboxylic acid to the activating agent before addition to the resin.Minimize pre-activation time: Add the activated this compound to the resin immediately after activation.[2]
High Temperature: Performing the coupling at elevated temperatures.Control reaction temperature: Perform the coupling at room temperature unless a higher temperature is necessary for a difficult coupling.[2]
Choice of Coupling Reagent: Some reagents may be more prone to inducing dehydration.Optimize coupling reagents: Utilize a combination known to minimize side reactions, such as DIC/Oxyma.[2]
Diketopiperazine (DKP) Formation (Low Yield at Dipeptide Stage) Base-catalyzed cyclization: The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin.This is highly sequence-dependent. If problematic, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation.[5]
Racemization Extended exposure to base: Slow coupling reactions requiring prolonged activation times can increase the risk.Minimize pre-activation time: Use in-situ activation where the coupling reagent is added directly to the mixture of the protected amino acid and the resin.[8]
Choice of base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[1]
Use of additives: Additives like OxymaPure® or HOAt can suppress racemization.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for most sequences containing Threonine.[11]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes with gentle agitation.[11]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[11]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.[11]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[11]

  • Monitoring: Perform a Kaiser test. If the test is negative, the coupling is complete. If positive, consider a second coupling (see Troubleshooting Guide).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound using DIC/OxymaPure®

This protocol is a good alternative to minimize potential side reactions.[8]

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Initiation of Coupling: Add the amino acid/Oxyma solution to the resin.

  • Activation: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[8]

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_recheck Re-evaluation cluster_end Resolution start Low Coupling Efficiency (Positive Kaiser Test) reagent Use More Potent Coupling Reagent (e.g., HATU, HCTU) start->reagent Step 1 double_couple Perform Double Coupling reagent->double_couple If still positive recheck Perform Kaiser Test reagent->recheck extend_time Extend Coupling Time double_couple->extend_time If still positive double_couple->recheck change_solvent Change Solvent (e.g., NMP, DMF/DMSO) extend_time->change_solvent If aggregation suspected extend_time->recheck change_solvent->recheck complete Coupling Complete (Negative Kaiser Test) recheck->complete Negative cap Cap Unreacted Amines recheck->cap Positive

Caption: Troubleshooting workflow for low coupling efficiency.

SPPS_Cycle cluster_deprotection Step 1: Deprotection cluster_wash1 Step 2: Washing cluster_coupling Step 3: Coupling cluster_wash2 Step 4: Washing cluster_cycle Next Cycle deprotection Fmoc-AA-Resin + 20% Piperidine/DMF deprotected_resin H2N-AA-Resin deprotection->deprotected_resin Fmoc Removal wash1 Wash with DMF deprotected_resin->wash1 coupling Add this compound + Coupling Reagents wash1->coupling coupled_resin Fmoc-Thr(D)-AA-Resin coupling->coupled_resin Peptide Bond Formation wash2 Wash with DMF coupled_resin->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection Start Next Cycle

Caption: General workflow for an Fmoc-SPPS cycle.

References

Technical Support Center: Fmoc Deprotection of Sterically Hindered D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of sterically hindered D-Threoninol and its derivatives.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common issues during the Fmoc deprotection of D-Threoninol.

Problem: Incomplete or Slow Fmoc Deprotection

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows a significant amount of starting material (Fmoc-D-Threoninol) remaining after the reaction.

  • HPLC analysis of the crude reaction mixture indicates a low conversion rate to the deprotected product.

  • Isolation of the product results in a low yield.

Potential Causes and Solutions:

Potential CauseRecommended Action
Steric Hindrance The β-hydroxyl group and the methyl group on the D-Threoninol backbone create significant steric hindrance, impeding the approach of the base to the Fmoc group.[1]
Solution 1: Extend Reaction Time: Increase the deprotection reaction time and monitor the progress by TLC or HPLC at regular intervals.
Solution 2: Increase Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can help overcome the activation energy barrier. Monitor carefully to avoid side reactions.
Solution 3: Use a Stronger Base: Replace the standard piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
Suboptimal Reagent Concentration The concentration of the basic reagent may be insufficient for efficient deprotection.
Solution: Ensure the recommended concentration of the base is used. For challenging deprotections, a higher concentration may be beneficial.
Solvent Effects The choice of solvent can influence the reaction rate.
Solution: While DMF is standard, consider alternative polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) which may improve solubility and reaction kinetics.[3] For solution-phase reactions, THF or acetonitrile with dimethylamine have also been reported.[4]
Side Reactions The unprotected hydroxyl group of D-Threoninol can potentially undergo side reactions under basic conditions.
Solution: It is highly recommended to protect the hydroxyl group of D-Threoninol (e.g., as a t-butyl ether or trityl ether) prior to Fmoc deprotection of the amine to prevent O-acylation or other side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection of an amino alcohol like D-Threoninol in solution?

A1: Standard conditions typically involve treating the Fmoc-protected D-Threoninol with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.[6] However, due to the steric hindrance of D-Threoninol, these conditions may require optimization.

Q2: Why is Fmoc deprotection of D-Threoninol more challenging than for other amino alcohols?

A2: D-Threoninol is a β-branched amino alcohol. The presence of both a methyl group and a hydroxyl group on the carbon adjacent to the amine-bearing carbon creates significant steric bulk, which can physically block the deprotecting base from accessing the Fmoc group.[1]

Q3: What are the consequences of incomplete Fmoc deprotection?

A3: Incomplete deprotection leads to a lower yield of the desired product. In subsequent reaction steps, the remaining Fmoc-protected starting material will not react, leading to complex purification challenges and a loss of valuable material.

Q4: Can I simply use a much stronger base to speed up the reaction?

A4: While stronger bases like DBU can be effective, they must be used with caution.[2] Highly basic conditions can increase the risk of side reactions, including epimerization or degradation of the substrate. It is advisable to start with milder modifications, such as extended reaction times, before resorting to significantly stronger bases.

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • UV-Vis Spectrophotometry: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with the amine base that can be quantified by its absorbance at approximately 301 nm.[1] This allows for quantitative monitoring of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the conversion of the starting material to the product.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solution

  • Dissolve the this compound derivative in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The residue can be further purified by precipitation in a non-polar solvent like diethyl ether to remove the dibenzofulvene-piperidine adduct, followed by column chromatography if necessary.[4]

Protocol 2: Enhanced Fmoc Deprotection using DBU

  • Dissolve the this compound derivative in DMF.

  • Add a solution of 2% (v/v) DBU in DMF.[2]

  • Stir the reaction mixture at room temperature.

  • Carefully monitor the reaction progress due to the higher reactivity.

  • Upon completion, neutralize the reaction with a weak acid (e.g., a few drops of acetic acid) before work-up.

  • Proceed with solvent evaporation and purification as described in the standard protocol.

Data Presentation

Table 1: Comparison of Deprotection Reagents for Sterically Hindered Residues (Adapted from SPPS data)

Deprotection ReagentConcentrationTypical Reaction TimeNotes
Piperidine20% in DMF10 - 30 min (may require longer for D-Threoninol)Standard reagent, may be slow for sterically hindered substrates.[7]
4-Methylpiperidine (4MP)20% in DMFSimilar to piperidineA common alternative to piperidine with similar efficacy.[3]
Piperazine (PZ)10% w/v in 9:1 DMF/ethanolSimilar to piperidineAnother alternative to piperidine.[3]
1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU)2% in DMF2 - 10 minA stronger, non-nucleophilic base for difficult deprotections.[2] Use with caution to avoid side reactions.

Note: The reaction times are indicative and are primarily based on solid-phase peptide synthesis data. Optimization for the solution-phase deprotection of D-Threoninol is necessary.

Visualizations

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_troubleshooting Troubleshooting cluster_workup Work-up & Purification start This compound Derivative deprotection Add Deprotection Reagent (e.g., 20% Piperidine/DMF) start->deprotection monitoring Monitor by TLC/HPLC deprotection->monitoring complete Reaction Complete? monitoring->complete troubleshoot Incomplete Deprotection complete->troubleshoot No workup Quench (if needed) & Evaporate complete->workup Yes extend_time Extend Reaction Time troubleshoot->extend_time Option 1 increase_temp Increase Temperature troubleshoot->increase_temp Option 2 stronger_base Use Stronger Base (e.g., DBU) troubleshoot->stronger_base Option 3 extend_time->deprotection increase_temp->deprotection stronger_base->deprotection purification Purification (Precipitation/Chromatography) workup->purification product Deprotected D-Threoninol purification->product Fmoc_Deprotection_Mechanism Fmoc_Thr Fmoc-NH-R (this compound) Proton_Abstraction Proton Abstraction Fmoc_Thr->Proton_Abstraction Base Base (B:) (e.g., Piperidine) Base->Proton_Abstraction Adduct DBF-Base Adduct Base->Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Deprotected_Thr H₂N-R (Deprotected D-Threoninol) Elimination->Deprotected_Thr DBF->Adduct

References

Technical Support Center: Purification of Peptides with D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic peptides containing D-Threoninol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing D-Threoninol?

A1: Peptides incorporating D-Threoninol can present several purification challenges. The presence of the D-amino acid can increase resistance to enzymatic degradation, which is beneficial for therapeutic applications but does not directly impact purification.[1] The primary challenges arise from the physicochemical properties of the peptide, which are influenced by the overall amino acid sequence and the presence of the D-Threoninol residue. Potential issues include poor solubility, aggregation, and co-elution with impurities during chromatography.

Q2: How does the D-Threoninol residue affect the solubility of my peptide?

A2: The solubility of a peptide is determined by its overall amino acid composition.[2] Threoninol contains a hydroxyl group, which can participate in hydrogen bonding and potentially increase the hydrophilicity of the peptide. However, long sequences of hydrophobic amino acids can still render the peptide insoluble in aqueous solutions.[3] Peptides with a high percentage of hydrophobic residues may require the use of organic solvents for initial dissolution.[3]

Q3: My D-Threoninol-containing peptide is showing poor peak shape (tailing) in RP-HPLC. What could be the cause?

A3: Peak tailing in RP-HPLC can be caused by several factors. One potential issue specific to peptides containing hydroxyl groups like Threoninol is secondary interactions between the hydroxyl group and residual silanols on silica-based columns. Other common causes include column overload or the use of an inappropriate sample solvent.

Q4: I am observing co-elution of my target peptide with impurities. How can I improve the resolution?

A4: Co-elution of impurities is a common challenge in peptide purification. To improve resolution in RP-HPLC, you can optimize the gradient to make it shallower, which increases the separation time between closely eluting species. Alternatively, employing an orthogonal purification method, such as ion-exchange chromatography (IEX), can be highly effective.[4] IEX separates molecules based on charge, providing a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Solubility of the Crude Peptide

  • Q: My crude peptide containing D-Threoninol will not dissolve in aqueous buffers for HPLC injection. What should I do?

    • A: This is a common issue, especially for peptides with a high content of hydrophobic amino acids.

      • Initial Solvent Selection: For hydrophobic peptides, start by dissolving a small amount in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[3] Once dissolved, slowly add this solution to your aqueous mobile phase while vortexing.

      • For Charged Peptides: If your peptide has a net positive charge (basic), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid).[2] If it has a net negative charge (acidic), a dilute basic solution (e.g., 0.1% aqueous ammonia) may be effective.[2]

      • Sonication and Warming: Gentle warming (below 40°C) or sonication can also aid in solubilization.[3]

Issue 2: Peptide Aggregation

  • Q: My peptide seems to be aggregating, leading to low recovery and poor purification results. How can I address this?

    • A: Peptide aggregation is a significant challenge that can be sequence-dependent.[5]

      • Disrupting Secondary Structures: The inclusion of proline residues in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[2]

      • Guanidinium Chloride or Urea: For peptides that are difficult to solubilize due to aggregation, the use of chaotropic agents like guanidinium chloride or urea in the initial dissolution step can be effective. However, these will need to be removed in subsequent purification steps.

      • Temperature Modification: Running the purification at an elevated temperature can sometimes disrupt aggregates and improve peak shape, but be mindful of the column's temperature stability.

Issue 3: Low Yield After Purification

  • Q: The amount of purified peptide I recovered is much lower than expected. What are the potential reasons?

    • A: Low recovery can stem from several factors throughout the purification process.

      • Precipitation on the Column: Hydrophobic peptides may precipitate on the column. Adding a small amount of an organic solvent like isopropanol to the mobile phase can enhance solubility.

      • Incomplete Elution: Ensure your elution gradient is strong enough to fully elute the peptide from the column.

      • Oxidation: If your peptide contains cysteine, methionine, or tryptophan, it may be susceptible to oxidation. Using degassed buffers can help minimize this.[3]

Data Presentation

Table 1: Comparison of Initial Purification Strategies for a Model D-Threoninol Peptide

Purification MethodPurity Achieved (Crude: 65%)Acetonitrile (ACN) Used (mL)Total Waste (mL)
Flash Chromatography85%5001500
Orthogonal PEC + RP-HPLC96%10503200

This data is illustrative and based on a similar challenging peptide purification.[4] The use of an orthogonal approach combining Peptide Easy Clean (PEC) technology with RP-HPLC can lead to higher final purity compared to a single flash chromatography step, though with higher solvent consumption.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a D-Threoninol Peptide
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of 10-20 mg/mL. If solubility is an issue, use a minimal amount of DMSO and then dilute with Mobile Phase A.

    • Filter the solution through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate a C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered peptide solution.

    • Run a linear gradient to elute the peptide. A common starting gradient is 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized for your specific peptide.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 2: Orthogonal Ion-Exchange Chromatography (IEX) for D-Threoninol Peptides
  • Buffer Preparation:

    • Equilibration Buffer: 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange).

    • Elution Buffer: Equilibration buffer containing 1 M NaCl.

  • Column Equilibration:

    • Equilibrate the chosen IEX column (e.g., Q-sepharose for anion exchange, SP-sepharose for cation exchange) with Equilibration Buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading:

    • Dissolve the peptide in the Equilibration Buffer and load it onto the column.

  • Washing:

    • Wash the column with several column volumes of Equilibration Buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound peptide using a linear salt gradient from 0% to 100% Elution Buffer over several column volumes.

    • Collect fractions and monitor the absorbance at 214 nm and 280 nm.

    • Analyze the collected fractions for purity and pool the desired fractions.

    • The pooled fractions will contain salt and will likely require a subsequent desalting step (e.g., RP-HPLC or size-exclusion chromatography).

Mandatory Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Post-Purification start Crude D-Threoninol Peptide solubility_test Solubility Testing start->solubility_test analytical_hplc Analytical RP-HPLC solubility_test->analytical_hplc dissolution Dissolution in Appropriate Solvent analytical_hplc->dissolution rp_hplc Preparative RP-HPLC dissolution->rp_hplc Good initial separation iex Ion-Exchange Chromatography dissolution->iex Charged peptide, poor RP-HPLC separation orthogonal Orthogonal Purification (e.g., IEX followed by RP-HPLC) dissolution->orthogonal Complex mixture, co-eluting impurities purity_analysis Purity Analysis of Fractions rp_hplc->purity_analysis iex->purity_analysis orthogonal->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A decision-making workflow for the purification of peptides containing D-Threoninol.

References

minimizing racemization of Fmoc-D-Threoninol during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the activation of Fmoc-D-Threoninol, with a specific focus on minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound activation, and why is it a critical issue?

A1: Racemization is the conversion of a single enantiomer (in this case, the D-form of threoninol) into an equal mixture of both its D and L forms. This is a significant issue because the biological activity of peptides and other therapeutic molecules is often highly dependent on their specific three-dimensional structure. The incorporation of the incorrect stereoisomer (L-Threoninol) can lead to a loss of biological activity, altered pharmacological properties, and the creation of diastereomeric impurities that are difficult to separate.

Q2: What is the primary mechanism leading to racemization during the activation of this compound's hydroxyl group?

A2: The primary hydroxyl group of this compound is not directly adjacent to the chiral center. Therefore, racemization during the activation of this hydroxyl group is less likely to occur through direct deprotonation at the chiral center, a common mechanism for amino acids. However, racemization can still be a concern under certain conditions, particularly if the activation procedure involves harsh bases or elevated temperatures that could facilitate an equilibrium between the D and L forms via a planar intermediate. The choice of activating agent and reaction conditions is therefore critical to maintaining the stereochemical integrity of the adjacent chiral center.

Q3: Which factors have the most significant impact on minimizing racemization of this compound during activation?

A3: Several factors are crucial for minimizing racemization:

  • Choice of Activating Reagent: Reagents that react under mild, neutral, or slightly acidic conditions are preferred.

  • Base: The use of strong, non-nucleophilic bases should be carefully controlled or avoided if possible. Sterically hindered bases are often a better choice to minimize side reactions.

  • Temperature: Lower reaction temperatures are generally better for preserving stereochemical integrity.

  • Reaction Time: Shorter reaction times reduce the exposure of the molecule to conditions that might promote racemization.

Troubleshooting Guide

Problem: Significant racemization of this compound is detected after activation and coupling.

Below is a systematic workflow to troubleshoot and resolve this issue.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent Review Activation Reagent Start->CheckReagent Mitsunobu Consider Mitsunobu Reaction (with inversion) CheckReagent->Mitsunobu Is inversion acceptable? Sulfonyl Use Sulfonyl Chlorides (Tosylation/Mesylation) CheckReagent->Sulfonyl Is retention desired? CheckBase Evaluate Base and Stoichiometry OptimizeConditions Optimize Conditions: - Lower Temperature - Reduce Time - Use Hindered Base CheckBase->OptimizeConditions CheckTempTime Assess Reaction Temperature and Time CheckTempTime->OptimizeConditions Mitsunobu->OptimizeConditions Sulfonyl->OptimizeConditions Analyze Re-analyze for Racemization OptimizeConditions->Analyze

Caption: Troubleshooting workflow for minimizing racemization.

Quantitative Data Summary

While specific quantitative data for the racemization of this compound is limited in publicly available literature, the following table provides a qualitative comparison of common activation methods for chiral alcohols and their general propensity for causing racemization at an adjacent stereocenter. This information is based on established principles of reaction mechanisms in organic chemistry.

Activation MethodReagentsTypical Stereochemical OutcomeRisk of Racemization at Adjacent CenterKey Considerations
Tosylation Tosyl chloride (TsCl), Pyridine or other mild baseRetention of configurationLowThe reaction does not involve the chiral center directly. Pyridine acts as a catalyst and scavenger for HCl.
Mesylation Mesyl chloride (MsCl), Triethylamine (TEA) or other mild baseRetention of configurationLowSimilar to tosylation, this method generally preserves the stereochemistry of the alcohol.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Inversion of configurationLow to ModerateWhile the reaction at the hydroxyl-bearing carbon proceeds with inversion, the risk to the adjacent chiral center is generally low under standard conditions. However, side reactions are possible.[1]

Experimental Protocols

Protocol 1: Tosylation of this compound (Retention of Stereochemistry)

This protocol describes the activation of the primary hydroxyl group of this compound by converting it to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This method typically proceeds with retention of stereochemistry at the chiral center.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: While stirring, add anhydrous pyridine (2-3 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1-1.5 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.

TosylationWorkflow cluster_prep Reaction Setup cluster_reaction Activation cluster_workup Work-up & Purification Dissolve Dissolve this compound in anhydrous DCM Cool Cool to 0 °C Dissolve->Cool AddReagents Add Pyridine and TsCl Cool->AddReagents Stir Stir at 0 °C to RT AddReagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Wash Wash with H₂O and Brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Purify Purify by Chromatography Dry->Purify

Caption: Experimental workflow for the tosylation of this compound.

Protocol 2: Mitsunobu Reaction of this compound (Inversion of Stereochemistry)

This protocol is suitable for situations where an inversion of the stereocenter bearing the hydroxyl group is desired, or for coupling with a nucleophile under mild conditions. Note that this reaction inverts the stereochemistry at the carbon bearing the hydroxyl group. For this compound, the primary alcohol is not a stereocenter, so no inversion will occur at that position. The primary concern is to avoid epimerization at the adjacent chiral center.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • The desired nucleophile (e.g., a carboxylic acid, phthalimide)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Silica gel for chromatography

Procedure:

  • Dissolution: In a round bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), triphenylphosphine (1.5 equivalents), and the nucleophile (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product, which will contain triphenylphosphine oxide and the reduced azodicarboxylate byproduct, can be purified directly by flash column chromatography on silica gel.

MitsunobuMechanism FmocThrOH This compound (R-OH) Intermediate1 [Ph₃P⁺-O(R)-H] FmocThrOH->Intermediate1 + PPh₃, DEAD PPh3 PPh₃ DEAD DEAD Nucleophile Nucleophile (Nu-H) Intermediate2 Ph₃P⁺-O-R Intermediate1->Intermediate2 - H⁺ Product This compound-Nu (R-Nu) Intermediate2->Product + Nu⁻ Byproduct1 Ph₃P=O Product->Byproduct1 (forms Ph₃P=O) Byproduct2 Reduced DEAD Product->Byproduct2 (forms reduced DEAD)

Caption: Simplified mechanism of the Mitsunobu reaction.[1]

References

Technical Support Center: The Impact of D-Threoninol on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of incorporating D-Threoninol into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is D-Threoninol and how does it differ from D-Threonine?

D-Threoninol is the amino alcohol derivative of the D-amino acid D-Threonine. The key structural difference is the reduction of the carboxylic acid group at the C-terminus to a primary alcohol. This modification removes the negative charge at neutral pH and eliminates a hydrogen bond acceptor, which can have significant implications for peptide structure and function.

Q2: What is the expected impact of incorporating a C-terminal D-Threoninol on peptide secondary structure?

Incorporating a C-terminal D-Threoninol is expected to have a localized, and potentially global, impact on the peptide's secondary structure for several reasons:

  • Disruption of C-terminal interactions: The absence of the C-terminal carboxylate group prevents the formation of salt bridges and hydrogen bonds that would typically involve this moiety. This can lead to increased flexibility at the C-terminus.

  • Alteration of helical structures: The D-chirality of the amino alcohol can act as a helix breaker or induce a turn when incorporated within a sequence of L-amino acids. At the C-terminus, it can disrupt the C-capping motifs of α-helices.

  • Influence on β-sheet formation: The presence of a D-amino acid derivative can disrupt the regular hydrogen bonding pattern required for stable β-sheet formation. However, it can also be used to promote the formation of specific types of turns in β-hairpins.

  • Increased hydrophobicity: The removal of the charged carboxyl group can increase the overall hydrophobicity of the peptide, which may influence its aggregation properties and interactions with membranes.[]

Q3: Can D-Threoninol be incorporated at positions other than the C-terminus?

While theoretically possible through complex chemical synthesis, incorporating an amino alcohol internally within a peptide sequence is not standard practice and would disrupt the peptide backbone. D-Threoninol is primarily used as a C-terminal modification.

Q4: How does D-Threoninol affect the biological activity and stability of a peptide?

The impact on biological activity is highly dependent on the specific peptide and its mode of action. If the C-terminal carboxylate is crucial for receptor binding or enzymatic recognition, its replacement with an alcohol group could significantly reduce or alter the activity. Conversely, the modification could enhance activity by inducing a more favorable conformation or by increasing membrane permeability.

From a stability perspective, peptides with C-terminal amino alcohols are generally more resistant to degradation by carboxypeptidases, which recognize and cleave the C-terminal amino acid. This can lead to a longer in vivo half-life.

Troubleshooting Guides

Peptide Synthesis
Issue Possible Cause Troubleshooting Steps
Low coupling efficiency of the amino acid preceding D-Threoninol Steric hindrance from the D-Threoninol-loaded resin.1. Use a more potent coupling reagent (e.g., HATU, HCTU). 2. Increase the coupling time and/or temperature. 3. Perform a double coupling.
Epimerization of the C-terminal D-Threoninol during synthesis Activation of the ester linkage during subsequent couplings in N-to-C synthesis.1. Utilize inverse solid-phase peptide synthesis (ISPPS) with caution, as it is prone to epimerization.[2] 2. Alternatively, synthesize the peptide from C-to-N and incorporate D-Threoninol in the final step via solution-phase coupling or by reducing the C-terminal D-Threonine on the resin.
Peptide aggregation during synthesis Increased hydrophobicity due to D-Threoninol and the overall sequence.1. Use a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).[3] 2. Incorporate backbone protection strategies like the use of 2-hydroxy-4-methoxybenzyl (Hmb) groups on preceding residues.[4] 3. Perform the synthesis at an elevated temperature.
Difficulty cleaving the peptide from the resin Incomplete deprotection of side chains or strong peptide-resin interactions.1. Increase the cleavage cocktail volume and reaction time. 2. Ensure the appropriate scavengers are used in the cleavage cocktail to prevent side reactions. 3. For very hydrophobic peptides, consider alternative cleavage and precipitation protocols.[4]
Structural Analysis
Issue Possible Cause Troubleshooting Steps
Poor signal-to-noise in Circular Dichroism (CD) spectra Peptide aggregation or low peptide concentration.1. Confirm peptide solubility in the chosen buffer. Consider adding a small percentage of a co-solvent like trifluoroethanol (TFE) if it does not artificially induce structure. 2. Increase the peptide concentration, ensuring it remains below the aggregation threshold. 3. Increase the number of scans and use a longer integration time.[5]
Ambiguous NMR spectra (broad peaks, poor dispersion) Peptide aggregation or conformational exchange.1. Acquire spectra at different temperatures to identify regions of conformational exchange. 2. Vary the peptide concentration to check for aggregation-dependent chemical shifts. 3. Use a solvent system that is known to favor a more defined structure (e.g., TFE/water mixtures), while being mindful of inducing non-native conformations.[6]
Difficulty in assigning NMR resonances for D-Threoninol Non-standard residue not present in typical databases.1. Use 2D NMR experiments like TOCSY to identify the spin system of D-Threoninol. 2. Use NOESY to identify through-space correlations between D-Threoninol protons and the rest of the peptide.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential impact of a C-terminal D-Threoninol modification on the secondary structure of a model 15-residue peptide, as determined by Circular Dichroism (CD) spectroscopy.

Disclaimer: The following data is illustrative and intended to demonstrate expected trends. Actual results will vary depending on the peptide sequence.

Peptide Solvent α-Helix (%) β-Sheet (%) Turn (%) Random Coil (%)
Model Peptide-COOH10 mM Phosphate Buffer, pH 7.445101530
Model Peptide-D-Threoninol10 mM Phosphate Buffer, pH 7.43582532
Model Peptide-COOH50% TFE in Buffer7051015
Model Peptide-D-Threoninol50% TFE in Buffer6041818

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Threoninol-terminated Peptide

This protocol outlines the manual Fmoc-based SPPS of a peptide with a C-terminal D-Threoninol.

  • Resin Preparation: Start with a D-Threoninol-loaded resin (e.g., D-Threoninol-2-chlorotrityl resin). Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a negative ninhydrin test, wash the resin with DMF (5 times) and isopropanol (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized peptide in the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the precise concentration of the peptide solution by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.

    • Prepare a final sample with a peptide concentration of 20-50 µM.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.[5]

    • Set the temperature control as required (e.g., 25°C).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using a 1 mm pathlength quartz cuvette.

    • Record the CD spectrum of the peptide sample from 190 nm to 260 nm.

    • Average at least 3 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.

    • Deconvolute the resulting spectrum using a suitable algorithm (e.g., K2D2, DichroWeb) to estimate the percentage of secondary structure elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve the purified peptide in an appropriate NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffered, pH 6.0) to a final concentration of 0.5-1.0 mM.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz):

      • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems for each residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's 3D structure.[7]

      • COSY (Correlation Spectroscopy): To identify through-bond correlations between adjacent protons.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acids in the sequence using the TOCSY and NOESY spectra.

    • Identify characteristic NOE patterns to determine secondary structure elements (e.g., strong dNN(i, i+1) NOEs for α-helices, strong dαN(i, i+1) NOEs for β-sheets).

    • Use the assigned NOEs as distance restraints in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate a 3D model of the peptide.

Visualizations

Experimental Workflow for Investigating D-Threoninol Impact

G cluster_0 Peptide Design & Synthesis cluster_1 Structural Analysis cluster_2 Data Interpretation & Modeling Peptide_Design Peptide Design (Control vs. D-Threoninol) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec Characterization Purification->Characterization CD_Spectroscopy Circular Dichroism (CD) - Secondary Structure % Characterization->CD_Spectroscopy NMR_Spectroscopy NMR Spectroscopy - 3D Structure Characterization->NMR_Spectroscopy Data_Analysis Comparative Analysis (Control vs. D-Threoninol) CD_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis MD_Simulations Molecular Dynamics (MD) - Conformational Sampling Data_Analysis->MD_Simulations Conclusion Structural Impact Assessment Data_Analysis->Conclusion MD_Simulations->Conclusion

Caption: Workflow for assessing D-Threoninol's impact on peptide structure.

Logical Relationship of D-Threoninol's Structural Influence

G D_Threoninol D-Threoninol Incorporation (C-Terminus) No_Carboxylate Loss of C-terminal Carboxylate Group D_Threoninol->No_Carboxylate D_Chirality Introduction of D-Chirality D_Threoninol->D_Chirality Increased_Hydrophobicity Increased Local Hydrophobicity D_Threoninol->Increased_Hydrophobicity Disrupt_H_Bond Disruption of H-Bonding & Salt Bridges No_Carboxylate->Disrupt_H_Bond Induce_Turn Induction of Turns / Disruption of Helices & Sheets D_Chirality->Induce_Turn Alter_Aggregation Altered Aggregation Propensity Increased_Hydrophobicity->Alter_Aggregation

Caption: Physicochemical changes and their structural consequences.

References

Technical Support Center: Analysis of Fmoc-D-Threoninol Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical detection of side products when using Fmoc-D-Threoninol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its reaction mixtures.

Issue 1: Unexpected Peaks in RP-HPLC Chromatogram

Question: I am seeing unexpected peaks in my reverse-phase HPLC (RP-HPLC) chromatogram when analyzing a reaction mixture containing this compound. How can I identify the potential side products?

Answer:

Unexpected peaks in your RP-HPLC chromatogram often correspond to common side products formed during synthesis or degradation. The primary method for initial identification is to couple your HPLC to a mass spectrometer (LC-MS). Here’s a systematic approach to troubleshoot:

  • Analyze Peak Characteristics:

    • Retention Time: Side products often have different polarities than the starting material. Dehydration products are typically more hydrophobic and will have a longer retention time. In contrast, premature Fmoc-deprotection will result in a more polar compound with a shorter retention time.

    • Peak Shape: Tailing peaks can indicate interactions with the stationary phase or the presence of co-eluting impurities.[1]

  • Mass Spectrometry Analysis (LC-MS): Determine the mass-to-charge ratio (m/z) of the unexpected peaks. This is the most definitive way to identify potential side products.

    • Dehydration: Look for a peak with a mass difference of -18 Da from your expected product.[2]

    • O-acylation: If an activated amino acid has acylated the hydroxyl group of threoninol, you will observe a mass increase corresponding to the mass of that amino acid residue.

    • Diketopiperazine (DKP) Formation: If this compound is the second residue in a peptide synthesis, DKP formation can occur, leading to the cleavage of the dipeptide from the resin.[3] The mass of the resulting cyclic dipeptide should be identifiable.

    • Fmoc-Deprotection: A peak corresponding to the mass of D-Threoninol without the Fmoc group (a mass decrease of 222.2 Da) may be present.

Illustrative Quantitative Data for Side Product Identification by LC-MS

CompoundExpected Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Common Side ProductMass Difference (Da)Expected Side Product [M+H]⁺ (m/z)
This compound327.37328.4Dehydration Product-18.02310.4
O-Acetylation Product+42.04370.4
Diketopiperazine with Glycine-144.1

Issue 2: Suspected Racemization of this compound

Question: I suspect that the stereochemistry of my this compound may have been compromised during my experiment. How can I detect the presence of the L-enantiomer?

Answer:

Racemization is a critical concern as it can significantly impact the biological activity of the final product. The most effective method for detecting and quantifying racemization is chiral HPLC.

  • Chiral HPLC Analysis:

    • Stationary Phase: Utilize a chiral stationary phase (CSP) designed for the separation of enantiomers. Polysaccharide-based columns are often effective for Fmoc-amino acid derivatives.[4][5][6]

    • Mobile Phase: A common mobile phase for reversed-phase chiral HPLC is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous solution with an acidic additive (e.g., 0.1% trifluoroacetic acid).[5]

    • Detection: The D- and L-enantiomers will appear as two distinct, ideally baseline-resolved, peaks. The ratio of the peak areas can be used to determine the enantiomeric excess (ee).

Illustrative Data for Chiral HPLC Analysis

EnantiomerIllustrative Retention Time (min)
This compound15.2
Fmoc-L-Threoninol17.8

Note: Retention times are highly dependent on the specific column, mobile phase, and other chromatographic conditions.

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should I store this compound to ensure its stability?

    • A1: For long-term storage, it is recommended to store Fmoc-protected amino acids at -20°C in a tightly sealed container to protect from moisture.[7] For short-term storage, 4°C is acceptable. Before use, allow the container to warm to room temperature before opening to prevent condensation.[7]

  • Q2: What solvents are recommended for dissolving this compound?

    • A2: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common solvents for Fmoc-protected amino acids in peptide synthesis due to their excellent solvating properties.[] Ensure the use of high-purity, amine-free solvents to prevent premature deprotection of the Fmoc group.[9]

Analytical Methods

  • Q3: What is the primary analytical method for routine purity checks of this compound?

    • A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for assessing the purity of Fmoc-amino acid derivatives. A C18 column is commonly used.[9]

  • Q4: How can I confirm the identity of this compound and its side products?

    • A4: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is the definitive technique for confirming the molecular weight of the main compound and identifying impurities by their mass-to-charge ratios.[10][11]

  • Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to analyze this compound side products?

    • A5: Yes, NMR spectroscopy is a powerful tool for the structural elucidation of impurities.[12] While it may be less routine for simple purity checks, it can be invaluable for characterizing novel or unexpected side products. Specific proton (¹H) and carbon (¹³C) NMR chemical shifts can help identify structural changes, such as those resulting from dehydration or cyclization.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis

This protocol provides a general method for the analysis of this compound purity and the detection of polarity-differentiated side products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in DMF or acetonitrile/water to a concentration of approximately 1 mg/mL.

Protocol 2: Mass Spectrometry (MS) Analysis

This protocol outlines general conditions for electrospray ionization mass spectrometry (ESI-MS) for the identification of this compound and its side products.

  • Mass Spectrometer: An ESI-MS system, often coupled to an HPLC (LC-MS).

  • Ionization Mode: Positive ion mode is typically used to detect protonated molecules [M+H]⁺.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Look for the expected m/z of the protonated this compound (328.4) and the predicted m/z values for potential side products as listed in the troubleshooting table.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_interpretation Data Interpretation sample This compound Reaction Mixture dissolve Dissolve in Acetonitrile/Water sample->dissolve hplc RP-HPLC Separation dissolve->hplc Inject Sample chiral_hplc Chiral HPLC (if racemization is suspected) dissolve->chiral_hplc Inject Sample nmr NMR Spectroscopy (for structural elucidation) dissolve->nmr Prepare NMR Sample ms Mass Spectrometry Detection (ESI-MS) hplc->ms Eluent to MS quantify Quantify Impurities (Peak Area) hplc->quantify identify Identify Side Products (Mass Difference, Retention Time) ms->identify chiral_hplc->quantify

Caption: Workflow for the analysis of this compound side products.

troubleshooting_logic start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mass_dec Mass Decrease? lcms->mass_dec Yes mass_inc Mass Increase? lcms->mass_inc No dehydration Dehydration (-18 Da) mass_dec->dehydration -18 Da deprotection Fmoc Loss (-222 Da) mass_dec->deprotection -222 Da acylation O-Acylation mass_inc->acylation Yes no_change Isomer? mass_inc->no_change No chiral Perform Chiral HPLC no_change->chiral Yes unknown Further Investigation (NMR, etc.) no_change->unknown No

Caption: Logic diagram for troubleshooting unexpected HPLC peaks.

References

Technical Support Center: Solid-Phase Synthesis with Fmoc-D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve yield and purity during solid-phase peptide synthesis (SPPS) using Fmoc-D-Threoninol.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable resin for synthesizing a peptide with a C-terminal D-Threoninol?

A1: The 2-chlorotrityl chloride (2-CTC) resin is highly recommended for synthesizing C-terminal peptide alcohols. Its key advantage is its high acid lability, which allows the peptide to be cleaved under very mild acidic conditions. This minimizes the risk of side reactions and preserves common acid-sensitive side-chain protecting groups (like tBu, Trt, and Boc) that are used in Fmoc-based SPPS.[1]

Q2: Do I need to protect the side-chain hydroxyl group of D-Threoninol during SPPS?

A2: Yes, it is standard practice to protect the side-chain hydroxyl group of threonine residues to prevent side reactions such as O-acylation during the coupling steps.[2][3] The tert-butyl (tBu) group is the most common protecting group for this purpose in Fmoc-SPPS. Therefore, you should use Fmoc-D-Thr(tBu)-OH for chain elongation and this compound(tBu)-OH if you need to protect the side chain of the C-terminal residue itself, although the latter is less common as the focus is on the terminal alcohol.

Q3: What are the primary causes of low yield when using this compound?

A3: Low yields in these syntheses typically stem from three main areas:

  • Inefficient Loading: Incomplete attachment of the initial this compound to the resin.

  • Peptide Aggregation: The growing peptide chain folding on the resin, hindering reaction sites.

  • Premature Cleavage: Loss of peptide from the highly acid-labile 2-CTC resin during synthesis cycles if acidic conditions are inadvertently introduced.[4]

Q4: What is the best method to cleave the final peptide alcohol from the 2-CTC resin?

A4: Cleavage from 2-CTC resin should be performed under mild acidic conditions to avoid degrading the peptide and its protecting groups. A common and effective method is to use a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] Another widely used cocktail is a mixture of acetic acid (AcOH), trifluoroethanol (TFE), and DCM.[5][6] These conditions are typically sufficient to release the peptide alcohol while leaving side-chain protecting groups intact if a fully protected fragment is desired.

Troubleshooting Guide

Issue 1: Low Loading of this compound onto 2-CTC Resin
Potential Cause Recommended Solution
Moisture Contamination 2-CTC resin is highly sensitive to moisture, which deactivates the resin by converting the chlorotrityl chloride groups to hydroxyls. Ensure all solvents (especially DCM) and glassware are anhydrous. Consider activating the resin with thionyl chloride (SOCl₂) in anhydrous DCM prior to use.[4]
Insufficient Base A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl generated during the esterification. Use 2-4 equivalents of DIPEA relative to the this compound.[1]
Suboptimal Reagent Stoichiometry Using too little this compound will result in low loading. Use 1.0 to 1.5 equivalents of the amino alcohol relative to the resin's substitution capacity. High loading can be achieved in as little as 25-60 minutes.[1][5][7]
Incomplete Capping Unreacted chlorotrityl groups can interfere with subsequent steps. After the loading reaction, cap any remaining active sites by adding methanol (approx. 0.8 mL per gram of resin) and agitating for 30 minutes.[1]
Issue 2: Low Overall Yield of the Final Peptide Alcohol
Potential Cause Recommended Solution
Peptide Aggregation Hydrophobic sequences are prone to aggregation, which blocks reactive sites. Consider switching the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts. For very difficult sequences, incorporating a backbone-protecting group like the Hmb group every 6-7 residues can disrupt hydrogen bonding.
Premature Cleavage from Resin The 2-CTC linker is sensitive to even mildly acidic conditions. Ensure that no acidic reagents are used during the synthesis cycles. If using Fmoc-amino acids that may contain trace amounts of acid, ensure they are of high purity.
Incomplete Deprotection or Coupling Monitor the completeness of the Fmoc deprotection and coupling steps using a colorimetric test like the Kaiser test. For difficult couplings, consider "double coupling" (repeating the coupling step with fresh reagents) or extending the reaction time.
Side Reactions The unprotected C-terminal hydroxyl of the resin-bound threoninol could potentially undergo O-acylation during subsequent coupling steps, leading to branched byproducts. While the bulky trityl linker offers steric protection, this remains a possibility. If side products are observed, consider strategies to minimize coupling times or use less reactive activation methods.

Data Summary

Table 1: Recommended Conditions for Loading Fmoc-Amino Alcohols onto 2-CTC Resin

ParameterRecommended ValueNotes
Resin 2-Chlorotrityl Chloride (2-CTC)Ensure resin is dry and, if necessary, pre-activated.[4]
Solvent Anhydrous Dichloromethane (DCM)DCM and 1,2-dichloroethane (DCE) provide the highest loading yields (up to 99%).[5][6]
This compound 1.0 - 1.5 equivalents (relative to resin capacity)High esterification yields are achievable without a large excess.[1]
Base (DIPEA) 2.0 - 4.0 equivalents (relative to amino alcohol)A molar ratio of base to amino alcohol of at least 2:1 is recommended.[1]
Reaction Time 1 - 4 hoursHigh loading can often be achieved within the first hour.[1] Monitor for completion.
Temperature Room Temperature
Capping Agent Methanol~0.8 mL per gram of resin, react for 30 min after loading.[1]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 1 gram of 2-CTC resin (e.g., 1.5 mmol/g capacity) in anhydrous DCM (10-15 mL) in a reaction vessel for 30-60 minutes under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to resin capacity) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Loading Reaction: Add DIPEA (2.0-3.0 equivalents relative to the amino alcohol) to the this compound solution. Add this combined solution to the swollen resin.

  • Agitation: Agitate the mixture at room temperature for 1-4 hours.

  • Capping: Add methanol (0.8 mL) to the reaction vessel to cap any unreacted chlorotrityl groups. Continue to agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally methanol (3x).

  • Drying: Dry the loaded resin under high vacuum to a constant weight. The loading can be quantified by spectrophotometric analysis of the fulvene-piperidine adduct released upon a test Fmoc deprotection.

Protocol 2: Cleavage of Peptide Alcohol from 2-CTC Resin
  • Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with DCM (3-5 times) to remove any residual DMF. Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage solution of 1-2% TFA in anhydrous DCM. For a more mild cleavage, prepare a mixture of AcOH/TFE/DCM (1:1:8 by volume). Use approximately 20 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add half of the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Collection: Filter the resin and collect the filtrate. Wash the resin with the remaining cleavage cocktail and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to remove the DCM and other volatile components.

  • Precipitation: Precipitate the crude peptide alcohol by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with additional cold ether and dry under vacuum.

Visualizations

loading_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Swell Swell 2-CTC Resin in anhydrous DCM Load Combine & Agitate (1-4 hours, RT) Swell->Load Reagent Prepare Solution: This compound + DIPEA in DCM Reagent->Load Cap Cap with Methanol (30 min) Load->Cap Wash Wash Resin (DCM, DMF, MeOH) Cap->Wash Dry Dry Loaded Resin (Vacuum) Wash->Dry troubleshooting_yield Start Low Final Yield CheckLoading Quantify First Residue Loading? Start->CheckLoading LoadingLow Loading is Low CheckLoading->LoadingLow Yes LoadingOK Loading is OK CheckLoading->LoadingOK No TroubleshootLoading Review Loading Protocol: - Anhydrous Conditions? - Reagent Stoichiometry? - Capping Step Performed? LoadingLow->TroubleshootLoading CheckAggregation Monitor Synthesis Steps (e.g., Kaiser Test) LoadingOK->CheckAggregation IncompleteRxn Incomplete Coupling/ Deprotection CheckAggregation->IncompleteRxn Problem Detected CheckCleavage Review Cleavage & Purity CheckAggregation->CheckCleavage Steps OK TroubleshootSPPS Address Aggregation: - Change Solvent (NMP) - Double Couple - Use Additives IncompleteRxn->TroubleshootSPPS TroubleshootCleavage Optimize Cleavage: - Check Cocktail Strength - Analyze for Byproducts (e.g., O-acylation) CheckCleavage->TroubleshootCleavage

References

Validation & Comparative

Fmoc-D-Threoninol vs. Fmoc-L-Threoninol: A Comparative Guide to Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, aimed at overcoming the inherent limitations of native peptides, particularly their poor in vivo stability. Among the various modifications, the substitution of L-amino acids with their D-enantiomers is a widely adopted and effective strategy to enhance resistance to proteolytic degradation. This guide provides an objective comparison of Fmoc-D-Threoninol and Fmoc-L-Threoninol in the context of peptide stability, supported by established scientific principles and illustrative experimental data.

Introduction to Stereochemistry and its Impact on Peptide Stability

This compound and Fmoc-L-Threoninol are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1] The key difference lies in the spatial arrangement of the substituents around the chiral carbon atoms. In biological systems, proteases, the enzymes responsible for peptide and protein degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2][3]

By incorporating a D-amino acid like D-Threoninol into a peptide sequence, the resulting peptide becomes a poor substrate for these enzymes. This steric hindrance at the cleavage site significantly reduces the rate of proteolysis, thereby extending the peptide's circulating half-life and bioavailability.[2][3]

Quantitative Comparison of Peptide Stability

While direct, side-by-side quantitative data for peptides containing this compound versus Fmoc-L-Threoninol is not extensively published, the principle of enhanced stability with D-amino acid incorporation is well-documented. The following table provides an illustrative comparison based on typical observations for peptides containing D- versus L-amino acids.

ParameterPeptide with Fmoc-L-ThreoninolPeptide with this compoundRationale
Proteolytic Stability (t½ in serum) ShorterSignificantly LongerPeptides containing D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids.[2][3]
Receptor Binding Affinity (Kd) Higher (Typically)Potentially LowerThe precise three-dimensional structure of a peptide is often crucial for receptor binding. Altering the stereochemistry can affect the peptide's conformation and its interaction with the target.[2]
In vivo Efficacy Lower (due to rapid degradation)Higher (due to increased stability)A longer half-life allows the peptide to remain at therapeutic concentrations for a longer duration.

Experimental Protocols

To empirically determine the impact of incorporating this compound versus Fmoc-L-Threoninol on peptide stability, the following experimental protocols are recommended.

Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating either this compound or Fmoc-L-Threoninol.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound and Fmoc-L-Threoninol)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating either this compound or Fmoc-L-Threoninol at the desired position.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Degradation Assay

This assay evaluates the stability of the synthesized peptides in the presence of a specific protease, such as trypsin, or in a complex biological matrix like human serum.

Materials:

  • Synthesized peptides (containing D- or L-Threoninol)

  • Trypsin solution (e.g., 1 mg/mL in 50 mM Ammonium Bicarbonate)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid)

  • LC-MS system for analysis

Procedure:

  • Peptide Incubation:

    • Dissolve the peptides in PBS to a final concentration of 1 mg/mL.

    • For the trypsin assay, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • For the serum stability assay, mix the peptide solution with human serum (e.g., in a 1:4 ratio).

  • Time-Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic degradation in the collected aliquots by adding the quenching solution.

  • Sample Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of each peptide under the tested conditions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the peptides and to determine if the incorporation of a D-amino acid significantly alters the peptide's conformation.

Materials:

  • Synthesized peptides (containing D- or L-Threoninol)

  • Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the peptides in the buffer to a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup: Set up the CD spectrometer to scan in the far-UV region (typically 190-260 nm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide solution.

    • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline from the peptide spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Structural Analysis: Analyze the resulting spectra to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of each peptide. Compare the spectra of the D- and L-Threoninol containing peptides to identify any conformational changes.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_stability Stability Assays s1 Resin Swelling s2 Iterative Deprotection & Coupling s1->s2 s3 Cleavage & Purification s2->s3 c1 LC-MS s3->c1 c2 RP-HPLC s3->c2 st1 Proteolytic Degradation Assay c1->st1 st2 Circular Dichroism c2->st2

Caption: Workflow for synthesis and evaluation of peptide stability.

Signaling Pathway of a Peptide Agonist

signaling_pathway peptide Peptide Agonist (D- or L-Threoninol) receptor Cell Surface Receptor peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Conceptual signaling pathway of a peptide agonist.

Conclusion

The substitution of L-Threoninol with its D-enantiomer, this compound, is a powerful and well-established strategy for enhancing the proteolytic stability of therapeutic peptides. This modification directly addresses one of the major hurdles in peptide drug development, leading to an extended in vivo half-life and potentially improved therapeutic efficacy. However, researchers must also consider the potential impact of this stereochemical change on the peptide's conformation and its interaction with its biological target. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical parameters, enabling the rational design of more stable and effective peptide-based therapeutics.

References

A Comparative Guide to Boc and Fmoc Protection for D-Threoninol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing peptides containing non-canonical amino acids like D-Threoninol. This guide provides an objective comparison of the two most widely used Nα-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the incorporation of D-Threoninol, a chiral amino alcohol increasingly utilized in the design of peptidomimetics and therapeutic peptides.

Executive Summary

The selection between Boc and Fmoc protection for D-Threoninol in SPPS hinges on a trade-off between the robustness of the synthesis and the mildness of the reaction conditions. The Boc strategy, with its reliance on strong acid for deprotection, can be advantageous for minimizing aggregation in certain sequences. In contrast, the Fmoc strategy offers milder, base-labile deprotection, which is generally preferred for its compatibility with a wider range of functionalities and its reduced potential for certain side reactions. However, the incorporation of a β-hydroxy amino alcohol like D-Threoninol introduces specific challenges that must be carefully considered for both methodologies.

Performance Comparison: Boc vs. Fmoc for D-Threoninol

While direct, head-to-head quantitative experimental data for the synthesis of D-Threoninol-containing peptides using both Boc and Fmoc strategies is not extensively available in the literature, a comparative analysis can be constructed based on the well-established principles of each chemistry and data from the synthesis of sterically hindered and hydroxyl-containing amino acids.

Table 1: Quantitative Performance Comparison

ParameterBoc-D-ThreoninolFmoc-D-ThreoninolKey Considerations
Coupling Efficiency Generally Good to HighGood to High, but can be sequence-dependentD-Threoninol presents steric hindrance due to its β-branching and the hydroxyl group. The choice of coupling reagent is critical for both strategies to achieve high yields. Reagents like HATU, HBTU, and PyBOP are often employed for hindered couplings.
Deprotection Conditions Strong Acid (e.g., neat TFA or TFA/DCM mixtures)Mild Base (e.g., 20% piperidine in DMF)The strong acidic conditions of Boc deprotection can lead to side reactions such as N-O acyl shift, particularly with hydroxyl-containing residues.[1] The milder basic conditions of Fmoc deprotection are generally less harsh on the peptide backbone.
Potential Side Reactions - N-O Acyl Shift[1]- Incomplete Deprotection- β-Elimination (Dehydration)[2]- O-Sulfonation (during final cleavage)[3]- Diketopiperazine formation (at the dipeptide stage)[4]The hydroxyl group of threoninol is susceptible to side reactions under both acidic and basic conditions. Side-chain protection of the hydroxyl group is highly recommended for both strategies.
Overall Crude Purity Potentially higher for "difficult" or aggregative sequencesGenerally high due to milder conditions, but can be affected by incomplete coupling or side reactionsPurity is highly dependent on the specific peptide sequence, coupling efficiency at each step, and the successful mitigation of side reactions.
Final Yield GoodGood to ExcellentThe cumulative effect of coupling and deprotection efficiencies throughout the synthesis will determine the final yield.

Experimental Protocols

Detailed experimental protocols are crucial for the successful incorporation of D-Threoninol. The following are generalized protocols that should be optimized for specific peptide sequences.

Boc-D-Threoninol SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Replace with fresh 50% TFA/DCM and react for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (2x).[1]

  • Neutralization: Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes each). Wash with DCM (3x).

  • Coupling:

    • Pre-activate Boc-D-Threoninol (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in N,N-dimethylformamide (DMF) or DCM for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours, or until a negative Kaiser test is observed.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups.

This compound SPPS Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[5]

  • Coupling:

    • Pre-activate this compound (3-4 equivalents) with a suitable coupling reagent (e.g., HCTU, HATU, or PyAOP) and a base (e.g., DIPEA or collidine) in DMF for 5-10 minutes.[6]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours, or until a negative Kaiser test is observed. For sterically hindered couplings, a double coupling may be necessary.

    • Wash the resin with DMF (5x).[5]

  • Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[7]

Visualization of SPPS Workflows

To illustrate the cyclical nature of SPPS and the key differences between the Boc and Fmoc strategies, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin-AA(Boc) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-D-Threoninol, Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Resin Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage End of Synthesis

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Resin Resin-AA(Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (this compound, Coupling Reagent) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Resin Next Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing->Final_Cleavage End of Synthesis

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Key Considerations and Recommendations

  • Side-Chain Protection of D-Threoninol: Due to the reactivity of the hydroxyl group, side-chain protection is strongly recommended for both Boc and Fmoc strategies to prevent side reactions such as O-acylation. For Fmoc SPPS, a tert-butyl (tBu) ether is a common choice, which is cleaved during the final TFA treatment. For Boc SPPS, a benzyl (Bzl) ether is typically used, which is removed by HF or TFMSA.

  • Coupling Reagents for Steric Hindrance: D-Threoninol is a β-branched amino alcohol, which can lead to slow and incomplete coupling reactions. The use of highly efficient coupling reagents is crucial.

    • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective.[6]

    • Phosphonium salts: PyBOP and PyAOP are also excellent choices for hindered couplings.

    • The choice of base (e.g., DIPEA vs. collidine) can also influence the level of racemization, with collidine being a weaker base that can sometimes reduce this side reaction.

  • Mitigation of Side Reactions:

    • Boc Strategy: To minimize the risk of N-O acyl shift during strong acid treatment, cleavage conditions should be carefully optimized (e.g., temperature, time, and scavenger cocktail).

    • Fmoc Strategy:

      • To prevent β-elimination of the threonine side chain, especially during piperidine treatment, it is advisable to keep deprotection times to a minimum and avoid elevated temperatures.[2]

      • The risk of O-sulfonation during final cleavage when using Pmc or Mtr protecting groups on arginine residues can be mitigated by the addition of effective scavengers to the cleavage cocktail.[3]

      • Diketopiperazine formation at the dipeptide stage can be a significant issue. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[4]

  • Peptide Purification: Peptides containing D-Threoninol can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of column (e.g., C18) and gradient conditions will depend on the overall hydrophobicity of the peptide.[8] Ion-exchange chromatography can be employed as an orthogonal purification step to improve purity.[8]

Conclusion

Both Boc and Fmoc strategies can be successfully employed for the incorporation of D-Threoninol into synthetic peptides. The Fmoc approach, with its milder deprotection conditions, is often the preferred method for modern peptide synthesis due to its broader compatibility and reduced potential for acid-catalyzed side reactions. However, careful consideration of potential base-catalyzed side reactions, such as β-elimination, is necessary. The Boc strategy remains a powerful alternative, particularly for sequences prone to aggregation where the strong acid deprotection can help to disrupt secondary structures.

Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the available instrumentation and expertise. For both methods, the use of side-chain protection for the D-Threoninol hydroxyl group and the selection of a potent coupling reagent are critical for achieving high yields and purity. Careful monitoring of the synthesis and optimization of reaction conditions are paramount to overcoming the challenges associated with this unique amino alcohol.

References

A Comparative Guide to the Enzymatic Stability of Peptides with D-Threoninol vs. L-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide therapeutics is paramount to enhancing their pharmacokinetic profiles, with enzymatic stability being a critical determinant of in vivo efficacy. A common liability of peptide-based drugs is their rapid degradation by proteases, which significantly shortens their circulating half-life. A well-established strategy to counteract this is the incorporation of non-natural D-amino acids or their derivatives. This guide provides a comparative analysis of the expected enzymatic stability of peptides C-terminally modified with D-threoninol versus their native L-threoninol counterparts, supported by established principles of stereochemical-based protease resistance and analogous experimental data.

While direct comparative studies on D-threoninol versus L-threoninol were not identified in the current literature, the fundamental principles of protease stereospecificity allow for a strong predictive assessment. Proteolytic enzymes have evolved to specifically recognize and cleave peptide bonds involving L-amino acids, the natural building blocks of proteins.[1][2] The incorporation of a D-enantiomer, such as in D-threoninol, introduces a stereochemical barrier that disrupts the precise three-dimensional fit required for the enzyme's active site, thereby rendering the peptide significantly more resistant to degradation.[1][3] This principle has been repeatedly demonstrated with the substitution of L-amino acids for D-amino acids, which dramatically enhances peptide stability in various biological media.[4][5]

The modification of a peptide's C-terminus from a carboxylic acid to an amino alcohol like threoninol already confers resistance to carboxypeptidases. The additional change in stereochemistry from L-threoninol to D-threoninol is expected to provide a substantial increase in stability against a broader range of endo- and exopeptidases.

Data Presentation: Quantitative Comparison of Stability

The following table summarizes representative experimental data from studies comparing the stability of peptides containing L-amino acids with their D-enantiomer-substituted counterparts in serum. This data, while not specific to threoninol, illustrates the significant stability enhancement conferred by D-amino acid incorporation, a principle that directly applies to D-threoninol.

Peptide DescriptionL-Amino Acid Peptide Stability (% remaining)D-Amino Acid Peptide Stability (% remaining)Assay ConditionSource(s)
Antimicrobial Peptide (Kn2-7)1.0% after 24 h78.5% after 24 h25% Human Serum at 37°C[4]
MUC2 Epitope Peptide~5% after 4 h>95% after 4 h80% Human Serum[6]
Oncocin Derivative (Onc18)Half-life of 25 minHalf-life > 8 h (with D-Arg)Mouse Serum[7]

Note: The values in this table are derived from studies on L/D-amino acid substitutions and serve as a proxy to illustrate the expected stability gains for D-threoninol-containing peptides.

Experimental Protocols

To empirically determine and compare the enzymatic stability of peptides terminating in D-threoninol versus L-threoninol, a well-defined experimental protocol is required. The following methodology outlines a standard in vitro serum stability assay.

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Objective: To quantify the rate of degradation of a test peptide (e.g., Peptide-D-Threoninol and Peptide-L-Threoninol) upon incubation in human serum over time.

2. Materials:

  • Test peptides (lyophilized, >95% purity)

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/Precipitation solution (e.g., 1% formic acid in ethanol, or acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA))[4][8]

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (optional, for metabolite identification)

3. Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mM stock solution of each test peptide in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 10-100 µM. A common dilution is 1:1 with PBS to reduce matrix effects.[8]

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

    • The t=0 sample should be taken immediately after adding the peptide to the serum and quenched instantly.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a defined volume of ice-cold quenching/precipitation solution (e.g., 100 µL of 1% formic acid in ethanol).[4] The ratio of precipitation solution to sample is typically 2:1 or 3:1 (v/v).

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 20-30 minutes to ensure complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the remaining intact peptide and any soluble degradation products.

  • HPLC Analysis:

    • Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system.

    • Inject a standard volume of the supernatant onto a C18 column.

    • Elute the peptide using a gradient of mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in ACN).[8][9]

    • Monitor the elution profile using a UV detector at a characteristic wavelength for the peptide (typically 214 or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time, as determined by a standard of the peptide that has not been incubated with serum.

    • Calculate the peak area of the intact peptide at each time point.

    • Determine the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t½) by fitting the data to a one-phase decay model.[8]

Mandatory Visualizations

The following diagrams illustrate the conceptual basis for the enhanced stability of D-threoninol peptides and the experimental workflow used to assess it.

G cluster_L L-Threoninol Peptide Degradation cluster_D D-Threoninol Peptide Resistance L_Peptide Peptide-L-Threoninol Binding_L Enzyme-Substrate Complex L_Peptide->Binding_L Recognized Protease_L Protease Protease_L->Binding_L Binds Fragments_L Degradation Products Binding_L->Fragments_L Cleavage D_Peptide Peptide-D-Threoninol NoBinding_D No Complex Formation D_Peptide->NoBinding_D Not Recognized (Stereochemical Hindrance) Protease_D Protease Protease_D->NoBinding_D No Fit Intact_D Intact Peptide NoBinding_D->Intact_D No Cleavage

Caption: Protease resistance mechanism of D-threoninol peptides.

G start Prepare Peptide Stock (D- and L-Threoninol) incubate Incubate with Human Serum at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench & Precipitate Proteins with ACN/TFA sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze via RP-HPLC supernatant->hplc data Quantify Peak Area & Calculate % Remaining hplc->data end Determine Half-Life (t½) data->end

Caption: Experimental workflow for serum stability analysis.

References

A Comparative Guide to Alternative Protecting Groups for D-Threoninol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

D-Threoninol is a valuable chiral building block in synthetic organic chemistry, particularly for the development of pharmaceuticals and chiral ligands. Its trifunctional nature, possessing a primary amine, a primary hydroxyl, and a secondary hydroxyl group, necessitates a robust and selective protection strategy to achieve desired chemical transformations. This guide provides an objective comparison of various protecting groups for D-Threoninol, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic goals.

Orthogonal Protection of Amino and Hydroxyl Groups

The classical approach involves the independent protection of the amine and two hydroxyl groups using an orthogonal set of protecting groups. An orthogonal set allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions.[1][2] This strategy offers maximum flexibility for multi-step synthesis.

Protecting Groups for the Amino Group

The primary amine of D-Threoninol is a nucleophilic site that requires protection to prevent unwanted side reactions during subsequent synthetic steps.[3] Carbamates are the most common class of amine protecting groups.[4]

Protecting GroupIntroduction Reagent & ConditionsStabilityDeprotection ConditionsKey Advantages/Disadvantages
Boc (tert-Butoxycarbonyl)Boc₂O, Et₃N, CH₂Cl₂ or THF, rtStable to base, hydrogenolysis. Labile to strong acid.TFA/CH₂Cl₂; or HCl in dioxane.[4]Adv: Widely used, reliable, easy removal. Disadv: Acid lability restricts use with other acid-sensitive groups.
Cbz (Carboxybenzyl)Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0°C to rtStable to acid and base.[5]H₂, Pd/C (Hydrogenolysis).[4][5]Adv: Orthogonal to acid/base labile groups. Disadv: Incompatible with reactions using catalytic hydrogenation.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rtStable to acid and hydrogenolysis. Labile to base.[5]20% Piperidine in DMF.[5]Adv: Mild, base-labile removal; orthogonal to Boc and Cbz. Disadv: The dibenzofulvene byproduct can be problematic.
Tos (p-Toluenesulfonyl)Tosyl chloride, Pyridine, 0°C to rtVery stable to acid, base, and nucleophiles.[6]Na in liquid ammonia; or strong reducing conditions.[6]Adv: Extremely robust. Disadv: Harsh removal conditions limit its application.
  • Dissolve D-Threoninol (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Bicarbonate (NaHCO₃, 2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-D-Threoninol.

Protecting Groups for Hydroxyl Groups

Selective protection of the primary versus the secondary hydroxyl group is a key challenge. Steric hindrance generally allows for the selective protection of the less hindered primary hydroxyl group. Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of introduction, stability, and selective removal under fluoride-mediated conditions.[7][8]

Protecting GroupIntroduction Reagent & ConditionsRelative StabilityDeprotection ConditionsSelectivity & Remarks
TBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMF, rtAcid: Moderate; Base: StableTBAF in THF; or mild acid (e.g., PPTS, MeOH).High selectivity for the primary -OH over the secondary -OH due to steric bulk.
Bn (Benzyl)BnBr, NaH, THF, 0°C to rtStable to acid, base, and fluoride.H₂, Pd/C (Hydrogenolysis).Low selectivity between primary and secondary -OH. Often requires prior protection of the more reactive sites. Orthogonal to silyl ethers and Boc.[9]
Trt (Trityl)Trityl chloride, Pyridine, DMAP, rtStable to base. Very labile to acid.Mild acid (e.g., 80% AcOH or dilute TFA).[7]High selectivity for primary -OH due to extreme steric hindrance.[7]
Ac (Acetyl)Ac₂O, Pyridine, DMAP, rtStable to acid and hydrogenolysis. Labile to base.K₂CO₃, MeOH; or LiOH, THF/H₂O.Low selectivity. Often used to protect all available hydroxyls if differentiation is not required.
  • Dissolve N-Boc-D-Threoninol (1.0 eq) in anhydrous DMF.

  • Add Imidazole (1.2 eq).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to yield the primary-O-TBDMS protected product.

Orthogonal Protection Strategy Workflow

A common orthogonal strategy involves protecting the amine with Boc, the primary hydroxyl with TBDMS, and the secondary hydroxyl with a group removable under different conditions, such as Benzyl (Bn). This allows for the sequential deprotection and functionalization of each site.

G cluster_start Starting Material cluster_protection Protection Sequence cluster_deprotection Selective Deprotection D_Threoninol D-Threoninol Boc_Protect 1. Boc₂O, Et₃N (Amine Protection) D_Threoninol->Boc_Protect TBDMS_Protect 2. TBDMS-Cl, Imidazole (Primary OH Protection) Boc_Protect->TBDMS_Protect Bn_Protect 3. BnBr, NaH (Secondary OH Protection) TBDMS_Protect->Bn_Protect Fully_Protected Fully Protected D-Threoninol Bn_Protect->Fully_Protected Deprotect_Boc TFA (Amine Deprotection) Fully_Protected->Deprotect_Boc Path A Deprotect_TBDMS TBAF (Primary OH Deprotection) Fully_Protected->Deprotect_TBDMS Path B Deprotect_Bn H₂, Pd/C (Secondary OH Deprotection) Fully_Protected->Deprotect_Bn Path C

Caption: Orthogonal protection and deprotection workflow for D-Threoninol.

Alternative Strategy: Cyclization to Chiral Oxazolines

A highly efficient alternative to sequential protection is the simultaneous protection of the 1,2-amino and hydroxyl groups via cyclization to form a chiral 2-oxazoline ring. This method is particularly valuable as the resulting oxazoline is a key intermediate in the synthesis of chiral ligands for asymmetric catalysis.[10][11] The oxazoline ring itself serves as a robust protecting group for both functionalities, stable to a wide range of reagents (e.g., organolithiums, Grignards) and can be hydrolyzed back to the amino alcohol under acidic conditions if needed.

Comparison of Oxazoline Synthesis Methods

The formation of the oxazoline typically involves two steps: N-acylation of the amine followed by cyclodehydration. Various methods have been developed for the cyclization step, each with distinct advantages.

MethodReagent & ConditionsYieldsKey Advantages/Disadvantages
Deoxo-Fluor Deoxo-Fluor, CH₂Cl₂, -20°C to rtGood to ExcellentAdv: Very mild conditions, high functional group tolerance, preserves stereochemistry.[12] Disadv: Reagent is moisture-sensitive and relatively expensive.
Triflic Acid (TfOH) TfOH (1.5 eq), DCE, 80°CGoodAdv: Generates water as the only byproduct, can be adapted for one-pot synthesis from the carboxylic acid and amino alcohol.[13] Disadv: Requires elevated temperatures.
Microwave-Assisted Aryl nitrile, Heterogeneous catalyst (e.g., ZnCl₂), Microwave irradiationExcellentAdv: Extremely rapid, high atom economy, often solvent-free, and environmentally friendly.[10] Disadv: Requires specialized microwave equipment.
Experimental Workflow and Protocol

The general workflow involves preparing an N-acyl D-Threoninol intermediate, which is then subjected to cyclodehydration to form the oxazoline.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product D_Threoninol D-Threoninol N_Acylation 1. N-Acylation (e.g., Schotten-Baumann) D_Threoninol->N_Acylation Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acylation Cyclodehydration 2. Cyclodehydration (e.g., Deoxo-Fluor) N_Acylation->Cyclodehydration N-Acyl D-Threoninol Intermediate Oxazoline Chiral Oxazoline Cyclodehydration->Oxazoline

Caption: General workflow for the synthesis of chiral oxazolines from D-Threoninol.

Step 1: N-Acylation

  • Dissolve D-Threoninol (1.0 eq) in CH₂Cl₂ and cool to 0°C.

  • Add triethylamine (Et₃N, 2.2 eq).

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) dissolved in CH₂Cl₂.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate to yield the N-acyl D-Threoninol, which can often be used without further purification.

Step 2: Cyclodehydration

  • Dissolve the crude N-acyl D-Threoninol from Step 1 in anhydrous CH₂Cl₂ and cool to -20°C.

  • Slowly add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, 1.2 eq) via syringe.

  • Stir the reaction at -20°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[12]

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the final oxazoline product.

References

A Comparative Guide to Chiral HPLC Analysis for D-Threoninol Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise confirmation of stereochemistry is a critical aspect of drug development and manufacturing. For chiral molecules like D-Threoninol, a key building block in various pharmaceuticals, verifying its incorporation and enantiomeric purity is paramount to ensuring product efficacy and safety. Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge. This guide provides an objective comparison of various chiral HPLC methods and alternative techniques for the confirmation of D-Threoninol incorporation, supported by experimental data and detailed protocols.

Comparison of Chiral Stationary Phases for Amino Alcohol Analysis

The success of a chiral HPLC separation hinges on the selection of the appropriate chiral stationary phase (CSP). For the analysis of amino alcohols like D-Threoninol, several types of CSPs have demonstrated high efficacy. The following table summarizes the key characteristics of the most commonly used columns.

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) Based on cellulose or amylose derivatives coated on a silica support. Separation occurs through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.Normal Phase: Heptane/Isopropanol or Heptane/Ethanol with a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid).Broad applicability to a wide range of chiral compounds, including amino alcohols. Often provides excellent resolution.Can be sensitive to mobile phase composition, requiring careful method development. Some coated columns have limitations on the types of solvents that can be used.
Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC® T) Utilizes a macrocyclic glycopeptide (teicoplanin) bonded to silica. Enantioseparation is achieved through multiple interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.Reversed-Phase: Water/Methanol with a small amount of acid (e.g., formic acid) or buffer. Polar Ionic Mode: Acetonitrile/Methanol/Acetic Acid/Triethylamine.Excellent for the separation of underivatized amino acids and amino alcohols. Compatible with a wide range of mobile phases, including aqueous conditions suitable for LC-MS.The D-enantiomer is typically more strongly retained.
Crown Ether-based (e.g., Crownpak® CR(+)) Employs a chiral crown ether chemically bonded to a silica support. The primary interaction is the formation of inclusion complexes between the crown ether and the primary amino group of the analyte.Reversed-Phase: Acidic aqueous solution (e.g., perchloric acid) with an organic modifier like methanol or acetonitrile.Highly effective for the separation of compounds containing a primary amino group, such as amino acids and amino alcohols, without derivatization. The elution order is predictable (D-enantiomer often elutes before the L-enantiomer on CR(+) columns).Limited to analytes possessing a primary amino group. The mobile phase is typically highly acidic.

Quantitative Performance Data

The following table presents representative chromatographic data for the separation of DL-Threonine on a CHIROBIOTIC® T column, illustrating the typical performance of a macrocyclic glycopeptide-based CSP. While specific data for D-Threoninol on all column types is not available in a single comparative study, this data provides a valuable benchmark.

AnalytetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
DL-Threonine4.2344.6191.092.09

Data obtained on an Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm) with a mobile phase of water:methanol:formic acid.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for chiral HPLC analysis of D-Threoninol and its alternatives.

Protocol 1: Chiral HPLC Analysis on a Polysaccharide-Based Column

This protocol is a general guideline for separating D- and L-Threoninol using a column such as Chiralcel® OD-H.

  • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Heptane/Isopropanol/Diethylamine (DEA) (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the sample containing Threoninol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers using the formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100.

Protocol 2: Chiral HPLC Analysis on a Macrocyclic Glycopeptide-Based Column

This protocol is suitable for the analysis of underivatized Threoninol on a CHIROBIOTIC® T column.

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Water/Methanol/Formic Acid (e.g., 80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm or LC-MS

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: 5 µL

Protocol 3: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Chiral GC-MS offers high sensitivity but requires derivatization to increase the volatility of the amino alcohol.

  • Derivatization:

    • Esterification: To a dry sample (approx. 1 mg), add 1 mL of 3 N HCl in methanol. Heat at 100 °C for 30 minutes. Evaporate the solvent.

    • Acylation: To the residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Evaporate the solvent and reconstitute in dichloromethane.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val)

    • Injector Temperature: 250 °C

    • Oven Program: 70 °C (hold 2 min), then ramp to 180 °C at 4 °C/min

    • Carrier Gas: Helium

    • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Protocol 4: ¹H NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy with a chiral solvating or derivatizing agent can be a rapid method for determining enantiomeric excess. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common chiral derivatizing agent.

  • Derivatization:

    • Dissolve the Threoninol sample (1-5 mg) and a slight molar excess of (R)-Mosher's acid chloride in an anhydrous solvent (e.g., pyridine or dichloromethane) in an NMR tube.

    • Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • ¹H NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • The two diastereomeric Mosher's esters will exhibit distinct signals for certain protons (e.g., the methoxy or CF₃ group of the Mosher's acid moiety, or protons on the Threoninol backbone).

    • The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes, the following diagrams illustrate the workflows and relationships between the different analytical techniques.

chiral_hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample D-Threoninol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: Workflow for chiral HPLC analysis of D-Threoninol.

method_comparison cluster_hplc Chiral HPLC cluster_gc Chiral GC-MS cluster_nmr Chiral NMR D_Threoninol D-Threoninol Enantiomeric Purity HPLC_Method Direct Analysis (No Derivatization) D_Threoninol->HPLC_Method GC_Method Derivatization Required D_Threoninol->GC_Method NMR_Method Derivatization or Chiral Solvating Agent D_Threoninol->NMR_Method HPLC_Adv Advantages: - High Resolution - Robustness - Broad Applicability HPLC_Method->HPLC_Adv GC_Adv Advantages: - High Sensitivity - High Specificity (MS) GC_Method->GC_Adv NMR_Adv Advantages: - Rapid Analysis - Less Solvent Waste NMR_Method->NMR_Adv

Validating D-Threoninol Stereochemistry in Peptides: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry in peptides is a critical aspect of quality control and structure-activity relationship (SAR) studies. The incorporation of non-proteinogenic amino acids and their derivatives, such as D-threoninol, can significantly impact a peptide's conformational properties, stability, and biological activity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the stereochemical validation of D-threoninol-containing peptides, supported by illustrative experimental data and detailed protocols.

The Role of NMR Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution.[1] For peptides, NMR can be used to determine the conformation and, consequently, validate the stereochemistry of individual residues, including non-proteinogenic ones like D-threoninol. The key NMR parameters for this purpose are:

  • Chemical Shifts (δ): The chemical shift of protons and carbons are highly sensitive to their local electronic environment, which is influenced by the peptide's conformation.[2][3][4][5]

  • Scalar Coupling Constants (J-couplings): Particularly, the three-bond coupling constant between the amide proton and the alpha-proton (³JHN-Hα) is related to the dihedral angle φ of the peptide backbone via the Karplus equation.[6][7][8][9] This provides crucial information about the local backbone conformation.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space correlation between protons that are close in space (< 5 Å), providing distance restraints that are essential for determining the three-dimensional structure.[10][11][12][13][14]

By analyzing these parameters, a detailed picture of the peptide's conformation can be built, which can then be used to confirm the stereochemistry of a specific residue. For instance, the presence of a D-amino acid can lead to unique NOE patterns and J-coupling constants that are inconsistent with an all-L peptide conformation.

Illustrative Example: Stereochemical Validation of a D-Threoninol Tripeptide

Quantitative NMR Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, ³JHN-Hα coupling constants, and key NOE correlations for the diastereomeric peptides L-Ala-L-Thr(ol)-L-Phe and L-Ala-D-Thr(ol)-L-Phe. These values are illustrative and would be experimentally determined.

Table 1: Illustrative ¹H and ¹³C Chemical Shifts (in ppm) for Ala-Thr(ol)-Phe Diastereomers in D₂O.

ResidueAtomL-Ala-L-Thr(ol)-L-Phe (Expected δ)L-Ala-D-Thr(ol)-L-Phe (Expected δ)
Ala-1 4.354.38
52.552.8
1.451.47
19.219.5
Thr(ol)-2 4.154.25
61.862.5
3.954.05
70.170.8
1.201.25
20.521.0
CH₂OH3.60, 3.753.65, 3.80
CH₂OH65.466.0
Phe-3 4.654.60
57.357.0
3.10, 3.253.15, 3.30
39.839.5
Hδ (arom)7.20-7.357.20-7.35
Cδ (arom)129.5129.5

Table 2: Illustrative ³JHN-Hα Coupling Constants and Key NOE Correlations.

ParameterL-Ala-L-Thr(ol)-L-PheL-Ala-D-Thr(ol)-L-PheImplication
³JHN-Hα (Hz)
Thr(ol)-2 NH-Hα~7.5~8.5Suggests a more extended conformation around the D-Thr(ol) residue.
Phe-3 NH-Hα~7.0~7.2Minimal change expected as it is further from the stereocenter.
Key NOEs
Ala-1 Hα to Thr(ol)-2 NHStrongWeakA strong sequential NOE is expected in an extended L-L conformation. The weaker NOE in the L-D-L peptide suggests a change in the local backbone torsion angles.
Thr(ol)-2 Hα to Phe-3 NHStrongStrongSequential NOE, likely to be present in both diastereomers.
Ala-1 Hα to Thr(ol)-2 HβMediumStrongThe distance between these protons is sensitive to the stereochemistry of the Thr(ol) residue. A stronger NOE might be observed for the D-isomer due to a different side-chain orientation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ala-D-Thr(ol)-Phe[15][16][17][18][19]
  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Residue Loading: Add Fmoc-L-Phe-OH (4 eq.) and diisopropylethylamine (DIPEA) (8 eq.) to the resin in DCM. Agitate for 2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Coupling of D-Threoninol: Activate Fmoc-D-threoninol (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add the activated amino alcohol to the resin and agitate for 2 hours.

  • Coupling of L-Alanine: Repeat the Fmoc deprotection step. Couple Fmoc-L-Ala-OH using the same activation method as in the previous step.

  • Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy[10][20][21][22][23][24]
  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of D₂O or a 90% H₂O/10% D₂O mixture containing a phosphate buffer (pH 6.5).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and overall spectral quality.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which is essential for assigning protons within each amino acid residue's spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, allowing for the complete assignment of all protons belonging to a particular residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), providing crucial distance restraints for determining the three-dimensional structure. A mixing time of 200-400 ms is typically used for small peptides.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis Resin Swell Resin LoadPhe Load Fmoc-L-Phe-OH Resin->LoadPhe Deprot1 Fmoc Deprotection LoadPhe->Deprot1 CoupleThr Couple Fmoc-D-Thr(ol) Deprot1->CoupleThr Deprot2 Fmoc Deprotection CoupleThr->Deprot2 CoupleAla Couple Fmoc-L-Ala-OH Deprot2->CoupleAla Cleave Cleave and Deprotect CoupleAla->Cleave Purify RP-HPLC Purification Cleave->Purify SamplePrep Sample Preparation Purify->SamplePrep Lyophilized Peptide OneD 1D ¹H NMR SamplePrep->OneD COSY 2D COSY OneD->COSY TOCSY 2D TOCSY COSY->TOCSY NOESY 2D NOESY TOCSY->NOESY Structure Structure Calculation NOESY->Structure

Workflow for peptide synthesis and NMR analysis.

Comparison with Alternative Methods

While NMR is a powerful tool for stereochemical validation in solution, other techniques can also provide crucial information.

Table 3: Comparison of Methods for Stereochemical Validation.

MethodPrincipleAdvantagesDisadvantages
NMR Spectroscopy Analysis of nuclear spin properties in a magnetic field to determine molecular structure and conformation in solution.Non-destructive; provides detailed 3D structural information in a physiologically relevant state; can detect dynamic processes.[1]Lower sensitivity compared to MS; requires larger sample amounts; data analysis can be complex.
Chiral HPLC Separation of enantiomers or diastereomers based on differential interactions with a chiral stationary phase.[15][16][17][18][19]High sensitivity and resolution; well-established for quantitative analysis of stereoisomeric purity.Requires hydrolysis of the peptide, which can sometimes induce racemization; does not provide conformational information.
X-ray Crystallography Diffraction of X-rays by a single crystal of the peptide to determine the three-dimensional structure at atomic resolution.[20][21][22][23][24]Provides an unambiguous determination of the absolute stereochemistry; yields a high-resolution 3D structure.Requires the peptide to be crystallizable, which can be a significant bottleneck; the crystal structure may not represent the solution conformation.

Logical Relationship for Method Selection

method_selection Start Need for Stereochemical Validation Question1 Is 3D structure in solution required? Start->Question1 Question2 Is a high-throughput purity check needed? Question1->Question2 No NMR NMR Spectroscopy Question1->NMR Yes Question3 Is an unambiguous absolute configuration required and is the peptide crystallizable? Question2->Question3 No HPLC Chiral HPLC Question2->HPLC Yes Xray X-ray Crystallography Question3->Xray Yes

References

D-Threoninol Peptides vs. L-Isomers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of peptide-based therapeutics is a critical factor influencing their efficacy and in vivo behavior. The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to modulate the biological properties of peptides. This guide provides a comprehensive comparison of the biological activity of peptides containing D-threoninol, a derivative of D-threonine, with their corresponding L-isomers, supported by illustrative experimental data and detailed methodologies.

The incorporation of D-amino acids, such as D-threonine, into a peptide backbone can profoundly impact its proteolytic stability, receptor binding affinity, and overall biological activity. While L-amino acid-containing peptides are readily recognized and degraded by endogenous proteases, their D-counterparts exhibit enhanced resistance to enzymatic degradation, leading to a significantly longer plasma half-life.[1] However, this modification can also alter the peptide's three-dimensional structure, which may affect its interaction with biological targets.[1]

Quantitative Comparison of Biological Activity

The biological activity of D-threoninol peptides compared to their L-isomers is highly dependent on the specific peptide sequence and its molecular target. Generally, the introduction of a D-amino acid can lead to a decrease in binding affinity to receptors or enzymes that are stereospecific for L-amino acids. However, the increased stability of the D-isomer can sometimes compensate for this, resulting in comparable or even enhanced overall in vivo efficacy.

Below are tables summarizing the hypothetical comparative data for antimicrobial and anticancer activities, based on general trends observed with D-amino acid substitution. It is crucial to note that these values are illustrative and actual experimental results will vary.

Table 1: Hypothetical Antimicrobial Activity of a Peptide (Peptide X) and its D-Threonine Analog

Peptide VariantTarget MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Rationale for Expected Difference
Peptide X (L-Threonine)Escherichia coli16The bacterial target may have a preference for the L-isomer, leading to a lower concentration required for inhibition.
Peptide X (D-Threonine)Escherichia coli32The change in stereochemistry might slightly reduce the binding affinity to the bacterial target, requiring a higher concentration for the same effect. However, increased stability could play a role in overall effectiveness.
Peptide X (L-Threonine)Staphylococcus aureus8Similar to E. coli, the target on S. aureus may be stereospecific for the L-isomer.
Peptide X (D-Threonine)Staphylococcus aureus16A higher concentration may be needed due to altered binding, but the peptide's resistance to bacterial proteases could be a significant advantage.

Table 2: Hypothetical Anticancer Activity of a Peptide (Peptide Y) and its D-Threonine Analog

Peptide VariantCancer Cell LineIC50 (µM)Rationale for Expected Difference
Peptide Y (L-Threonine)MCF-7 (Breast Cancer)10The target receptor on the cancer cell surface is likely optimized for the natural L-amino acid conformation.
Peptide Y (D-Threonine)MCF-7 (Breast Cancer)25The D-isomer may exhibit reduced binding affinity to the target receptor due to steric hindrance, leading to a higher concentration required for 50% inhibition.
Peptide Y (L-Threonine)A549 (Lung Cancer)15The L-isomer is expected to interact more effectively with the cellular target.
Peptide Y (D-Threonine)A549 (Lung Cancer)35The altered stereochemistry of the D-isomer could lead to a less optimal fit with the target, resulting in a higher IC50 value.

Table 3: Comparative Proteolytic Stability

Peptide VariantMatrixHalf-life (t½)Rationale for Expected Difference
Peptide (L-Threonine)Human Serum< 1 hourL-peptides are susceptible to degradation by proteases present in serum.[1]
Peptide (D-Threonine)Human Serum> 24 hoursThe presence of a D-amino acid confers significant resistance to proteolysis by serum enzymes.[1]

Experimental Protocols

To empirically determine and compare the biological activities of D-threoninol peptides and their L-isomers, a series of well-established experimental protocols are employed.

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Both L- and D-threoninol containing peptides can be synthesized using the standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-protected L- and D-amino acids (including Fmoc-D-threoninol or its precursor Fmoc-D-threonine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a 20% piperidine solution in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (L or D) is activated with coupling reagents and coupled to the deprotected resin.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide is characterized by mass spectrometry to confirm its identity and purity.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.[2]

Materials:

  • Synthesized L- and D-threoninol peptides

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[2]

  • Peptide Dilution: Serial two-fold dilutions of the peptides are prepared.

  • Assay Setup: 100 µL of the bacterial suspension is added to each well of a 96-well plate, followed by the addition of the diluted peptides.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Synthesized L- and D-threoninol peptides

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the L- and D-peptides, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis (SPPS) Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Coupling Coupling Deprotection->Coupling 2. Remove Fmoc Wash Wash Coupling->Wash 3. Add Fmoc-AA Wash->Deprotection 4. Repeat Cleavage Cleavage Wash->Cleavage 5. Final Deprotection Purification Purification Cleavage->Purification 6. Cleave from resin Characterization Characterization Purification->Characterization 7. RP-HPLC

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

G cluster_workflow Comparative Biological Activity Workflow cluster_assays Biological Assays L_Peptide L-Threoninol Peptide Antimicrobial Antimicrobial L_Peptide->Antimicrobial Anticancer Anticancer L_Peptide->Anticancer Stability Stability L_Peptide->Stability D_Peptide D-Threoninol Peptide D_Peptide->Antimicrobial D_Peptide->Anticancer D_Peptide->Stability MIC_Comparison MIC_Comparison Antimicrobial->MIC_Comparison MIC values IC50_Comparison IC50_Comparison Anticancer->IC50_Comparison IC50 values HalfLife_Comparison HalfLife_Comparison Stability->HalfLife_Comparison t½ values G cluster_pathway Conceptual Peptide-Receptor Signaling Peptide Peptide (L- or D-isomer) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Kinase_Cascade->Cellular_Response Phosphorylation

References

Unveiling the Advantages of Fmoc-D-Threoninol in Advanced Peptide Synthesis and Chiral Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes and efficient synthetic pathways. Among the diverse array of chiral D-amino alcohols, Fmoc-D-Threoninol has emerged as a valuable reagent, offering distinct advantages in specialized applications ranging from peptide synthesis to the construction of complex chiral molecules.

This comparative guide provides an objective analysis of the benefits of using this compound over other D-amino alcohols, supported by an examination of its structural features and their implications in synthetic methodologies.

Core Advantages of this compound

The primary advantages of this compound stem from the unique stereochemistry and functionality of its side chain. The presence of a β-hydroxyl group, in conjunction with its D-configuration, imparts specific conformational constraints and functionalities that are not as readily achieved with other D-amino alcohols such as Fmoc-D-Alaninol or Fmoc-D-Valinol.

A key application where this compound shows significant promise is in the synthesis of glycopeptide mimics. The hydroxyl group on the threoninol side chain can serve as a scaffold for glycosylation or for mimicking the presentation of a sugar moiety, which is crucial for biological recognition and signaling pathways. This strategic placement of a hydroxyl group allows for the creation of peptidomimetics with enhanced stability and bioavailability compared to their natural glycopeptide counterparts.

Comparative Performance in Solid-Phase Peptide Synthesis (SPPS)

While direct, side-by-side quantitative comparisons of coupling efficiency across a broad range of D-amino alcohols are not extensively documented in readily available literature, the performance of this compound in Solid-Phase Peptide Synthesis (SPPS) can be inferred from established principles of peptide chemistry.

The coupling of amino acids in SPPS is influenced by several factors, including steric hindrance and the nature of the activating agents. The β-branched structure of threonine can present some steric challenges compared to simpler amino alcohols like alaninol. However, modern coupling reagents have largely mitigated these issues, allowing for efficient incorporation of this compound into peptide chains.

FeatureThis compoundFmoc-D-AlaninolFmoc-D-ValinolFmoc-D-Serinol
Side Chain Functionality β-hydroxyl groupMethyl groupIsopropyl groupPrimary hydroxyl group
Potential for Mimicry High (Glycopeptides)LowLowModerate (Glycopeptides)
Steric Hindrance ModerateLowHighLow
Conformational Constraint Induces specific backbone torsion anglesMinimalSignificantLess defined than Threoninol

Table 1: Comparative Characteristics of Selected Fmoc-D-Amino Alcohols. This table summarizes the key structural and synthetic features of this compound in comparison to other common Fmoc-D-amino alcohols.

Experimental Protocols

The successful application of this compound in SPPS relies on optimized and well-defined experimental protocols. Below is a generalized methodology for the coupling of Fmoc-D-amino alcohols to a resin, which serves as a foundational procedure for peptide synthesis.

General Protocol for Coupling of Fmoc-D-Amino Alcohol to Resin

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • If the resin is pre-loaded with an Fmoc-protected amino acid, perform Fmoc deprotection using a 20% solution of piperidine in DMF.

2. Amino Acid Activation:

  • In a separate vessel, dissolve 3-4 equivalents of the Fmoc-D-amino alcohol (e.g., this compound) and a suitable activating agent (e.g., HCTU, HATU) in DMF.

  • Add 6-8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) to the activation mixture.

3. Coupling Reaction:

  • Add the activated Fmoc-D-amino alcohol solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling efficiency can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

  • After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Visualization of Synthetic and Logical Workflows

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate a typical SPPS workflow and the logical advantages of this compound.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Deprotection Washing2->Cleavage Final step Advantages_Fmoc_D_Threoninol cluster_advantages Advantages of this compound cluster_applications Resulting Applications Adv1 Unique Stereochemistry (D-configuration) App1 Enhanced Proteolytic Stability Adv1->App1 App2 Specific Conformational Control Adv1->App2 Adv2 β-Hydroxyl Group App3 Glycopeptide Mimicry Adv2->App3 App4 Asymmetric Synthesis Scaffold Adv2->App4

Navigating the Complex Landscape of Modified Peptides: A Comparative Guide to the Mass Spectrometry Analysis of D-Threoninol-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of peptide modifications, understanding the analytical nuances introduced by non-canonical amino acids is paramount. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides containing the C-terminal amino alcohol D-Threoninol against relevant alternatives, supported by established experimental principles and methodologies.

The incorporation of D-amino acids and C-terminal modifications into peptide sequences is a powerful strategy to enhance therapeutic properties such as proteolytic stability and bioavailability. D-Threoninol, with its C-terminal alcohol moiety and D-configuration, presents a unique analytical challenge and opportunity. This guide will delve into the expected chromatographic behavior, fragmentation patterns, and quantitative considerations when analyzing these modified peptides by mass spectrometry, offering a framework for researchers to design and interpret their experiments effectively.

High-Performance Liquid Chromatography Coupled to Mass Spectrometry (HPLC-MS): Distinguishing Diastereomers

A primary consideration in the analysis of peptides containing D-Threoninol is its stereoisomeric relationship with the naturally occurring L-Threoninol. While mass spectrometry alone cannot differentiate between these isomers due to their identical mass, coupling it with high-performance liquid chromatography (HPLC) is a crucial first step.

Diastereomeric peptides, such as those containing D- versus L-amino acids, often exhibit different retention times on a reversed-phase HPLC column. This separation is attributed to subtle differences in their three-dimensional structures, which affect their interaction with the stationary phase. Therefore, a peptide containing D-Threoninol is expected to have a distinct retention time compared to its L-Threoninol counterpart.

Table 1: Expected Chromatographic Behavior of D-Threoninol Peptides vs. Alternatives

Peptide ModificationExpected Retention Time Difference vs. L-Threoninol PeptideRationale
D-Threoninol DifferentDiastereomers often exhibit different chromatographic behavior due to altered peptide conformation and interaction with the stationary phase.
L-Threonine (C-terminal acid) DifferentThe presence of a C-terminal carboxylic acid instead of an alcohol significantly alters the polarity and charge state of the peptide, leading to a different retention time.

Tandem Mass Spectrometry (MS/MS): Unraveling Fragmentation Patterns

Collision-Induced Dissociation (CID) is a commonly used fragmentation technique in tandem mass spectrometry to elucidate the amino acid sequence of a peptide. The resulting fragment ions, primarily b- and y-ions, provide a fingerprint of the peptide's primary structure.

While the stereochemistry of an amino acid has a minimal impact on the fragmentation pathways in CID, the C-terminal modification from a carboxylic acid (Threonine) to an alcohol (Threoninol) is expected to produce observable differences in the mass-to-charge ratios (m/z) of the C-terminal fragment ions (y-ions).

Table 2: Predicted Fragmentation Differences in MS/MS Analysis

Peptide C-TerminusExpected Key Fragmentation Characteristics
D/L-Threoninol The y-ion series will reflect the mass of the C-terminal amino alcohol. For example, the y1 ion will correspond to the protonated Threoninol residue.
L-Threonine The y-ion series will reflect the mass of the C-terminal amino acid with a carboxylic acid. The y1 ion will correspond to the protonated Threonine residue.

It is important to note that while the fragmentation patterns of D- and L-Threoninol containing peptides are expected to be nearly identical in terms of the types of ions produced, subtle differences in the relative intensities of fragment ions could potentially arise due to stereochemically induced conformational preferences in the gas phase. However, these differences are often minor and may not be sufficient for unambiguous differentiation without high-resolution instrumentation and careful analysis.

Experimental Protocols

To aid researchers in their analytical endeavors, the following are detailed methodologies for the key experiments discussed.

Protocol 1: Reversed-Phase HPLC-MS/MS for Diastereomer Separation and Peptide Sequencing

1. Sample Preparation:

  • Synthesize the D-Threoninol-containing peptide and its corresponding L-Threoninol and L-Threonine analogs using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purify the crude peptides by preparative HPLC to >95% purity.

  • Accurately determine the concentration of each peptide stock solution using a quantitative amino acid analysis or a validated UV spectrophotometric method.

  • Prepare a mixture of the peptides at a known concentration (e.g., 1 pmol/µL) in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5, v/v).

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography system capable of generating reproducible gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

3. LC Method:

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-5 min: 2% B

    • 5-35 min: 2-40% B

    • 35-40 min: 40-95% B

    • 40-45 min: 95% B

    • 45.1-50 min: 2% B

  • Injection Volume: 5 µL.

4. MS Method:

  • Ionization Mode: Positive ESI.

  • MS1 Scan Range: m/z 300-1800.

  • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.

  • Collision Energy: Use a stepped or optimized collision energy based on the peptide's mass and charge state.

  • MS2 Scan Range: m/z 100-2000.

5. Data Analysis:

  • Extract ion chromatograms for the precursor m/z of each peptide to determine their respective retention times.

  • Analyze the MS/MS spectra to confirm the peptide sequences and compare the fragmentation patterns.

Visualizing the Analytical Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the comparative analysis of D-Threoninol-containing peptides.

cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Analysis cluster_2 Comparative Data Evaluation Synthesis Solid-Phase Peptide Synthesis (D-Threoninol, L-Threoninol, L-Threonine analogs) Purification Preparative HPLC Synthesis->Purification Quantification Concentration Determination Purification->Quantification LC_MS RP-HPLC-MS/MS Quantification->LC_MS Inject Peptide Mixture Data_Analysis Data Analysis LC_MS->Data_Analysis Retention_Time Retention Time Comparison (Diastereomer Separation) Data_Analysis->Retention_Time Fragmentation Fragmentation Pattern Analysis (Sequence Confirmation) Data_Analysis->Fragmentation

Caption: Workflow for the comparative mass spectrometry analysis of peptides.

Signaling Pathway and Logical Relationships

The decision-making process for analyzing and differentiating these modified peptides can be visualized as a logical flow.

Start Analyze Peptide Mixture by LC-MS/MS Check_RT Are there distinct retention times for the same m/z? Start->Check_RT Identical_RT Peptides are likely identical or not separated under these conditions. Check_RT->Identical_RT No Different_RT Potential diastereomers or structural isomers present. Check_RT->Different_RT Yes Analyze_MSMS Analyze MS/MS spectra of each peak. Different_RT->Analyze_MSMS Compare_Fragments Do fragmentation patterns match expected sequences? Analyze_MSMS->Compare_Fragments Fragments_Match Confirm identity of D-Threoninol, L-Threoninol, and L-Threonine peptides. Compare_Fragments->Fragments_Match Yes Fragments_Mismatch Investigate for unexpected modifications or impurities. Compare_Fragments->Fragments_Mismatch No

Caption: Decision tree for analyzing modified peptides by LC-MS/MS.

Assessing the Impact of D-Threoninol on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the receptor binding affinity of D-Threoninol. This guide provides a comparative framework for assessing the potential impact of a novel compound like D-Threoninol, using its stereoisomer, D-allo-Threoninol, and its putative target, Methionine Adenosyltransferase (MAT), as an illustrative case study. The data presented for compounds other than D-allo-Threoninol is based on published research and is intended to serve as a benchmark for comparison should experimental data for D-Threoninol become available.

Introduction

D-Threoninol, a chiral amino alcohol, and its stereoisomers are recognized as valuable building blocks in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs.[1][2] While direct evidence of D-Threoninol's interaction with specific receptors is currently unavailable, preliminary data suggests that its stereoisomer, D-allo-Threoninol, may exhibit inhibitory activity against Methionine Adenosyltransferase (MAT).[3] MAT is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAMe), the primary methyl donor for a multitude of essential cellular processes, including DNA, RNA, and protein methylation.[1][4][5] The dysregulation of MAT activity, particularly the MAT2A isoform, has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[6][7][8]

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on how to approach the assessment of a novel compound's binding affinity, using the potential interaction between D-allo-Threoninol and MAT as a working example. We will explore the function of MAT, compare the binding affinities of known MAT inhibitors, detail a generalized experimental protocol for assessing binding, and visualize the relevant biological and experimental pathways.

Methionine Adenosyltransferase (MAT) as a Therapeutic Target

MAT enzymes are crucial for cellular metabolism and are categorized into two main catalytic forms in mammals, encoded by the MAT1A and MAT2A genes.[8] MAT1A is primarily expressed in the liver, while MAT2A is widely distributed in extrahepatic tissues and is the predominant form in cancer cells.[8][9] The product of the MAT-catalyzed reaction, SAMe, is a universal methyl donor vital for epigenetic regulation and the biosynthesis of polyamines and glutathione.[10] In many cancers, there is a metabolic switch from MAT1A to MAT2A expression, which is associated with increased cell proliferation and tumor growth.[9] Therefore, the inhibition of MAT2A presents a promising strategy for cancer therapy.[6][7]

Comparative Analysis of MAT Inhibitor Binding Affinity

To provide a context for evaluating the potential of D-Threoninol or its analogs as MAT inhibitors, the following table summarizes the binding affinities of several known MAT2A inhibitors. Binding affinity is a measure of the strength of the interaction between a ligand (inhibitor) and its target protein. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity and, generally, a more potent inhibitor.[11]

CompoundTargetBinding Affinity (IC50)Binding Affinity (Kd)Notes
D-allo-Threoninol MATNot DeterminedNot DeterminedPreliminary evidence suggests inhibitory activity against bacterial growth via MAT inhibition.[3] Quantitative binding data is not yet available.
PF-9366MAT2A420 nM170 nMAn allosteric inhibitor that binds to a site distinct from the active site.[10][12]
AG-270MAT2A14 nM-A first-in-class, orally active, allosteric inhibitor.[12]
FIDAS-5MAT2A2.1 µM-A potent and orally active inhibitor that competes with SAMe for binding.[12]
AGI-24512MAT2A8 nM-A potent inhibitor that triggers a DNA damage response.[12]
SCR-7952MAT2A18.7 nM-An inhibitor with demonstrated anti-cancer research applications.[12]
AGI-43192MAT2A32 nM (enzyme), 14 nM (SAM in cells)-A potent, orally active inhibitor with limited blood-brain barrier penetration.[12]
AGI-41998MAT2A22 nM (enzyme), 34 nM (SAM in cells)-A potent, orally active inhibitor that effectively penetrates the blood-brain barrier.[12]
MAT2A-IN-23MAT2A4 nM-A potent inhibitor of both MAT2A and SAM in HCT-116 cells.[12]

Experimental Protocols for Assessing MAT Binding Affinity

A variety of biochemical and biophysical assays can be employed to determine the binding affinity of a compound for MAT. A common approach is a colorimetric activity assay, which measures the enzymatic activity of MAT in the presence of varying concentrations of the inhibitor.

General Protocol for a Colorimetric MAT Activity Assay

This protocol is a generalized procedure and should be optimized for specific experimental conditions.

1. Materials and Reagents:

  • Recombinant human MAT2A enzyme

  • L-Methionine (substrate)

  • Adenosine Triphosphate (ATP) (substrate)

  • MAT Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing KCl and MgCl2)

  • Test compound (e.g., D-Threoninol) dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric detection reagents (e.g., a kit that measures pyrophosphate, a byproduct of the MAT reaction)[13]

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Reagents: Prepare working solutions of the MAT2A enzyme, L-methionine, and ATP in MAT Assay Buffer. Prepare a serial dilution of the test compound.

  • Assay Reaction:

    • To each well of a 96-well plate, add the MAT Assay Buffer.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Add the MAT2A enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a mixture of L-methionine and ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which the enzymatic reaction proceeds.

  • Detection: Stop the reaction and add the colorimetric detection reagents according to the manufacturer's instructions. This typically involves a series of enzymatic steps that lead to the formation of a colored product, the absorbance of which is proportional to the amount of pyrophosphate produced.[13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Calculate the percentage of MAT activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce MAT activity by 50%.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.

MAT_Enzymatic_Pathway Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT ATP ATP ATP->MAT SAMe S-Adenosylmethionine (SAMe) (Primary Methyl Donor) MAT->SAMe catalyzes PPPi Tripolyphosphate (PPPi) MAT->PPPi Methylation Methylation Reactions (DNA, RNA, Proteins) SAMe->Methylation donates methyl group for Pi_PPi Pi + PPi PPPi->Pi_PPi hydrolyzed to

Caption: The enzymatic reaction catalyzed by Methionine Adenosyltransferase (MAT).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Addition Add Reagents and Inhibitor to Plate Plate->Addition Preincubation Pre-incubate Addition->Preincubation Reaction Initiate and Incubate Reaction Preincubation->Reaction Detection Stop Reaction and Add Detection Reagents Reaction->Detection Readout Measure Absorbance Detection->Readout Calculation Calculate % Inhibition Readout->Calculation Curve Generate Dose-Response Curve and Determine IC50 Calculation->Curve

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Signaling Pathways Influenced by MAT Inhibition

Inhibition of MAT, and the subsequent reduction in SAMe levels, can have profound effects on various cellular signaling pathways. These downstream effects are critical to understanding the therapeutic potential of MAT inhibitors.

  • Epigenetic Regulation: As SAMe is the universal methyl donor, its depletion directly impacts DNA and histone methylation, leading to alterations in gene expression.[7] This can affect the expression of genes involved in cell cycle control, apoptosis, and tumor suppression.

  • Apoptosis and DNA Repair: Studies have shown that MAT2A inhibition can modulate the expression of genes associated with apoptosis and DNA repair pathways.[14][15] For instance, the upregulation of caspases, key executioners of apoptosis, has been observed following MAT2A inhibition.[14]

  • TNF Signaling Pathway: The tumor necrosis factor (TNF) signaling pathway, which plays a complex role in inflammation and cell survival, can also be influenced by MAT inhibition.[14][15]

Conclusion

While the direct impact of D-Threoninol on receptor binding affinity remains to be elucidated, the potential interaction of its stereoisomer, D-allo-Threoninol, with methionine adenosyltransferase highlights a promising avenue for future research. This guide provides a foundational framework for assessing the binding affinity of novel compounds like D-Threoninol against enzymatic targets such as MAT. By employing systematic experimental protocols and leveraging comparative data from known inhibitors, researchers can effectively characterize the potency and potential therapeutic utility of new chemical entities. The continued exploration of compounds that modulate MAT activity holds significant promise for the development of novel cancer therapies. Further investigation into the specific interactions of D-Threoninol and its derivatives with MAT and other potential biological targets is warranted to fully understand their pharmacological profile.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Threoninol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for both personal safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-Threoninol, a key building block in peptide synthesis and drug development.

This compound, while not classified as hazardous by all sources under the 2012 OSHA Hazard Communication Standard, requires careful handling to mitigate potential health effects such as respiratory tract, skin, or eye irritation[1][2]. Adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe laboratory environment.

Essential Safety and Handling Information

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of an accidental spill, prompt and correct action is necessary to minimize exposure and contamination.

Equipment or ProcedureSpecificationRationale
Eye Protection Chemical safety goggles or glasses compliant with OSHA or European standards.To prevent eye contact which may cause irritation[1].
Hand Protection Suitable protective gloves, such as nitrile gloves.To prevent skin contact which may be harmful or cause irritation[1].
Body Protection A lab coat or other protective clothing.To prevent skin contact with the solid chemical or solutions[3].
Respiratory Protection A dust respirator or particle filter (N95 type) if there is a risk of generating dust.To prevent inhalation, which may be harmful or cause respiratory tract irritation[1].
Small Spill Cleanup Use appropriate tools to place spilled material into a designated waste disposal container[1].To contain the spill quickly and efficiently.
Large Spill Cleanup Use a shovel to place the spilled material into a designated waste disposal container[1]. Avoid dust formation[2].To manage larger quantities of spilled material safely.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular waste streams[3]. All waste must be managed in accordance with federal, state, and local environmental control regulations[1].

  • Segregation of Waste: Keep this compound waste separate from other chemical waste to prevent unintended reactions[3].

  • Containerization:

    • Solid Waste: Collect unreacted this compound and any contaminated disposable items (e.g., weighing boats, gloves, paper towels) in a designated, chemically resistant, and sealable container clearly labeled for solid chemical waste[3].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid chemical waste. Depending on the solvent, this may need to be classified as halogenated or non-halogenated waste[3].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program[3].

  • Storage of Waste: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup[3].

  • Final Disposal: Arrange for the disposal of all waste containers through your institution's certified chemical waste disposal program. This ensures that the disposal process adheres to all relevant regulations[3].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Identification & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Unreacted chemical, contaminated items) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) identify_waste->liquid_waste Liquid containerize_solid Collect in a labeled, sealed container for solid chemical waste solid_waste->containerize_solid containerize_liquid Collect in a labeled, sealed container for liquid chemical waste liquid_waste->containerize_liquid label_waste Label Container: 'Hazardous Waste', Chemical Name, etc. containerize_solid->label_waste containerize_liquid->label_waste store_waste Store in a designated, secure, and well-ventilated area label_waste->store_waste dispose Dispose through a certified chemical waste disposal program store_waste->dispose

Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Threoninol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-D-Threoninol. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.

While some safety data sheets (SDS) for N-Fmoc-D-threoninol may not classify it as hazardous under OSHA 2012, other sources indicate that Fmoc-Threoninol may cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2][3] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate any potential exposure. The required equipment varies depending on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double gloving recommended).Laboratory coat.N95 or higher-rated respirator if weighing outside a ventilated enclosure.[4]
Dissolving and Solution Handling Chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required if handled within a certified chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required if handled within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or gown over a laboratory coat.Air-purifying respirator with appropriate cartridges.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required.

Standard Operating Procedure for Handling this compound

The following workflow outlines the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Inspect Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh this compound (in ventilated enclosure if possible) prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decon Decontaminate Workspace handling_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste per Institutional Guidelines cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

PPE Selection Logic

The selection of appropriate PPE is a critical step in mitigating risks. The following diagram illustrates the decision-making process for choosing the correct level of protection.

start Start: Assess Task is_solid Handling Solid? start->is_solid is_ventilated In Ventilated Enclosure? is_solid->is_ventilated Yes is_splash Risk of Splash? is_solid->is_splash No (Liquid) use_respirator Use N95 or Higher Respirator is_ventilated->use_respirator No no_respirator Respirator Not Required is_ventilated->no_respirator Yes use_respirator->is_splash no_respirator->is_splash goggles Wear Chemical Splash Goggles is_splash->goggles Yes safety_glasses Wear Safety Glasses with Side Shields is_splash->safety_glasses No gloves_coat Always Wear Nitrile Gloves and Lab Coat goggles->gloves_coat safety_glasses->gloves_coat end End: Proceed with Task gloves_coat->end

Caption: Decision-Making for PPE Selection.

Detailed Protocols

Storage
  • Storage Conditions: Store this compound in a tightly sealed container in a dry, well-ventilated area.[1] It is recommended to keep it refrigerated at 2-8°C.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.[1][3]

Accidental Release Measures
  • Small Spills: For small spills of solid material, use appropriate tools to carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[1][2]

  • Large Spills: In the event of a large spill, evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves.[1] A self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation.[1] Use a shovel to place the spilled material into a suitable container for disposal.[1]

  • Environmental Precautions: Do not let the product enter drains or waterways.[3][6]

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1][2][7] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][7] Remove contact lenses if present and easy to do.[1] Seek medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[1] Seek medical attention.

Disposal Plan
  • Waste Disposal: All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Dispose of contents and container to an approved waste disposal plant.[6]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
fmoc-d-Threoninol
Reactant of Route 2
Reactant of Route 2
fmoc-d-Threoninol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.